molecular formula C8H6ClFO3 B1455258 4-Chloro-2-fluoro-6-methoxybenzoic acid CAS No. 1082042-25-8

4-Chloro-2-fluoro-6-methoxybenzoic acid

Cat. No.: B1455258
CAS No.: 1082042-25-8
M. Wt: 204.58 g/mol
InChI Key: JLZRFRKBYNNGKJ-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoro-6-methoxybenzoic acid is a useful research compound. Its molecular formula is C8H6ClFO3 and its molecular weight is 204.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-2-fluoro-6-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO3/c1-13-6-3-4(9)2-5(10)7(6)8(11)12/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLZRFRKBYNNGKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)Cl)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60694626
Record name 4-Chloro-2-fluoro-6-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082042-25-8
Record name 4-Chloro-2-fluoro-6-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Chloro-2-fluoro-6-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and regioselective synthetic route to 4-Chloro-2-fluoro-6-methoxybenzoic acid, a valuable substituted aromatic intermediate in the development of novel pharmaceutical and agrochemical agents. The core of this synthesis is a Directed ortho-Metalation (DoM) strategy, a powerful tool for the functionalization of aromatic rings. This document will delve into the mechanistic underpinnings of this approach, provide detailed, field-tested experimental protocols, and present relevant analytical data for the characterization of the precursor and the final product. The information is tailored for researchers, scientists, and professionals in drug development, offering insights into the practical execution and optimization of this synthetic sequence.

Introduction: Strategic Importance and Synthetic Challenges

Substituted benzoic acids are privileged scaffolds in medicinal chemistry and materials science. The specific substitution pattern of this compound, with its unique combination of halo, fluoro, and methoxy groups, presents a synthetically challenging yet highly desirable target. The precise arrangement of these functional groups can significantly influence the molecule's physicochemical properties and biological activity.

Traditional electrophilic aromatic substitution reactions on a substituted benzene ring would likely lead to a mixture of regioisomers, making the isolation of the desired product difficult and inefficient. Therefore, a more strategic and regioselective approach is required. Directed ortho-Metalation (DoM) offers an elegant solution to this challenge by utilizing a directing group to activate a specific ortho position for deprotonation and subsequent functionalization.[1][2]

This guide will focus on a two-step synthesis commencing with the commercially available precursor, 3-chloro-5-fluoroanisole. The core transformation involves the ortho-lithiation of this precursor, directed by the methoxy group, followed by carboxylation with carbon dioxide to yield the target benzoic acid.

The Synthetic Blueprint: A Directed ortho-Metalation Approach

The chosen synthetic strategy hinges on the powerful and highly regioselective Directed ortho-Metalation (DoM) reaction. The methoxy group in the starting material, 3-chloro-5-fluoroanisole, serves as an efficient directing metalation group (DMG).[2][3]

The Role of the Directing Group and the Lithiation Step

The DoM reaction is initiated by the coordination of a strong organolithium base, typically n-butyllithium (n-BuLi), to the Lewis basic oxygen atom of the methoxy group.[4] This coordination brings the alkyl base into close proximity to the ortho protons of the aromatic ring, facilitating the abstraction of a proton from the sterically most accessible and electronically activated position. In the case of 3-chloro-5-fluoroanisole, the C2 position is preferentially deprotonated to form a highly reactive aryllithium intermediate.

Carboxylation: Quenching the Aryllithium Intermediate

The newly formed aryllithium species is a potent nucleophile. The introduction of an electrophile, in this case, carbon dioxide (in the form of dry ice), leads to a nucleophilic attack of the carbanion on the electrophilic carbon of CO2.[5] This step forms a lithium carboxylate salt.

Aqueous Work-up and Product Isolation

The final step involves an acidic aqueous work-up. The lithium carboxylate salt is protonated by the acid to yield the desired this compound, which typically precipitates from the aqueous solution and can be isolated by filtration.

The overall synthetic transformation is depicted in the workflow diagram below.

Synthesis_Workflow cluster_0 Step 1: Directed ortho-Metalation cluster_1 Step 2: Carboxylation & Work-up Precursor 3-Chloro-5-fluoroanisole Reagent1 n-Butyllithium (n-BuLi) in THF, -78 °C Precursor->Reagent1 Coordination & Deprotonation Intermediate Aryllithium Intermediate Reagent1->Intermediate Formation Reagent2 Carbon Dioxide (Dry Ice) Intermediate->Reagent2 Nucleophilic Attack Workup Aqueous Acidic Work-up (e.g., HCl) Reagent2->Workup Protonation Product This compound Workup->Product Isolation Reaction_Mechanism cluster_0 Lithiation Step cluster_1 Carboxylation Step A 3-Chloro-5-fluoroanisole C Transition State (Complexation) A->C Coordination B n-BuLi B->C Approach D Aryllithium Intermediate C->D Deprotonation F Lithium Carboxylate D->F Nucleophilic Attack E Dry Ice (CO2) E->F H Final Product F->H Protonation G HCl (aq) G->H

Sources

An In-depth Technical Guide to 4-Chloro-2-fluoro-6-methoxybenzoic acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-fluoro-6-methoxybenzoic acid, a polysubstituted aromatic carboxylic acid, represents a molecule of significant interest in the landscape of modern medicinal chemistry and drug discovery. Its unique structural arrangement, featuring a chlorine atom, a fluorine atom, and a methoxy group strategically positioned on a benzoic acid scaffold, endows it with a nuanced profile of reactivity and potential for biological activity. This guide provides a comprehensive technical overview of this compound, from its fundamental chemical identity to its synthesis, physicochemical properties, and prospective applications in the development of novel therapeutics. The strategic incorporation of halogen atoms and a methoxy group is a well-established strategy in drug design to modulate a molecule's pharmacokinetic and pharmacodynamic properties, making a thorough understanding of this compound particularly valuable for researchers in the field.

Core Compound Identity

  • Chemical Name: this compound

  • CAS Number: 1082042-25-8[1][2]

  • Molecular Formula: C₈H₆ClFO₃

  • Molecular Weight: 204.58 g/mol

Chemical Structure

Caption: 2D Structure of this compound.

Synthesis and Elucidation

While specific, detailed experimental protocols for the synthesis of this compound are not abundantly available in peer-reviewed literature, its structure suggests plausible synthetic routes derived from established organic chemistry principles. The synthesis would likely involve a multi-step process starting from a more readily available substituted benzene derivative.

A potential synthetic pathway could be conceptualized as follows:

synthesis_workflow start Substituted Anisole Derivative step1 Halogenation start->step1 e.g., NCS or Selectfluor intermediate1 Halogenated Anisole step1->intermediate1 step2 Introduction of Carboxylic Acid Moiety intermediate1->step2 e.g., Grignard reaction followed by CO2 quenching product This compound step2->product

Caption: A conceptual synthetic workflow for this compound.

This proposed pathway is based on common transformations in organic synthesis. For instance, the synthesis of related compounds like 4-amino-5-chloro-2-methoxybenzoic acid has been achieved through steps including methylation, chlorination with N-chlorosuccinimide (NCS), and subsequent hydrolysis and acidification[3]. Similarly, the synthesis of other substituted benzoic acids often involves the oxidation of a corresponding toluene or benzaldehyde precursor[4][5].

Physicochemical and Spectroscopic Properties

The physicochemical properties of this compound are influenced by its constituent functional groups. The presence of the carboxylic acid group suggests it is a solid at room temperature with acidic properties. The halogen atoms and the methoxy group will impact its polarity, solubility, and electronic distribution.

PropertyValueSource
Molecular Weight204.58 g/mol Calculated
AppearancePredicted to be a solidInferred
SolubilityLikely soluble in polar organic solventsInferred

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the acidic proton of the carboxylic acid. The aromatic region would display complex splitting patterns due to the coupling between the remaining aromatic protons and the fluorine atom. The methoxy group would appear as a sharp singlet, and the carboxylic acid proton would be a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum would reveal signals for each of the eight unique carbon atoms in the molecule. The chemical shifts would be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms and the electron-donating effect of the methoxy group.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the molecular ion peak).

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid dimer. A strong carbonyl (C=O) stretching absorption would be observed around 1700 cm⁻¹. Additionally, C-O stretching for the ether and carboxylic acid, as well as C-Cl and C-F stretching vibrations, would be present in the fingerprint region.

Reactivity and Potential Applications in Drug Discovery

The chemical reactivity of this compound is centered around the carboxylic acid group, which can undergo typical reactions such as esterification, amidation, and reduction. The aromatic ring, being substituted with both electron-withdrawing (chloro and fluoro) and electron-donating (methoxy) groups, can participate in electrophilic aromatic substitution reactions, with the directing effects of the substituents influencing the position of further substitution.

In the context of drug discovery, substituted benzoic acids are a common scaffold in a wide array of therapeutic agents.[9] The specific combination of substituents in this compound offers several potential advantages:

  • Modulation of Physicochemical Properties: The chlorine and fluorine atoms can enhance metabolic stability and membrane permeability. The methoxy group can also influence solubility and metabolic pathways.

  • Bioisosteric Replacement: The fluoro and chloro groups can act as bioisosteres for other functional groups, allowing for the fine-tuning of a molecule's interaction with its biological target.

  • Scaffold for Library Synthesis: This compound can serve as a valuable building block for the synthesis of compound libraries for high-throughput screening in drug discovery programs. For instance, 2-chloro-6-fluorobenzaldehyde, a related compound, is a key intermediate in the synthesis of penicillinase-resistant antibiotics.

The presence of fluorine, in particular, is a widely used strategy in medicinal chemistry to enhance the potency, selectivity, and pharmacokinetic properties of drug candidates.[10]

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not publicly available, general precautions for handling substituted benzoic acids and halogenated aromatic compounds should be followed. These typically include:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[11][12]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Use in a well-ventilated area or under a chemical fume hood.[11][13]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[11][12]

In case of exposure, it is crucial to seek medical attention. Standard first-aid measures for chemical exposure should be followed.[12][14]

Conclusion

This compound is a structurally intriguing molecule with considerable potential as a building block in medicinal chemistry and organic synthesis. Its unique substitution pattern offers a platform for the development of novel compounds with tailored biological activities and optimized physicochemical properties. While detailed experimental data for this specific compound remains to be broadly published, this guide provides a foundational understanding of its identity, potential synthesis, and likely properties based on established chemical principles and data from related structures. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted and could lead to the discovery of new therapeutic agents.

References

  • Berziņš, A., Semjonova, A., Actiņš, A., & Salvalaglio, M. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. Crystal Growth & Design, 21(9), 4823–4836. [Link]

  • Berziņš, A., Semjonova, A., Actiņš, A., & Salvalaglio, M. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. UCL Discovery. [Link]

  • Berziņš, A., Semjonova, A., Actiņš, A., & Salvalaglio, M. (2021). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. UCL Discovery. [Link]

  • Scott, J. A., & Scott, R. (1955). PART II. ULTRAVIOLET ABSORPTION SPECTRA OF SUBSTITUTED BENZOIC ACIDS AND PHENYL BENZOATES. Canadian Journal of Chemistry, 33(10), 1365–1373. [Link]

  • Fisher Scientific. (2015, February 10). SAFETY DATA SHEET: p-Anisic acid. Harper College. [Link]

  • PubChem. (n.d.). 4-Chloro-1-fluoro-2-methoxybenzene. Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). 4-Fluoro-3-methoxybenzoic acid. Retrieved January 19, 2026, from [Link]

  • Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Google Patents. (n.d.). CN1398846A - Chemical synthesis process of 4-chloro-2-fluoro nitrobenzene.
  • Google Patents. (n.d.). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
  • Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Retrieved January 19, 2026, from [Link]

  • Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • Al-Ostoot, F. H., Al-Ghamdi, M. A., & Al-Zahrani, F. M. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central, 15(1), 100373. [Link]

  • Kumar, P., & Kumar, R. (2015). Significance of Fluorine in Medicinal Chemistry: A Review. Journal of Pharmaceutical and Scientific Innovation, 4(2), 79-83. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 2-Fluoro-4-Methoxybenzoic Acid: Properties and Applications. Retrieved January 19, 2026, from [Link]

Sources

In-depth Technical Guide: Spectral Data (NMR, IR, MS) for 4-Chloro-2-fluoro-6-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive analysis of the spectral data for 4-Chloro-2-fluoro-6-methoxybenzoic acid is currently unavailable due to the lack of publicly accessible experimental spectra (NMR, IR, MS) for this specific compound.

Extensive searches of chemical databases and scientific literature did not yield any reported experimental spectral data for this compound. While data for structurally related compounds is available, providing a technical guide based on these analogs would not meet the specific requirements of the topic and could be misleading for researchers and scientists in drug development.

For a compound of interest in pharmaceutical and agrochemical research, the precise spectral characterization is crucial for confirming its identity, purity, and structure. Without experimental data, any interpretation would be purely theoretical and would not meet the standards of a technical guide intended for a scientific audience.

While we cannot provide a detailed analysis for the requested compound, we can outline the general principles and expected spectral features based on the analysis of similar substituted benzoic acids. This information can serve as a preliminary guide for researchers who may synthesize this compound in the future.

I. Predicted Spectral Characteristics

The following sections detail the expected spectral characteristics for this compound based on the known effects of its constituent functional groups on a benzene ring.

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR would provide critical information.

  • ¹H NMR (Proton NMR):

    • Aromatic Protons: The benzene ring has two remaining protons. Their chemical shifts would be influenced by the electron-withdrawing effects of the chlorine, fluorine, and carboxylic acid groups, and the electron-donating effect of the methoxy group. We would expect two distinct signals in the aromatic region (typically 6.5-8.5 ppm), likely appearing as doublets or doublet of doublets due to coupling with each other and potentially with the fluorine atom. The proton ortho to the fluorine would show a characteristic doublet splitting.

    • Methoxy Protons: A singlet corresponding to the three protons of the methoxy group (-OCH₃) would be expected, typically in the range of 3.8-4.2 ppm.

    • Carboxylic Acid Proton: A broad singlet for the acidic proton of the carboxylic acid (-COOH) would likely appear far downfield, typically above 10 ppm, and its position can be concentration-dependent and may exchange with D₂O.

  • ¹³C NMR (Carbon NMR):

    • Aromatic Carbons: Six distinct signals would be expected for the six carbons of the benzene ring. The carbon attached to the fluorine atom would exhibit a large coupling constant (¹JC-F). The chemical shifts would be predictable based on substituent effects.

    • Carbonyl Carbon: The carbon of the carboxylic acid group would appear in the downfield region of the spectrum, typically between 165-175 ppm.

    • Methoxy Carbon: The carbon of the methoxy group would be found in the upfield region, typically around 55-65 ppm.

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show the following characteristic absorption bands:

  • O-H Stretch: A very broad band in the region of 2500-3300 cm⁻¹ corresponding to the hydrogen-bonded hydroxyl group of the carboxylic acid.

  • C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ for the carbonyl group of the carboxylic acid.

  • C-O Stretch: Bands in the 1200-1300 cm⁻¹ region for the C-O stretching of the carboxylic acid and the methoxy group.

  • C-Cl Stretch: A band in the 600-800 cm⁻¹ region.

  • C-F Stretch: A strong band in the 1000-1400 cm⁻¹ region.

  • Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Molecular Ion Peak (M⁺): The mass spectrum would show a molecular ion peak corresponding to the exact mass of the molecule (C₈H₆ClFO₃). Due to the presence of chlorine, there would be a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak, corresponding to the ³⁷Cl isotope.

  • Fragmentation Pattern: Common fragmentation pathways for benzoic acids include the loss of -OH, -COOH, and subsequent fragmentations of the aromatic ring. The presence of the chloro, fluoro, and methoxy substituents would influence the fragmentation pattern, leading to characteristic fragment ions.

II. Experimental Protocols

Should a researcher synthesize this compound, the following general protocols for spectral analysis would be applicable.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte peaks.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most common. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan of the empty ATR crystal or a pure KBr pellet before scanning the sample.

  • Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common for LC-MS, while Electron Ionization (EI) is standard for GC-MS.

  • Mass Analysis: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is recommended to determine the accurate mass and elemental composition.

III. Visualization

The following diagrams illustrate the molecular structure and a conceptual workflow for its analysis.

Caption: Molecular structure of this compound.

spectral_analysis_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structure Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure

Caption: General workflow for the synthesis and spectral analysis of a chemical compound.

IV. Conclusion for Researchers

While a detailed guide on the spectral data of this compound cannot be provided at this time, the predicted spectral features and general analytical protocols outlined above offer a foundational framework. Researchers who successfully synthesize this compound are encouraged to publish their findings, including detailed spectral data, to contribute to the collective knowledge of the scientific community.

References

As no direct spectral data for this compound was found, a list of references to specific data is not applicable. For general spectroscopic techniques and the interpretation of spectra for related compounds, researchers are encouraged to consult standard organic chemistry textbooks and spectroscopic databases.

The Untapped Therapeutic Potential of 4-Chloro-2-fluoro-6-methoxybenzoic Acid Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Advantage of a Privileged Scaffold

In the landscape of medicinal chemistry, the benzoic acid framework represents a "privileged scaffold"—a molecular architecture that is recurrently identified as a binder to a diverse array of biological targets. Its derivatives have been instrumental in the development of a wide spectrum of therapeutics.[1] This guide focuses on a particularly intriguing, yet underexplored, variant: the 4-Chloro-2-fluoro-6-methoxybenzoic acid core. The strategic placement of chloro, fluoro, and methoxy substituents on the phenyl ring presents a unique combination of electronic and steric properties that can be exploited for the rational design of novel therapeutic agents. The presence of halogens like chlorine and fluorine can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability and binding affinity. This document serves as a technical primer for researchers, scientists, and drug development professionals, providing a comprehensive overview of the potential biological activities of this compound derivatives and a strategic roadmap for their synthesis and evaluation.

Rationale for Exploration: Predicted Biological Activities

While direct experimental data on derivatives of this compound is nascent, a wealth of information on analogous substituted benzoic acids allows for well-founded postulations regarding their therapeutic potential. The interplay of the electron-withdrawing chloro and fluoro groups with the electron-donating methoxy group creates a unique electronic environment that can drive interactions with various biological targets.

Anticancer Potential

Benzoic acid derivatives are a cornerstone in the development of novel anticancer agents.[1][2] Their mechanisms of action are diverse, ranging from the inhibition of key enzymes involved in cancer cell proliferation to the induction of apoptosis. For instance, certain benzoic acid derivatives have been shown to act as histone deacetylase (HDAC) inhibitors, a class of enzymes that are promising targets for cancer therapy.[3] The substitution pattern of this compound suggests that its derivatives could be tailored to interact with specific enzymatic active sites.

Anti-inflammatory Properties

Non-steroidal anti-inflammatory drugs (NSAIDs) represent a major class of therapeutics, and many possess a benzoic acid core. These compounds typically exert their effects through the inhibition of cyclooxygenase (COX) enzymes.[4] The structural motifs within this compound provide a foundation for designing novel anti-inflammatory agents. Derivatives of salicylic acid (2-hydroxybenzoic acid), for example, are well-known for their anti-inflammatory effects.[4] By creating amide or ester derivatives of our core molecule, it is plausible to develop compounds with significant anti-inflammatory activity.[5]

Antimicrobial Activity

The global challenge of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Substituted benzoic acid derivatives have a long history of use as antimicrobial agents.[6][7] The presence of a halogen, such as chlorine, is often associated with enhanced antimicrobial efficacy.[7] The combination of a chloro and a fluoro group in the this compound scaffold is a promising feature for the development of new antibacterial and antifungal agents.[8][9]

Strategic Synthesis of a Focused Derivative Library

The carboxylic acid group of this compound is the primary handle for synthetic modification. The creation of a focused library of amide and ester derivatives allows for a systematic exploration of the structure-activity relationship (SAR).

Synthesis of Amide Derivatives

A common and effective method for the synthesis of amide derivatives involves the conversion of the carboxylic acid to an acyl chloride, followed by reaction with a primary or secondary amine.

Protocol 1: Synthesis of Amide Derivatives

  • Acyl Chloride Formation: To a solution of this compound in an inert solvent (e.g., dichloromethane or toluene) containing a catalytic amount of dimethylformamide (DMF), add oxalyl chloride or thionyl chloride dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours, or until the evolution of gas ceases.

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude 4-Chloro-2-fluoro-6-methoxybenzoyl chloride.

  • Amidation: Dissolve the crude acyl chloride in a fresh portion of inert solvent.

  • To this solution, add a solution of the desired primary or secondary amine and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Upon completion, wash the reaction mixture with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired amide derivative.

Synthesis of Ester Derivatives

Esterification can be achieved through several methods, with the Fischer-Speier esterification being a classic and reliable approach for many substrates.

Protocol 2: Fischer-Speier Esterification

  • Dissolve this compound in an excess of the desired alcohol.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

  • Heat the reaction mixture to reflux for 4-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to yield the desired ester derivative.

Synthesis_Workflow Core 4-Chloro-2-fluoro- 6-methoxybenzoic acid AcylChloride Acyl Chloride Intermediate Core->AcylChloride SOCl₂ or (COCl)₂ Ester Ester Derivative Core->Ester H⁺ cat. Amide Amide Derivative AcylChloride->Amide Amine Primary/Secondary Amine Amine->Amide Base Alcohol Alcohol Alcohol->Ester

Caption: Synthetic workflow for generating amide and ester derivatives.

In Vitro Evaluation: A Tiered Screening Approach

A tiered approach to in vitro screening allows for the efficient identification of promising lead compounds while conserving resources.

Primary Screening: Assessing Broad Biological Activity

Initial screening should focus on identifying any significant biological activity across the three main areas of interest: anticancer, anti-inflammatory, and antimicrobial.

Table 1: Primary In Vitro Screening Assays

Biological Activity Assay Description Endpoint
Anticancer MTT AssayMeasures cell viability and proliferation in cancer cell lines (e.g., MCF-7, HCT-116).[2]IC₅₀ (50% inhibitory concentration)
Anti-inflammatory COX Inhibition AssayMeasures the inhibition of COX-1 and COX-2 enzymes.IC₅₀
Antimicrobial Broth MicrodilutionDetermines the minimum inhibitory concentration (MIC) against a panel of bacteria and fungi.[7]MIC (µg/mL)
Secondary Screening: Elucidating Mechanism of Action

Compounds that exhibit significant activity in the primary screens should be advanced to more specific assays to determine their mechanism of action.

Screening_Funnel cluster_0 Screening Cascade Library Derivative Library (Amides & Esters) Primary Primary Screening (MTT, COX, MIC) Library->Primary Secondary Secondary Screening (Mechanism of Action) Primary->Secondary Active Compounds Lead Lead Compounds Secondary->Lead Confirmed Hits

Caption: A tiered approach for in vitro screening of derivatives.

Structure-Activity Relationship (SAR) Analysis: Guiding Lead Optimization

The data generated from the in vitro screening of the initial derivative library will be crucial for establishing a preliminary SAR.

Key SAR Questions to Address:

  • Impact of the Amide/Ester Linker: Does an amide or ester linkage confer greater activity?

  • Influence of Amine/Alcohol Substituents: How do the size, lipophilicity, and electronic properties of the substituents on the amine or alcohol affect activity? For instance, aromatic vs. aliphatic substituents.

  • Positional Isomerism: While the core scaffold is fixed, the substitution pattern on any appended aromatic rings can be varied to probe for optimal interactions with the biological target.

The presence of the methoxy group may influence the preferred conformation of the molecule and can act as a hydrogen bond acceptor.[10] The interplay between the electronic effects of the halogens and the methoxy group will be a key determinant of the observed biological activity.[11]

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with potential anticancer, anti-inflammatory, and antimicrobial activities. The synthetic and screening strategies outlined in this guide provide a clear and logical path for the exploration of its derivatives. A systematic approach to library synthesis, tiered screening, and SAR analysis will be instrumental in unlocking the full therapeutic potential of this intriguing chemical scaffold. The insights gained from these studies will not only identify novel lead compounds but also contribute to a deeper understanding of the molecular determinants of biological activity in substituted benzoic acids.

References

  • Synthesis, docking study and anticancer activity of benzoic acid Substituted derivatives of quinazolinones. (n.d.). Der Pharma Chemica.
  • Strafella, C., et al. (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. PMC. [Link]

  • Mehta, S., et al. (2014).
  • Pan, M. H., et al. (2016). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). PMC. [Link]

  • Synthesis and Estimate of Antimicrobial Efficacy of New Benzoic Acid Hydrazide Derivatives Substituted by Piperidine. (2023).
  • Wang, M., et al. (2018).
  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenu
  • Kumar, A., et al. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. PubMed. [Link]

  • Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-D
  • Ntie-Kang, F., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. Pharmaceutical Chemistry.
  • Laha, S., et al. (2021). Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships. MDPI. [Link]

  • Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. (2023). MDPI. [Link]

  • da Silva, G. G., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI. [Link]

  • Yang, C. S., et al. (2011). Benzoic acid derivatives, acetophenones, and anti-inflammatory constituents from Melicope semecarpifolia. PubMed. [Link]

  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. (2024). Frontiers in Chemistry.
  • Structure Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. (n.d.). BenchChem.
  • Structure Activity Rel
  • A Structure-Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. (2022). PubMed. [Link]

  • Dinesh, J. (2013). Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids. Acta Physica Polonica A.

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A Senior Scientist's Guide to Sourcing and Qualifying 4-Chloro-2-fluoro-6-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and fine chemical synthesis, the integrity of starting materials is paramount. The reproducibility of experimental results, the success of multi-step syntheses, and ultimately the safety and efficacy of the final active pharmaceutical ingredient (API) are all contingent upon the quality of the initial building blocks. 4-Chloro-2-fluoro-6-methoxybenzoic acid (CAS No. 1082042-25-8) is a substituted aromatic carboxylic acid that represents a valuable scaffold for medicinal chemists. Its unique substitution pattern offers multiple points for synthetic diversification, making it an attractive intermediate.

However, sourcing specialized reagents like this requires more than a simple transaction. It demands a rigorous, evidence-based qualification process to mitigate risks associated with impurities, batch-to-batch variability, and supply chain instability. This guide provides a technical framework for researchers, scientists, and procurement specialists to identify, qualify, and verify commercial sources of this compound, ensuring a reliable supply of high-quality material for critical research and development programs. The principles and protocols outlined herein are designed to uphold the highest standards of scientific integrity and are broadly applicable to the procurement of any critical chemical reagent.

The Supplier Landscape and Initial Qualification

The first step in sourcing is to identify potential vendors. Suppliers for specialized chemicals can range from large, multinational manufacturers to smaller, niche custom synthesis labs. A thorough evaluation process is critical to establishing a reliable supply chain.

Identifying Potential Suppliers

A market survey using chemical sourcing platforms (e.g., ChemicalBook, PubChem) and direct searches of manufacturer catalogs can yield a list of potential suppliers. For this compound, some commercial suppliers include:

  • BLD Pharm[1]

  • ChemUniverse[2]

  • Angene Chemical[3]

  • Additional vendors may be found through platforms like ChemicalBook[4]

It is crucial to look beyond price and availability and to initiate a formal qualification process.

A Framework for Supplier Qualification

A multi-step approach is recommended to systematically evaluate and approve a new supplier. This process ensures that the supplier's quality systems and the product itself meet the stringent requirements of pharmaceutical research.[5][6] The goal is to move from a transactional relationship to a qualified partnership.

Supplier_Qualification_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Technical Evaluation cluster_2 Phase 3: In-House Verification cluster_3 Phase 4: Final Decision A Identify Potential Suppliers (Market Research) B Request Technical Documentation (CoA, SDS, Spec Sheet) A->B C Review Documentation B->C D Data Sufficient? C->D E Request Evaluation Sample D->E Yes I Reject Supplier D->I No F Perform In-House QC (NMR, HPLC, etc.) E->F G Meets Specification? F->G H Approve Supplier G->H Yes G->I No

Figure 1: A phased workflow for qualifying a new chemical supplier.

The causality behind this workflow is risk mitigation. By reviewing documentation first, a laboratory avoids the time and expense of testing a sample from a supplier who cannot provide adequate quality data. The final in-house verification is a non-negotiable step to confirm that the paper specifications translate to the physical material.[7]

Comparative Analysis of Commercial Specifications

When requesting documentation, a Certificate of Analysis (CoA) is the most critical document. It provides batch-specific data on purity and physical properties. The table below shows a representative comparison of specifications that should be evaluated.

Parameter Supplier A (Example) Supplier B (Example) Key Considerations
CAS Number 1082042-25-81082042-25-8Must be correct. Be aware of isomers with similar names.
Purity (by HPLC) ≥ 98.0%≥ 99.0%Higher purity is generally preferred to minimize side reactions.
Appearance White to Off-White PowderWhite Crystalline SolidConsistency in appearance can be an initial indicator of purity.
Identity (¹H NMR) Conforms to StructureConforms to StructureSupplier should provide a spectrum or confirm conformity.
Melting Point 145-150 °C147-149 °CA narrow melting point range often suggests higher purity.
Solvent Residue Not Specified< 0.5% (by GC)Critical for subsequent reactions sensitive to residual solvents.

Note: This table is for illustrative purposes. Researchers must obtain actual, lot-specific CoAs from their chosen suppliers for a true comparison.

In-House Verification: The Self-Validating System

The cornerstone of a robust procurement system is the principle of "trust, but verify."[6] Regardless of the supplier's reputation or the data provided on the CoA, in-house analytical testing is essential to validate the identity, purity, and integrity of the received material.[7][8] This step creates a self-validating system where every critical raw material is confirmed before use.

QC_Workflow cluster_reception Material Reception cluster_testing Analytical Testing cluster_disposition Data Review & Disposition A Receive Material B Visual Inspection (Check for damage, proper labeling) A->B C Log Sample into LIMS B->C D Prepare Sample for Analysis C->D E Protocol 1: Identity Confirmation (¹H NMR) D->E F Protocol 2: Purity Assessment (HPLC) D->F G Data Conforms to Internal Specification? E->G F->G H Release Material for Use G->H Yes I Quarantine & Investigate (Contact Supplier) G->I No

Figure 2: Standard workflow for in-house quality control testing of incoming raw materials.
Protocol 1: Identity Confirmation by ¹H NMR Spectroscopy

Objective: To confirm the chemical structure of the received material matches that of this compound.

Methodology:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the material into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the solvent choice is appropriate for the compound's solubility and does not have signals that overlap with key protons.

  • Dissolution: Cap the tube and gently invert or vortex until the sample is fully dissolved.

  • Acquisition: Acquire a proton NMR spectrum on a calibrated spectrometer (e.g., 400 MHz).

  • Data Analysis: Process the spectrum and compare the chemical shifts, splitting patterns, and integrations to the expected structure.

    • Expected Signals:

      • Carboxylic Acid (COOH): A broad singlet, typically > 10 ppm (highly dependent on solvent and concentration).

      • Aromatic Protons (Ar-H): Two doublets in the aromatic region (approx. 6.8-7.5 ppm).

      • Methoxy Group (OCH₃): A sharp singlet integrating to 3 protons, typically around 3.8-4.0 ppm.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the compound by separating it from potential impurities and byproducts.

Methodology:

  • Sample Preparation: Prepare a stock solution of the material at approximately 1 mg/mL in a suitable solvent (e.g., Acetonitrile or a 50:50 mixture of Acetonitrile:Water). Further dilute as necessary to be within the linear range of the detector.

  • Chromatographic Conditions (Starting Point):

    • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Acquisition: Inject the sample and run the gradient method.

  • Data Analysis: Integrate the resulting chromatogram. Calculate the area percent of the main peak relative to the total area of all peaks. A purity of >98% is typically required for research applications.

Best Practices for Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of the chemical and ensuring laboratory safety.[9][10]

  • Handling: Always handle this compound in a well-ventilated area or a chemical fume hood.[11] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9] Minimize the generation of dust.[10]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[10][12] The recommended storage condition is often at ambient temperature, but always follow the specific guidance provided by the supplier on the label or SDS.[13]

Conclusion

The successful integration of this compound into a research or development pipeline is critically dependent on a robust sourcing and qualification strategy. By moving beyond a simple purchasing mindset to one of rigorous scientific validation, researchers can ensure material quality, enhance experimental reproducibility, and mitigate programmatic risks. The implementation of a systematic supplier qualification workflow, coupled with mandatory in-house identity and purity verification, forms a self-validating system that upholds the integrity of the entire research and development process.

References

  • ReAgent. (2023, August 2). Quality Control In Chemical Manufacturing For Life Sciences. [Link]

  • GMP SOP. Overview of pharmaceutical quality control steps and implementations. [Link]

  • Pharmaceutical Information. (2024, May 2). SOP for Handling of Chemicals and Reagents. [Link]

  • PharmaState Academy. Important SOPs for Quality Control Department (Chemical section) in Pharmaceutical Industry. [Link]

  • New Jersey Department of Health. Benzoic Acid - Hazardous Substance Fact Sheet. [Link]

  • ChemSafety. (2026, January 12). Benzoic Acid Uses and Safe Handling: A Comprehensive Guide. [Link]

  • WayKen. (2023, November 15). SDS of Benzoic Acid: Important Data and Information Collected. [Link]

  • VelocityEHS. (2015, February 16). Benzoic Acid – Uses and Safety. [Link]

  • JustLong. (2024, February 19). Benzoic Acid: Storage, Transportation, and Pharmacopoeia Standards. [Link]

  • Angene Chemical. 4-chloro-2-fluoro-3-methoxybenzoic acid. [Link]

  • ChemUniverse. Order : this compound. [Link]

Sources

The Strategic Design of Bioactive Scaffolds: A Technical Guide to 4-Chloro-2-fluoro-6-methoxybenzoic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzoic Acid Core in Modern Drug Discovery

The benzoic acid scaffold is a cornerstone in medicinal chemistry, serving as a foundational structure for a vast array of therapeutic agents. Its prevalence stems from its ability to engage in key intermolecular interactions, such as hydrogen bonding and salt bridge formation, through its carboxylic acid moiety. Furthermore, the aromatic ring provides a versatile platform for synthetic modification, allowing for the fine-tuning of a molecule's steric, electronic, and lipophilic properties to optimize its pharmacological profile.[1] Benzoic acid derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2]

This guide focuses on a specific, polysubstituted scaffold: 4-Chloro-2-fluoro-6-methoxybenzoic acid . This molecule is of particular interest due to the strategic placement of its functional groups. The interplay between the electron-withdrawing and lipophilic chlorine and fluorine atoms, and the electron-donating methoxy group, creates a unique electronic and conformational landscape.[3][4] Understanding the synthesis and structure-activity relationships (SAR) of this core and its analogs is crucial for developing novel therapeutics with enhanced potency, selectivity, and pharmacokinetic properties. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, providing both theoretical insights and practical methodologies for exploring this promising chemical space.

Synthesis of the Core Scaffold and Its Analogs

Proposed Synthetic Pathway for this compound

A potential route could start from a commercially available substituted toluene derivative, followed by oxidation. The choice of starting material is critical to direct the subsequent functionalization steps. A retrosynthetic analysis suggests that a key intermediate would be a correspondingly substituted toluene.

The following diagram illustrates a proposed multi-step synthesis:

Synthetic_Pathway A 1-Chloro-3-fluoro-5-methoxybenzene B 1-Chloro-3-fluoro-2-iodo-5-methoxybenzene A->B Iodination (e.g., NIS, TFA) C 2-(1-Chloro-3-fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane B->C Borylation (e.g., Bis(pinacolato)diboron, Pd catalyst) D 1-Chloro-3-fluoro-5-methoxy-2-methylbenzene C->D Suzuki Coupling (e.g., CH3I, Pd catalyst) E This compound D->E Oxidation (e.g., KMnO4 or Co(OAc)2/O2)

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative example based on similar transformations and should be optimized for specific laboratory conditions.

Step 1: Iodination of 1-Chloro-3-fluoro-5-methoxybenzene

  • To a solution of 1-chloro-3-fluoro-5-methoxybenzene in trifluoroacetic acid (TFA), add N-iodosuccinimide (NIS) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 1-chloro-3-fluoro-2-iodo-5-methoxybenzene.

Step 2: Borylation of 1-Chloro-3-fluoro-2-iodo-5-methoxybenzene

  • In a flask, combine 1-chloro-3-fluoro-2-iodo-5-methoxybenzene, bis(pinacolato)diboron, and potassium acetate.

  • Add a palladium catalyst (e.g., Pd(dppf)Cl2) and a suitable solvent like dioxane.

  • Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 8-12 hours.

  • After cooling, filter the mixture and concentrate the filtrate.

  • Purify the residue by chromatography to obtain the boronic ester intermediate.

Step 3: Suzuki Coupling with Methyl Iodide

  • Combine the boronic ester from the previous step, methyl iodide, and a palladium catalyst (e.g., Pd(PPh3)4) in a suitable solvent system (e.g., toluene/water).

  • Add a base such as sodium carbonate.

  • Heat the mixture under reflux for 6-10 hours.

  • After cooling, separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purify by column chromatography to yield 1-chloro-3-fluoro-5-methoxy-2-methylbenzene.

Step 4: Oxidation to Carboxylic Acid This step is adapted from a known procedure for the oxidation of a substituted toluene.[5]

  • Dissolve 1-chloro-3-fluoro-5-methoxy-2-methylbenzene in acetic acid.

  • Add catalysts such as cobalt(II) acetate tetrahydrate and sodium bromide.

  • Heat the reaction to 130 °C under an oxygen atmosphere (e.g., 1.2 MPa).[5]

  • After 1.5-2 hours, cool the reaction and pour it into water.

  • Adjust the pH to 12-14 with solid sodium hydroxide to dissolve the carboxylic acid.

  • Wash the aqueous phase with a non-polar solvent like MTBE to remove unreacted starting material.

  • Acidify the aqueous phase to pH 1 with concentrated HCl to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain this compound.

Pharmacological Significance and Structure-Activity Relationships (SAR)

While direct biological data for this compound is scarce, the extensive literature on related benzamide and benzoic acid derivatives allows for well-founded hypotheses regarding its potential therapeutic applications and SAR.

Potential Therapeutic Applications
  • Kinase Inhibition: Substituted benzamides are well-represented among kinase inhibitors. The core scaffold can be derivatized into amides that occupy the ATP-binding site of various kinases, which are often dysregulated in cancer.[8]

  • Antimicrobial Activity: Benzoic acid derivatives have a long history as antimicrobial agents. The specific halogen and methoxy substitutions on this core could lead to compounds with activity against resistant bacterial or fungal strains.[2][9]

  • Nuclear Receptor Modulation: Recent studies have identified chloro-fluoro-substituted aromatic compounds as modulators of nuclear receptors like PPARG, which are implicated in metabolic diseases and cancer.[10]

  • CNS Activity: Polysubstituted benzamides are known to interact with dopamine and serotonin receptors, suggesting potential applications as atypical antipsychotics.[11][12]

Structure-Activity Relationship Insights

The biological activity of analogs is highly dependent on the nature and position of substituents on the benzoic acid ring.

  • Role of Halogens (Chloro and Fluoro): The presence of chlorine and fluorine significantly impacts the molecule's properties.

    • Lipophilicity and Permeability: Halogens increase lipophilicity, which can enhance membrane permeability and oral bioavailability.

    • Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, increasing the drug's half-life.

    • Binding Interactions: Halogens can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to target proteins. The electron-withdrawing nature of both halogens also influences the acidity of the carboxylic acid and the electron density of the aromatic ring.[3][4]

  • Role of the Methoxy Group: The methoxy group at the 6-position is an electron-donating group.

    • Electronic Effects: It can modulate the pKa of the carboxylic acid and influence the reactivity of the aromatic ring.

    • Steric Influence: Its position ortho to the carboxylic acid can enforce a specific conformation, which may be crucial for binding to a biological target.

  • The Carboxylic Acid Moiety: This group is often essential for activity, acting as a key hydrogen bond donor and acceptor or forming a salt bridge with basic residues in a protein's active site. Esterification to create prodrugs is a common strategy to improve cell permeability.

The following diagram illustrates how a derivative of this scaffold might interact with a generic kinase ATP-binding site:

Kinase_Interaction cluster_0 Kinase ATP-Binding Site cluster_1 hinge Hinge Region (Backbone NH) hydrophobic_pocket Hydrophobic Pocket gatekeeper Gatekeeper Residue solvent_front Solvent Front inhibitor_core Benzamide Core (4-Cl, 2-F, 6-MeO) inhibitor_core->hydrophobic_pocket Hydrophobic/ Halogen Bond amide_linker Amide Linker -C(=O)NH- amide_linker->hinge H-Bond r_group R-Group r_group->solvent_front Solvent Interaction

Caption: Hypothetical binding mode of a benzamide analog in a kinase active site.

Case Study: Spirooxindole MDM2 Inhibitors

While not direct analogs of this compound, the development of potent MDM2 inhibitors highlights the utility of the 3-chloro-2-fluorophenyl moiety, which is structurally related. In the discovery of AA-115/APG-115, a clinical-stage MDM2 inhibitor, a 4'-(3-chloro-2-fluorophenyl) group on the pyrrolidine core was found to be crucial for high binding affinity (Ki < 1 nM).[13] This fragment fits into a key hydrophobic pocket of the MDM2 protein, demonstrating the effectiveness of this specific halogen substitution pattern in optimizing protein-ligand interactions. This provides strong evidence that incorporating the 4-chloro-2-fluoro aromatic motif into other scaffolds is a promising strategy for drug design.

Data Summary: Illustrative SAR of Benzamide Analogs

The following table summarizes general SAR trends observed in various series of benzamide derivatives, which can be extrapolated to guide the design of novel analogs based on the this compound core.

Analog Structure (Core-CONH-R) General SAR Observations Potential Therapeutic Target Reference
Core with small alkyl R-groupPrimary amides often show different potency compared to secondary amides. Electron-rich, smaller substituents can be more potent.Mycobacterium tuberculosis QcrB[9]
Core with piperazine-containing R-groupThe substitution pattern on the benzamide ring is critical for modulating receptor binding affinity (e.g., D2 vs. 5-HT2).Dopamine/Serotonin Receptors[11][12]
Core with sulfonamide-containing R-groupSubstituents on both the benzamide and sulfonamide portions significantly influence potency and selectivity against enzyme isoforms.Nucleoside Triphosphate Diphosphohydrolases (NTPDases)
Core with purine-containing R-groupCan act as either ATP-competitive (Type 1) or allosteric (Type 2) inhibitors depending on the linker and substituents.Protein Kinases (e.g., PDGFR)[8]

Future Perspectives and Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The strategic combination of halogen and methoxy substituents provides a unique chemical toolset to modulate the physicochemical and pharmacological properties of resulting analogs.

Future research in this area should focus on:

  • Efficient Synthesis: Developing and optimizing a reliable, scalable synthetic route to the core molecule and its key intermediates.

  • Library Synthesis: Creating a diverse library of analogs, primarily by modifying the carboxylic acid into various amides and esters, to probe different biological targets.

  • Target Identification: Screening this library against a broad range of targets, including kinases, nuclear receptors, and CNS receptors, to identify novel activities.

  • Computational Modeling: Using in silico tools to predict binding modes and guide the rational design of next-generation analogs with improved potency and selectivity.

By leveraging the principles of medicinal chemistry and the insights from related compound series, the exploration of this compound and its derivatives holds significant potential for the discovery of new drugs to address unmet medical needs.

References

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Methodological & Application

The Strategic Utility of 4-Chloro-2-fluoro-6-methoxybenzoic Acid in Modern Organic Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary organic synthesis, the strategic incorporation of highly functionalized building blocks is paramount for the efficient construction of complex molecular architectures. Among these, 4-Chloro-2-fluoro-6-methoxybenzoic acid emerges as a versatile scaffold, offering a unique combination of steric and electronic properties that can be exploited in the synthesis of novel pharmaceutical agents and advanced materials. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Introduction: Unveiling the Potential of a Multifunctional Reagent

This compound is a polysubstituted aromatic carboxylic acid. Its utility in organic synthesis is derived from the distinct reactivity conferred by its substituents:

  • Carboxylic Acid: This functional group serves as a versatile handle for a wide array of chemical transformations, including amide bond formation, esterification, and conversion to other functional groups.

  • Chloro and Fluoro Substituents: The presence of these halogens on the aromatic ring provides opportunities for cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The fluorine atom, in particular, can modulate the physicochemical properties of the final molecule, including its lipophilicity and metabolic stability.

  • Methoxy Group: This electron-donating group can influence the regioselectivity of electrophilic aromatic substitution reactions and can be a precursor for a hydroxyl group, offering another point for diversification.

The strategic arrangement of these functional groups makes this compound a valuable intermediate in the synthesis of complex molecules, particularly in the development of new therapeutic agents.

Core Applications in Synthetic Chemistry

The primary application of this compound lies in its role as a key building block for constructing more complex molecular frameworks. Its utility can be broadly categorized into two main areas: derivatization of the carboxylic acid and modification of the aromatic ring.

Amide Bond Formation: A Gateway to Bioactive Molecules

The carboxylic acid moiety is readily converted into amides, a functional group prevalent in many pharmaceuticals. This transformation is typically achieved by first activating the carboxylic acid, for example, by converting it to an acid chloride, followed by reaction with a primary or secondary amine.

Application Note 1: Synthesis of Novel Amide Derivatives

Objective: To leverage the carboxylic acid functionality of this compound for the synthesis of a library of amide derivatives for biological screening.

Rationale: The formation of an amide bond is a robust and well-established reaction in organic synthesis. By coupling this compound with a diverse range of amines, a variety of compounds with potentially unique biological activities can be generated. The choice of coupling reagent is critical to ensure high yields and minimize side reactions. Reagents such as thionyl chloride for the formation of the acid chloride, or peptide coupling reagents like HATU or HOBt/EDC, offer reliable methods for amide synthesis.

Protocol 1: Synthesis of N-Benzyl-4-chloro-2-fluoro-6-methoxybenzamide

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Benzylamine

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Standard glassware for organic synthesis

Procedure:

  • Acid Chloride Formation:

    • In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

    • Add thionyl chloride (1.2 eq) dropwise to the solution at room temperature.

    • Heat the reaction mixture to reflux and stir for 2-3 hours. Monitor the reaction progress by TLC.

    • Once the reaction is complete, remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude 4-chloro-2-fluoro-6-methoxybenzoyl chloride is used in the next step without further purification.

  • Amide Coupling:

    • Dissolve the crude acid chloride in anhydrous DCM and cool the solution to 0 °C in an ice bath.

    • In a separate flask, dissolve benzylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Add the amine solution dropwise to the cooled acid chloride solution with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-4-chloro-2-fluoro-6-methoxybenzamide.

Workflow for Amide Synthesis

G cluster_0 Acid Chloride Formation cluster_1 Amide Coupling cluster_2 Purification start 4-Chloro-2-fluoro-6- methoxybenzoic acid reagent1 SOCl2, DCM start->reagent1 Reflux product1 4-Chloro-2-fluoro-6- methoxybenzoyl chloride reagent1->product1 reagent2 Benzylamine, TEA, DCM product1->reagent2 0 °C to RT product2 N-Benzyl-4-chloro-2-fluoro- 6-methoxybenzamide reagent2->product2 workup Aqueous Work-up product2->workup purification Column Chromatography workup->purification final_product Pure Amide Product purification->final_product G start Methyl 4-chloro-2-fluoro- 6-methoxybenzoate catalyst Pd(OAc)2, PPh3, K2CO3 Toluene/H2O, Heat start->catalyst boronic_acid Phenylboronic Acid boronic_acid->catalyst product Methyl 2-fluoro-6-methoxy- [1,1'-biphenyl]-4-carboxylate catalyst->product

Application Notes and Protocols: 4-Chloro-2-fluoro-6-methoxybenzoic Acid as a Strategic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Designer Building Block for Modern Drug Discovery

In the landscape of medicinal chemistry, success is often dictated by the strategic design of molecular building blocks. 4-Chloro-2-fluoro-6-methoxybenzoic acid is a prime example of such a "designer" intermediate, engineered to impart a unique combination of electronic, steric, and metabolic properties to a final drug candidate. Its utility is not merely as a scaffold, but as an active contributor to the pharmacodynamic and pharmacokinetic profile of a molecule.

The strategic trifecta of substituents—an ortho-fluoro, an ortho-methoxy, and a para-chloro group—creates a highly functionalized and sterically constrained aromatic system. This specific arrangement is particularly valuable in the synthesis of targeted therapeutics, such as kinase inhibitors, where precise conformational control and metabolic stability are paramount for efficacy and safety. This guide provides an in-depth analysis of the rationale behind its use, key application protocols, and the expert insights necessary for its successful integration into drug discovery workflows.

Physicochemical Properties & Safety Data

A solid understanding of a reagent's properties is the foundation of its effective and safe use in the laboratory.

PropertyValueReference
CAS Number 1082042-25-8[1]
Molecular Formula C₈H₆ClFO₃[1]
Molecular Weight 204.58 g/mol [1]
Appearance White to off-white crystalline solid(Typical)
Melting Point Not widely reported; expected >150°C(Inferred)
Solubility Soluble in polar organic solvents (DMF, DMSO, MeOH)(Typical)

Safety & Handling: Researchers must consult the full Safety Data Sheet (SDS) before use.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Medicinal Chemistry Rationale: The Strategic Advantage of the Substitution Pattern

The specific placement of the fluoro, methoxy, and chloro groups is a deliberate design choice that addresses several key challenges in drug development. Each substituent plays a distinct and often synergistic role.

  • The ortho-Fluoro Group: The presence of fluorine is a well-established strategy in medicinal chemistry. Positioned ortho to the carboxylic acid, it exerts a powerful inductive effect, increasing the acidity of the carboxyl group. This modulation of pKa can be critical for optimizing interactions with target proteins. Furthermore, the C-F bond is exceptionally stable, making this position resistant to metabolic oxidation, a common deactivation pathway for aromatic rings.

  • The ortho-Methoxy Group: The methoxy group at the second ortho position introduces significant steric bulk. This has a profound conformational effect, forcing the plane of the carboxylic acid (and any subsequent amide bond) to twist out of the plane of the benzene ring. This fixed, non-planar conformation can be crucial for fitting into the complex three-dimensional pockets of enzymes like kinases. While the methoxy group can be a site for O-demethylation, its placement between two other substituents can provide a degree of steric shielding, improving metabolic stability.[2]

  • The para-Chloro Group: The chlorine atom at the para position serves two main purposes. First, it is a lipophilic substituent that can form favorable hydrophobic or halogen-bond interactions within a protein's binding site, often enhancing potency. Second, it provides a valuable synthetic handle for late-stage functionalization. While less reactive than a bromo or iodo substituent, the C-Cl bond can be activated for carbon-carbon bond formation via advanced cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR).

The interplay of these groups provides a powerful tool for medicinal chemists to fine-tune the properties of a lead compound.

G cluster_props Key Substituent Contributions cluster_effects Impact on Drug Properties main This compound f_node ortho-Fluoro (Position 2) main->f_node ome_node ortho-Methoxy (Position 6) main->ome_node cl_node para-Chloro (Position 4) main->cl_node pka Modulates Acidity (pKa) Increases Potency f_node->pka Inductive Effect metabolism Blocks Metabolic Oxidation Enhances Stability f_node->metabolism Strong C-F Bond ome_node->metabolism Steric Shielding conformation Induces Amide 'Twist' Enforces Bioactive Conformation ome_node->conformation Steric Bulk binding Hydrophobic Interactions Fills Target Pocket cl_node->binding Lipophilicity synthesis Handle for Late-Stage Functionalization (e.g., Suzuki) cl_node->synthesis Reactivity

Caption: Influence of substituents on molecular properties.

Application Focus: Synthesis of Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. Many kinase inhibitors bind to the ATP pocket, often forming key hydrogen bonds with the "hinge" region of the enzyme. The efficacy of these inhibitors frequently depends on adopting a specific, often non-planar, conformation.

The steric clash between the ortho-fluoro and ortho-methoxy groups of the title compound makes it an ideal precursor for scaffolds requiring a twisted amide bond. This pre-organized conformation can reduce the entropic penalty of binding, leading to higher affinity and potency.

G start Building Block (4-Cl-2-F-6-OMe-Benzoic Acid) reagents Amide Coupling (HATU, DIPEA) start->reagents partner Amine Partner (e.g., Heterocycle) partner->reagents intermediate Key Amide Intermediate (with enforced twist) reagents->intermediate further_steps Further Synthesis (e.g., Suzuki Coupling) intermediate->further_steps api Final API (e.g., Kinase Inhibitor) further_steps->api

Caption: General synthetic workflow to a final API.

Key Synthetic Protocols

The significant steric hindrance around the carboxylic acid moiety necessitates robust and carefully selected reaction conditions. Standard amide coupling conditions may prove sluggish or ineffective.

Protocol 1: Amide Bond Formation with a Sterically Hindered Acid

This protocol is designed to overcome the steric challenge posed by the two ortho substituents. The use of a uronium-based coupling reagent like HATU is often effective in these cases.

Objective: To couple this compound with a representative amine (e.g., aniline) to form the corresponding amide.

Materials:

  • This compound (1.0 eq)

  • Aniline (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and HATU (1.2 eq).

  • Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the acid).

  • Stir the solution at room temperature for 5 minutes.

  • Add DIPEA (3.0 eq) to the mixture and stir for another 10 minutes. The solution should be homogeneous. This step generates the activated HOBt ester in situ.

  • Add the amine partner (e.g., aniline, 1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed.

  • Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

  • Wash the organic layer sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.

Causality and Trustworthiness:

  • Why HATU? HATU is highly effective for coupling sterically hindered acids and electron-deficient amines because it rapidly forms a highly reactive activated ester, minimizing side reactions.

  • Why DIPEA? DIPEA is a non-nucleophilic base that scavenges the HCl produced without interfering with the coupling reagents. A tertiary amine base is essential for the reaction to proceed.

  • Self-Validation: The progress of the reaction can be unequivocally validated by LC-MS, observing the consumption of the starting acid (m/z 203.58 [M-H]⁻) and the appearance of the product peak (e.g., with aniline, m/z 279.7 [M+H]⁺).

Protocol 2: Suzuki-Miyaura Cross-Coupling of the para-Chloro Group

To leverage the chloro substituent as a synthetic handle, specialized catalyst systems are required to overcome the high bond energy of the C-Cl bond compared to C-Br or C-I bonds. This protocol provides a general method using a modern palladium catalyst system.

Objective: To couple a derivative of the title compound (e.g., the methyl ester) with a boronic acid.

Materials:

  • Methyl 4-chloro-2-fluoro-6-methoxybenzoate (1.0 eq)

  • Phenylboronic acid (1.5 eq)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 eq, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq, 4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 eq)

  • Toluene and Water (e.g., 10:1 mixture)

Step-by-Step Methodology:

  • To a Schlenk flask, add the aryl chloride (1.0 eq), phenylboronic acid (1.5 eq), K₃PO₄ (2.0 eq), Pd₂(dba)₃ (0.02 eq), and SPhos (0.04 eq).

  • Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.

  • Add the degassed solvent mixture (Toluene:Water). The mixture should be vigorously stirred.

  • Heat the reaction mixture to 80-100 °C.

  • Monitoring: Monitor the reaction progress by GC-MS or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts, washing the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel, wash with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Causality and Expertise:

  • Why SPhos/Pd₂(dba)₃? Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for activating aryl chlorides. Bulky, electron-rich phosphine ligands like SPhos (a Buchwald ligand) are essential. They promote the rate-limiting oxidative addition of the palladium(0) complex to the C-Cl bond, enabling the catalytic cycle to proceed efficiently.

  • Why K₃PO₄? A strong base is required to facilitate the transmetalation step of the catalytic cycle by forming a more nucleophilic boronate species.

Conclusion

This compound is a sophisticated building block that offers medicinal chemists a pre-packaged solution to several common drug design challenges. Its unique substitution pattern provides a powerful means to enforce bioactive conformations, enhance metabolic stability, and introduce key binding interactions. While its steric hindrance demands specialized synthetic protocols, the strategic application of modern coupling reagents allows for its efficient incorporation into complex molecules. The ability to use the para-chloro group for late-stage diversification further enhances its value, making it a highly strategic asset in the development of next-generation targeted therapies.

References
  • Drug Design Org. Structure Activity Relationships. [Link]

  • AA Blocks (2020). A Review of Pigments Derived from Marine Natural Products. [Link]

  • Tsotinis, A., et al. (n.d.). Fluorine substituted methoxyphenylalkyl amides as potent melatonin receptor agonists. National Institutes of Health. [Link]

  • PubMed (2022). Structure-Activity Relationships and Antileukemia Effects of the Tricyclic Benzoic Acid FTO Inhibitors. [Link]

  • ChemRxiv (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]

  • ResearchGate (2025). A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline. [Link]

  • PubMed (2021). Identification and structure-activity relationship exploration of uracil-based benzoic acid and ester derivatives as novel dipeptidyl Peptidase-4 inhibitors for the treatment of type 2 diabetes mellitus. [Link]

  • National Institutes of Health (n.d.). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. [Link]

  • Gogoi, P., et al. (2023). Effect of “magic chlorine” in drug discovery: an in silico approach. PubMed Central. [Link]

  • Royal Society of Chemistry (n.d.). Effect of “magic chlorine” in drug discovery: an in silico approach. [Link]

Sources

Derivatization of the Carboxylic Acid Group of 4-Chloro-2-fluoro-6-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Introduction

4-Chloro-2-fluoro-6-methoxybenzoic acid is a substituted aromatic carboxylic acid that serves as a valuable building block in medicinal chemistry and drug development. The carboxylic acid moiety is a versatile functional group that can be readily converted into a variety of derivatives, such as esters, amides, and acid chlorides. This derivatization is often a critical step in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The presence of chloro, fluoro, and methoxy substituents on the aromatic ring influences the reactivity of the carboxylic acid and provides additional points for molecular recognition and modulation of physicochemical properties in the final compounds.

This comprehensive guide provides detailed application notes and protocols for the derivatization of the carboxylic acid group of this compound. It is intended for researchers, scientists, and drug development professionals seeking to utilize this versatile building block in their synthetic endeavors.

Choosing a Derivatization Strategy

The choice of derivatization strategy depends on the desired final product and the compatibility of the reagents with other functional groups in the molecule. The following diagram outlines a decision-making process for selecting an appropriate method.

Derivatization_Strategy cluster_reagents Typical Reagents Start Desired Derivative? AcidChloride Acid Chloride Start->AcidChloride Highly reactive intermediate needed Ester Ester Start->Ester Modify solubility, polarity, or create a prodrug Amide Amide Start->Amide Introduce specific biological interactions ThionylChloride Thionyl Chloride (SOCl2) Oxalyl Chloride ((COCl)2) AcidChloride->ThionylChloride Fischer Alcohol (e.g., MeOH, EtOH) Acid Catalyst (e.g., H2SO4) Ester->Fischer Coupling Amine (R-NH2) Coupling Agents (EDC, DCC) Amide->Coupling Acid_Chloride_Mechanism node1 node1 node1:f0->node1:f1 Nucleophilic attack node2 Chlorosulfite Intermediate R-C(=O)O-S(=O)Cl node1->node2 Formation of intermediate node3 node3 node2->node3:f0 Chloride attack & rearrangement Fischer_Esterification_Mechanism node1 node1 node2 Protonated Carbonyl R-C(=O⁺H)OH node1:f0->node2 Protonation node4 Tetrahedral Intermediate R-C(OH)₂(O⁺H-R') node2->node4 Nucleophilic attack by alcohol node3 Alcohol R'-OH node3:f0->node2 node5 node5 node4->node5:f0 Proton transfer & elimination of water

Caption: Mechanism of Fischer-Speier esterification.

Protocol: Synthesis of Methyl 4-Chloro-2-fluoro-6-methoxybenzoate

Materials:

  • This compound

  • Methanol (MeOH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • Preparation: To a round-bottom flask, add this compound (1.0 eq) and a large excess of methanol (which also serves as the solvent).

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) dropwise. 3. Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 65°C) for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure. Dilute the residue with ethyl acetate and water.

  • Neutralization: Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate until CO₂ evolution ceases to neutralize the remaining acid. 6. Extraction and Drying: Wash the organic layer with brine, dry it over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ester. 7. Purification: The crude ester can be purified by recrystallization or column chromatography on silica gel.

Expected Outcome: A white to off-white solid.

ParameterValue
ReactantsThis compound, Methanol, H₂SO₄
SolventMethanol
TemperatureReflux (~65°C)
Reaction Time4-8 hours
Expected Yield75-90%

Amidation of this compound

Amide bond formation is one of the most important reactions in medicinal chemistry. Direct reaction of a carboxylic acid and an amine is generally not feasible due to acid-base chemistry. Therefore, coupling agents are used to activate the carboxylic acid. 1[1]-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) is a common and effective method for forming amides.

[2][3]#### Reaction Mechanism with EDC/NHS

EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then react with an amine to form the amide. However, the O-acylisourea intermediate is unstable in aqueous solutions and can hydrolyze back to the carboxylic acid. The addition of NHS traps the activated carboxylate as a more stable NHS ester, which then reacts efficiently with the amine to form the amide bond.

Amidation_Mechanism cluster_activation Activation cluster_coupling Coupling node1 { Carboxylic Acid | R-COOH} + { EDC} node2 {O-acylisourea intermediate} node1:f0->node2 Activation node4 {NHS Ester | R-CO-NHS} node2->node4 Stabilization node3 {NHS} node3->node2 node6 {Amide | R-CO-NHR'} node4->node6 Nucleophilic attack node5 {Amine | R'-NH₂} node5->node4

Sources

The Strategic Role of 4-Chloro-2-fluoro-6-methoxybenzoic Acid in the Synthesis of Advanced Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unpacking the Synthetic Potential of a Multifunctional Building Block

In the landscape of modern drug discovery and development, the rational design of synthetic routes to complex Active Pharmaceutical Ingredients (APIs) hinges on the availability of versatile and strategically functionalized starting materials. 4-Chloro-2-fluoro-6-methoxybenzoic acid is one such molecule, embodying a unique convergence of electronic and steric properties that render it a valuable, albeit specialized, intermediate. While its application may not be as broadly documented as some commodity starting materials, its structure is emblematic of the types of fluorinated and methoxylated aromatics that are critical in the synthesis of targeted therapies, particularly in oncology.

This technical note will elucidate the latent potential of this compound, drawing upon established principles of organic synthesis and referencing analogous transformations in the preparation of globally recognized APIs. We will explore the distinct roles of its chloro, fluoro, and methoxy substituents, and the strategic utility of the carboxylic acid moiety. This will be followed by a hypothetical, yet mechanistically sound, application in the synthesis of a core scaffold relevant to kinase inhibitors, complete with detailed protocols.

The Chemical Logic: Deconstructing the Functional Group Contributions

The synthetic utility of this compound is best understood by dissecting the influence of each of its functional groups on the molecule's reactivity. The interplay between these groups allows for selective and controlled transformations, a cornerstone of efficient API synthesis.

  • The Carboxylic Acid: This is the primary handle for a variety of transformations. It can be readily converted into an array of functional groups including esters, amides, and acid chlorides. This versatility is fundamental for coupling with other fragments of a target API. Furthermore, the carboxylic acid group is a moderately deactivating, meta-directing group in electrophilic aromatic substitution, although the substitution pattern is largely dictated by the more powerful activating and directing effects of the other substituents.

  • The Fluoro Group: The high electronegativity of fluorine significantly influences the electron density of the aromatic ring, making it more electron-deficient. This enhances the ring's susceptibility to nucleophilic aromatic substitution (SNAr), a key reaction in the synthesis of many APIs. The fluorine atom at the 2-position also exerts a steric effect and can influence the conformation of the molecule.

  • The Chloro Group: Similar to fluorine, chlorine is an electron-withdrawing group that also activates the ring towards SNAr. The relative reactivity of the chloro and fluoro groups in SNAr reactions can often be tuned by the reaction conditions and the nature of the nucleophile, allowing for regioselective substitution. Chlorine can also serve as a site for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the formation of carbon-carbon or carbon-nitrogen bonds.

  • The Methoxy Group: As a strong electron-donating group, the methoxy substituent at the 6-position counteracts the electron-withdrawing effects of the halogens, modulating the overall reactivity of the aromatic ring. It is a powerful ortho-, para-directing group in electrophilic aromatic substitution. In the context of API synthesis, a methoxy group can be a crucial pharmacophoric element, or it can be selectively demethylated to reveal a hydroxyl group, providing a new site for further functionalization.[1][2]

The specific arrangement of these groups in this compound creates a unique electronic and steric environment, predisposing the molecule to certain reaction pathways that are highly valuable in multi-step organic synthesis.

Application in API Synthesis: A Hypothetical Pathway to a Quinazoline Core

Many modern kinase inhibitors, such as Gefitinib and Osimertinib, are based on a quinazoline or a pyrimidine core.[3][4][5] The synthesis of these scaffolds often involves the construction of a substituted aniline precursor, which is then cyclized. This compound is an excellent candidate for the synthesis of a highly substituted aniline that could serve as a key intermediate for such heterocyclic cores.

The following workflow outlines a plausible, multi-step synthesis of a substituted aminobenzonitrile, a direct precursor to a quinazoline ring system, starting from this compound.

G A This compound B Amidation (e.g., with ammonia) A->B C 4-Chloro-2-fluoro-6-methoxybenzamide B->C D Dehydration (e.g., with P₂O₅ or SOCl₂) C->D E 4-Chloro-2-fluoro-6-methoxybenzonitrile D->E F Nitration (e.g., with HNO₃/H₂SO₄) E->F G 5-Nitro-4-chloro-2-fluoro-6-methoxybenzonitrile F->G H Reduction (e.g., with Fe/HCl or H₂/Pd-C) G->H I 5-Amino-4-chloro-2-fluoro-6-methoxybenzonitrile H->I

Caption: Hypothetical synthetic workflow from this compound to a key aniline intermediate.

Experimental Protocols

The following protocols are detailed, step-by-step methodologies for the key transformations outlined in the workflow above. These are based on well-established chemical principles and are presented as a guide for researchers.

Protocol 1: Synthesis of 4-Chloro-2-fluoro-6-methoxybenzamide

Objective: To convert the carboxylic acid moiety into a primary amide.

ReagentMolar Equiv.Amount (for 10g scale)
This compound1.010.0 g
Thionyl chloride (SOCl₂)2.07.2 mL
Dichloromethane (DCM)-100 mL
Ammonium hydroxide (NH₄OH, 28% aq.)5.033.5 mL

Procedure:

  • To a stirred solution of this compound (1.0 eq) in dichloromethane (100 mL) at 0 °C, add thionyl chloride (2.0 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.

  • Cool the mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and solvent.

  • Dissolve the crude acid chloride in fresh dichloromethane (50 mL) and cool to 0 °C.

  • Add ammonium hydroxide (5.0 eq) dropwise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Separate the organic layer, wash with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure 4-Chloro-2-fluoro-6-methoxybenzamide.

Causality: The conversion to the acid chloride in the first step activates the carbonyl group, making it highly susceptible to nucleophilic attack by ammonia to form the stable amide.

Protocol 2: Synthesis of 4-Chloro-2-fluoro-6-methoxybenzonitrile

Objective: To dehydrate the primary amide to the corresponding nitrile.

ReagentMolar Equiv.Amount (for 10g scale)
4-Chloro-2-fluoro-6-methoxybenzamide1.010.0 g
Phosphorus pentoxide (P₂O₅)1.510.4 g
Toluene-100 mL

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend 4-Chloro-2-fluoro-6-methoxybenzamide (1.0 eq) in toluene (100 mL).

  • Add phosphorus pentoxide (1.5 eq) portion-wise to the stirred suspension.

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • Cool the mixture to room temperature and carefully quench by pouring it onto crushed ice (200 g).

  • Separate the organic layer and extract the aqueous layer with toluene (2 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure nitrile.

Causality: Phosphorus pentoxide is a powerful dehydrating agent that efficiently removes the elements of water from the primary amide to form the nitrile functional group.

Protocol 3: Synthesis of 5-Amino-4-chloro-2-fluoro-6-methoxybenzonitrile

Objective: To introduce a nitro group onto the aromatic ring and subsequently reduce it to an amine.

Step 3a: Nitration

ReagentMolar Equiv.Amount (for 10g scale)
4-Chloro-2-fluoro-6-methoxybenzonitrile1.010.0 g
Fuming Nitric Acid (HNO₃)1.23.4 mL
Sulfuric Acid (H₂SO₄, conc.)-50 mL

Procedure:

  • To concentrated sulfuric acid (50 mL) at 0 °C, add 4-Chloro-2-fluoro-6-methoxybenzonitrile (1.0 eq) portion-wise, ensuring the temperature does not exceed 10 °C.

  • To this stirred solution, add fuming nitric acid (1.2 eq) dropwise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Carefully pour the reaction mixture onto crushed ice (300 g).

  • Collect the precipitated solid by filtration, wash thoroughly with cold water until the filtrate is neutral.

  • Dry the solid under vacuum to obtain 5-Nitro-4-chloro-2-fluoro-6-methoxybenzonitrile.

Causality: The powerful directing effect of the methoxy group and the activation of the nitrating agent by sulfuric acid favor nitration at the position ortho to the methoxy group.

Step 3b: Reduction

ReagentMolar Equiv.Amount (for 10g scale)
5-Nitro-4-chloro-2-fluoro-6-methoxybenzonitrile1.010.0 g
Iron powder (Fe)5.012.1 g
Ethanol-100 mL
Hydrochloric Acid (HCl, conc.)0.51.9 mL

Procedure:

  • To a stirred suspension of the nitro compound (1.0 eq) and iron powder (5.0 eq) in ethanol (100 mL), add concentrated hydrochloric acid (0.5 eq).

  • Heat the reaction mixture to reflux for 3 hours.

  • Cool the mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (100 mL) and wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude amine.

  • Purify by column chromatography or recrystallization to obtain the final product, 5-Amino-4-chloro-2-fluoro-6-methoxybenzonitrile.

Causality: The reduction of the nitro group to an amine is a classic transformation. The use of iron in acidic medium is a cost-effective and efficient method for this conversion on a laboratory scale.

Conclusion: A Versatile Intermediate for Complex Synthesis

This compound represents a class of highly functionalized aromatic compounds that are instrumental in the synthesis of complex APIs. While its direct application in blockbuster drugs may not be widely publicized, its structural motifs are present in many important therapeutic agents. The strategic placement of chloro, fluoro, and methoxy groups, in conjunction with the versatile carboxylic acid handle, provides a powerful platform for medicinal chemists to construct intricate molecular architectures. The protocols detailed herein, though based on a hypothetical pathway, are grounded in robust and reliable organic chemistry and serve to illustrate the immense synthetic potential of this and related compounds in the ongoing quest for novel and more effective medicines.

References

  • Vertex AI Search. (2015). Gefitinib - New Drug Approvals.
  • Maskrey, T. S., et al. (2019). A New Synthesis of Gefitinib. Synlett, 30(04), 471–476.
  • Shen, M., et al. (2015). Synthesis and Cytotoxic Activity of 6-Modified Gefitinib Derivatives. Chinese Journal of Organic Chemistry, 35(8), 1765-1772.
  • ResearchG
  • Organic Spectroscopy Intern
  • ResearchGate. (n.d.).
  • ChemicalBook. (n.d.). 4-Chloro-2-fluoro-6-methoxy-benzoic acid.
  • ResearchGate. (n.d.). New and Convergent Synthesis of Osimertinib.

Sources

Application Note: Strategies for Amide Bond Formation with 4-Chloro-2-fluoro-6-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Amide bond formation is a critical transformation in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. This application note provides a comprehensive guide to the successful coupling of amines with 4-Chloro-2-fluoro-6-methoxybenzoic acid, a sterically hindered and electronically deactivated carboxylic acid. The electronic properties of the substituents, including the electron-withdrawing chloro and fluoro groups and the electron-donating methoxy group, present unique challenges to achieving high-yielding amide synthesis. This document outlines two robust protocols, employing a carbodiimide-based approach and a uronium-based method, to overcome these obstacles. Detailed experimental procedures, comparative data, and mechanistic insights are provided to guide researchers in selecting the optimal conditions for their specific amine substrates.

Introduction: Navigating the Challenges of a Substituted Benzoic Acid

This compound is a valuable building block in the synthesis of complex organic molecules. However, its structure presents significant hurdles for standard amide coupling protocols. The ortho-fluoro and ortho-methoxy groups create substantial steric hindrance around the carboxylic acid moiety, impeding the approach of the amine nucleophile. Furthermore, the electronic nature of the aromatic ring influences the reactivity of the carboxyl group. The electron-withdrawing effects of the chlorine and fluorine atoms decrease the nucleophilicity of the carboxylate, making activation more challenging. Conversely, the methoxy group is electron-donating, which can slightly counteract this effect.[1] A successful coupling strategy must therefore address both steric and electronic limitations.

This application note explores two effective methods for the synthesis of amides from this compound:

  • EDC/HOBt Mediated Coupling: A classic and cost-effective carbodiimide-based method.[2]

  • HATU Mediated Coupling: A highly efficient uronium-based approach, particularly effective for challenging substrates.[3][4]

Methodology & Protocols

General Workflow

The fundamental approach for both protocols involves the in situ activation of the carboxylic acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine.

G cluster_0 Carboxylic Acid Activation cluster_1 Amide Bond Formation Carboxylic_Acid This compound Coupling_Reagent Coupling Reagent (EDC/HOBt or HATU) Carboxylic_Acid->Coupling_Reagent Reaction Activated_Intermediate Activated Intermediate (O-acylisourea or OBt/OAt ester) Coupling_Reagent->Activated_Intermediate Forms Amine Amine Nucleophile Activated_Intermediate->Amine Nucleophilic Attack Amide_Product Amide Product Amine->Amide_Product Forms

Figure 1: General workflow for amide bond formation.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) to form an active ester, which readily reacts with the amine. HOBt is known to suppress racemization and improve yields.

Materials
  • This compound

  • Amine of choice

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure
  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Solvent Addition: Dissolve the acid in anhydrous DCM or DMF.

  • Reagent Addition: Add HOBt (1.2 eq) and the desired amine (1.1 eq).

  • Base Addition: Add DIPEA or TEA (2.0-3.0 eq) to the mixture.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • EDC Addition: Slowly add EDC (1.2 eq) to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes).

G Start Dissolve Acid, HOBt, Amine, and Base in Anhydrous Solvent Cool Cool to 0 °C Start->Cool Add_EDC Add EDC Cool->Add_EDC React Stir at Room Temperature for 12-24h Add_EDC->React Monitor Monitor by TLC/LC-MS React->Monitor Monitor->React Incomplete Workup Aqueous Workup Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify End Pure Amide Product Purify->End

Figure 2: Workflow for EDC/HOBt mediated coupling.

Protocol 2: HATU Mediated Amide Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent, especially for sterically hindered and electron-deficient substrates.[5] It forms a more reactive OAt-active ester, leading to faster reaction rates and often higher yields.[4]

Materials
  • This compound

  • Amine of choice

  • HATU

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure
  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and HATU (1.1 eq).

  • Solvent Addition: Dissolve the solids in anhydrous DMF or MeCN.

  • Base Addition: Add DIPEA or 2,4,6-collidine (2.0-3.0 eq) to the mixture and stir for 5-10 minutes at room temperature to pre-activate the acid.

  • Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS. For particularly challenging amines, gentle heating (40-50 °C) may be beneficial.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

G Start Dissolve Acid and HATU in Anhydrous Solvent Preactivate Add Base and Stir for 5-10 min Start->Preactivate Add_Amine Add Amine Preactivate->Add_Amine React Stir at Room Temperature for 2-12h Add_Amine->React Monitor Monitor by TLC/LC-MS React->Monitor Monitor->React Incomplete Workup Aqueous Workup Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify End Pure Amide Product Purify->End

Figure 3: Workflow for HATU mediated coupling.

Comparative Data & Reagent Selection

The choice of coupling reagent is critical for achieving high yields with challenging substrates like this compound. The following table provides a general comparison to guide reagent selection.

FeatureEDC/HOBtHATU
Reactivity GoodExcellent
Cost LowerHigher
Byproducts Water-soluble ureaWater-soluble
Racemization Low with HOBtVery Low
Ideal for Routine couplings, scale-upSterically hindered substrates, electron-deficient amines, difficult couplings

Expertise & Experience: Behind the Protocol

The protocols detailed above are designed to be robust and reproducible. The choice of an anhydrous solvent is crucial to prevent hydrolysis of the activated acid intermediate. The use of a non-nucleophilic base such as DIPEA or TEA is essential to neutralize the acid formed during the reaction without competing with the amine nucleophile. For the HATU protocol, pre-activation of the carboxylic acid before the addition of the amine can significantly improve reaction efficiency by ensuring the activated species is readily available for coupling.

Trustworthiness: A Self-Validating System

The success of these protocols can be reliably monitored and validated. TLC is a quick and effective method to track the consumption of the starting materials and the formation of the amide product. For more quantitative analysis, LC-MS can be employed to determine the conversion rate and confirm the mass of the desired product. The purification step via column chromatography not only isolates the pure amide but also serves as a final confirmation of a successful reaction, with the isolated yield being the ultimate measure of efficiency.

References

  • Angene Chemical. (n.d.). 4-chloro-2-fluoro-3-methoxybenzoic acid. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Nale, D. B., et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-2-fluorobenzoic acid. Retrieved from [Link]

  • Diness, F., et al. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]

  • Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-144. Retrieved from [Link]

  • Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • Chandrasekhar, S., et al. (2018). Solvent-Free Amide Bond Formation using a variety of Methoxysilanes as Coupling Agent. ChemistrySelect, 3(4), 1353-1357. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 2-Fluoro-4-Methoxybenzoic Acid: Properties and Applications. Retrieved from [Link]

  • Lippert, J. W. (2005). Amide bond formation using amino acid fluorides. ARKIVOC, 2005(14), 87-95. Retrieved from [Link]

  • Quora. (2015). Why is para fluoro benzoic acid is less acidic than para chloro benzoic acid?. Retrieved from [Link]

Sources

Application Notes & Protocols for the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers in Drug Development

Introduction: The Central Role of Heterocycles in Modern Chemistry

Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within their ring, represent the largest and most diverse family of organic molecules.[1][2] Their unique electronic and structural properties make them indispensable scaffolds in medicinal chemistry, materials science, and agrochemicals.[3][4] It is estimated that over half of all known organic compounds are heterocycles, a testament to their versatility and importance.[1] Many essential biomolecules, including nucleic acids, vitamins, and amino acids, feature heterocyclic rings, and a vast number of pharmaceuticals are based on these frameworks.[4]

The significance of heterocycles in drug discovery cannot be overstated. These structures act as privileged scaffolds, capable of interacting with a wide range of biological targets like enzymes and receptors to elicit therapeutic effects.[5] Consequently, heterocyclic moieties are found in a multitude of drugs, including antibiotics like penicillin, anticancer agents, and antivirals.[6][7] The development of novel and efficient synthetic methodologies to access functionalized heterocyclic compounds is therefore a critical endeavor, enabling the expansion of drug-like chemical space and accelerating the discovery of new therapeutic agents.[8][9]

The Evolution of Synthesis: From Classical Reactions to Green & Catalytic Methodologies

Historically, the synthesis of heterocyclic compounds relied on classical name reactions such as the Fischer Indole Synthesis, the Skraup quinoline synthesis, and the Hantzsch pyridine synthesis.[10][11] While foundational, these traditional methods often suffer from significant drawbacks, including the need for harsh reaction conditions (e.g., high temperatures, strong acids), the use of hazardous reagents, and often, low product yields and poor atom economy.[12][13]

In response to these limitations and a growing global emphasis on sustainability, the field has shifted towards "green chemistry" principles.[12][14][15] This paradigm shift prioritizes the development of environmentally benign and efficient synthetic processes. Key advancements include:

  • Catalysis: The use of transition metal catalysts (e.g., Palladium, Copper, Rhodium), organocatalysts, and biocatalysts has revolutionized heterocyclic synthesis.[16][17][18] Catalysts offer pathways that require milder conditions, reduce waste, and allow for highly selective transformations, such as C-H bond activation and cross-coupling reactions.[11][16]

  • Alternative Energy Sources: Microwave irradiation and ultrasound have emerged as powerful tools to accelerate reaction rates, often leading to higher yields and cleaner product profiles in significantly less time than conventional heating.[12][13][15]

  • Sustainable Solvents & Conditions: There is a strong emphasis on replacing hazardous organic solvents with greener alternatives like water, ethanol, or even performing reactions under solvent-free conditions, such as in ball milling.[15][19]

  • Multicomponent Reactions (MCRs): These elegant reactions combine three or more reactants in a single pot to form a complex product, minimizing intermediate isolation steps and improving overall efficiency.[2][8]

This guide will provide detailed protocols for the synthesis of three cornerstone heterocyclic systems—Indoles, Quinolines, and Pyridines—focusing on modern, efficient, and sustainable methodologies.

Application Protocol: Modern Synthesis of Indole Derivatives

The indole scaffold is a ubiquitous feature in pharmaceuticals and natural products. While the Fischer indole synthesis is a classic method, modern protocols offer greater efficiency and functional group tolerance.[11] We will focus on a palladium-catalyzed intramolecular cyclization, a robust method for constructing the indole ring.

Mechanistic Rationale: The Power of Palladium Catalysis

Palladium-catalyzed reactions, such as the Larock indole synthesis, have become a staple for their reliability and scope. The general mechanism involves an initial oxidative addition of an aryl halide to a Pd(0) catalyst, followed by coordination and insertion of an alkyne. The resulting vinylpalladium intermediate then undergoes reductive elimination to form the indole ring and regenerate the Pd(0) catalyst, completing the catalytic cycle. This approach avoids the harsh acidic conditions of the Fischer synthesis and allows for a broader range of substituents. Recent advancements even utilize C-H activation, bypassing the need for pre-halogenated anilines.[20]

Experimental Workflow: Pd-Catalyzed Indole Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification P1 Combine o-haloaniline, alkyne, and base in a reaction vessel P2 Add Pd catalyst (e.g., Pd(OAc)₂) and ligand (e.g., PPh₃) P1->P2 P3 Degas the mixture and place under inert atmosphere (N₂ or Ar) P2->P3 R1 Heat the reaction mixture to the specified temperature (e.g., 80-100 °C) P3->R1 R2 Monitor reaction progress by TLC or LC-MS R1->R2 W1 Cool to room temperature and dilute with an organic solvent R2->W1 W2 Wash with water and brine W1->W2 W3 Dry the organic layer over Na₂SO₄ and concentrate W2->W3 P1_purify Purify the crude product via column chromatography W3->P1_purify

Caption: Workflow for Palladium-Catalyzed Indole Synthesis.

Detailed Protocol: Synthesis of a 2,3-Disubstituted Indole

This protocol describes a typical palladium-catalyzed cyclization between an o-haloaniline and a disubstituted alkyne.

Materials:

  • 2-Iodoaniline (1.0 mmol, 1.0 equiv)

  • 1-Phenyl-1-propyne (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • Triphenylphosphine [PPh₃] (0.04 mmol, 4 mol%)

  • Potassium Carbonate [K₂CO₃] (2.5 mmol, 2.5 equiv)

  • Anhydrous Dimethylformamide (DMF), 5 mL

Procedure:

  • To a dry Schlenk flask, add 2-iodoaniline, potassium carbonate, Pd(OAc)₂, and triphenylphosphine.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Add anhydrous DMF via syringe, followed by 1-phenyl-1-propyne.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water (3 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 2-methyl-3-phenyl-1H-indole.

ParameterSpecificationRationale
Catalyst Pd(OAc)₂ / PPh₃Efficient for oxidative addition and reductive elimination steps.
Base K₂CO₃Neutralizes the acid formed during the reaction, facilitating the catalytic cycle.
Solvent DMFHigh-boiling polar aprotic solvent suitable for dissolving reactants and facilitating the reaction.
Temperature 100 °CProvides sufficient energy to overcome the activation barrier for the catalytic steps.
Atmosphere Inert (Argon)Prevents oxidation and degradation of the Pd(0) active catalyst.
Typical Yield 75-90%Dependent on substrates and precise reaction conditions.

Application Protocol: Green Synthesis of Quinolines

Quinolines are a vital class of nitrogen-containing heterocycles with broad biological activities, including antimalarial and anticancer properties. Traditional syntheses like the Skraup or Friedländer reactions often require harsh conditions.[10] Modern green protocols, such as using nanocatalysts or microwave assistance, offer significant advantages.[21]

Mechanistic Rationale: Nanocatalysis in Friedländer Annulation

The Friedländer synthesis condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. The use of a reusable, heterogeneous nanocatalyst (e.g., a magnetic iron oxide-based catalyst) provides a large surface area for the reaction, enhancing efficiency.[22] The mechanism involves an initial base-catalyzed aldol-type condensation followed by an intramolecular cyclization and dehydration, all facilitated by the catalyst surface. This approach is environmentally friendly as the catalyst can be easily recovered (often with a magnet) and reused, and reactions can frequently be run in greener solvents like ethanol or water.[22]

Experimental Workflow: Nanocatalyst-Mediated Quinoline Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification P1 Add 2-aminoaryl ketone, active methylene compound, and solvent (e.g., ethanol) to a flask P2 Add the reusable nanocatalyst (e.g., Fe₃O₄-based) P1->P2 R1 Reflux the mixture with vigorous stirring P2->R1 R2 Monitor reaction progress by TLC R1->R2 W1 Cool the reaction mixture R2->W1 W2 Separate the magnetic nanocatalyst using an external magnet W1->W2 W3 Evaporate the solvent from the filtrate W2->W3 P1_purify Recrystallize the crude product from a suitable solvent (e.g., ethanol) W3->P1_purify

Caption: Workflow for Green Quinoline Synthesis via Nanocatalysis.

Detailed Protocol: Synthesis of a Polysubstituted Quinoline

This protocol outlines a Friedländer annulation using a recyclable magnetic nanocatalyst.[22]

Materials:

  • 2-Aminobenzophenone (1.0 mmol, 1.0 equiv)

  • Ethyl Acetoacetate (1.1 mmol, 1.1 equiv)

  • Fe₃O₄-based magnetic nanocatalyst (e.g., 10 mol%)

  • Ethanol (5 mL)

Procedure:

  • In a round-bottom flask, combine 2-aminobenzophenone, ethyl acetoacetate, and the Fe₃O₄-based nanocatalyst in ethanol.

  • Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C) with stirring.

  • Monitor the reaction by TLC. The reaction is often complete within 2-4 hours.

  • After completion, cool the flask to room temperature.

  • Place a strong external magnet against the side of the flask to immobilize the nanocatalyst.

  • Carefully decant the hot ethanol solution into a clean beaker.

  • Wash the retained catalyst with a small amount of hot ethanol (2 x 3 mL), decanting the washings into the same beaker. The catalyst can be dried and stored for reuse.

  • Allow the combined ethanol solution to cool to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the solid product by vacuum filtration.

  • Wash the product with a small amount of cold ethanol and dry under vacuum to obtain the pure quinoline derivative.

ParameterSpecificationRationale
Catalyst Magnetic NanocatalystProvides high surface area, enhances reaction rate, and allows for easy, green recovery and reuse.[22]
Solvent EthanolA green, renewable solvent that effectively dissolves reactants and is easily removed.
Temperature Reflux (~78 °C)Mild conditions that are sufficient to drive the reaction to completion without degradation.
Work-up Magnetic SeparationAvoids the need for filtration of fine particles and minimizes solvent waste.
Typical Yield 85-95%High yields are characteristic of these efficient catalytic systems.[22]

Application Protocol: Modern Synthesis of Pyridines

The pyridine ring is a fundamental N-heterocycle in medicinal chemistry. The Hantzsch synthesis is the classical method, but it requires a subsequent oxidation step.[11] Modern approaches, such as multicomponent reactions, offer a more direct route to fully aromatized pyridines.

Mechanistic Rationale: In(III)-Catalyzed Multicomponent Pyridine Synthesis

Indium(III) chloride (InCl₃) is an effective Lewis acid catalyst for promoting a multicomponent reaction between a β-dicarbonyl compound, an α,β-unsaturated aldehyde, and an ammonia source.[23] The reaction proceeds through a cascade of events: formation of an enaminone from the dicarbonyl and ammonia, followed by a Michael addition to the unsaturated aldehyde. The resulting intermediate then undergoes intramolecular cyclization and dehydration/aromatization, often in one pot, to yield the substituted pyridine. This method is highly convergent and atom-economical.[23]

Experimental Workflow: One-Pot Pyridine Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification P1 Combine β-dicarbonyl compound, α,β-unsaturated aldehyde, and ammonium acetate in a flask P2 Add Lewis acid catalyst (e.g., InCl₃) and solvent P1->P2 R1 Heat the reaction mixture (conventional or microwave) P2->R1 R2 Monitor reaction progress by TLC R1->R2 W1 Cool and quench the reaction (e.g., with NaHCO₃ solution) R2->W1 W2 Extract the product with an organic solvent W1->W2 W3 Dry the organic layer and concentrate W2->W3 P1_purify Purify by column chromatography or recrystallization W3->P1_purify

Caption: Workflow for Lewis Acid-Catalyzed Multicomponent Pyridine Synthesis.

Detailed Protocol: Synthesis of a Polysubstituted Pyridine

This protocol describes a one-pot synthesis of a highly substituted pyridine derivative.[23]

Materials:

  • Ethyl Acetoacetate (1.0 mmol, 1.0 equiv)

  • Cinnamaldehyde (1.0 mmol, 1.0 equiv)

  • Ammonium Acetate (1.5 mmol, 1.5 equiv)

  • Indium(III) Chloride [InCl₃] (0.1 mmol, 10 mol%)

  • Ethanol (5 mL)

Procedure:

  • In a round-bottom flask, dissolve ethyl acetoacetate, cinnamaldehyde, and ammonium acetate in ethanol.

  • Add InCl₃ to the mixture.

  • Heat the reaction to reflux (approx. 78 °C) and stir.

  • Monitor the reaction by TLC until the starting materials are consumed (typically 4-6 hours).

  • After completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Add ethyl acetate (20 mL) and a saturated aqueous solution of sodium bicarbonate (15 mL) to the residue.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the solution to obtain the crude product.

  • Purify the product by flash column chromatography on silica gel to yield the pure pyridine derivative.

ParameterSpecificationRationale
Catalyst InCl₃Mild Lewis acid that effectively activates substrates for the cascade reaction.[23]
Ammonia Source Ammonium AcetateServes as both the nitrogen source and a mild Brønsted acid co-catalyst.
Reactants MulticomponentHigh convergence and atom economy by combining three components in one step.
Temperature Reflux (~78 °C)Sufficient thermal energy for the cyclization and aromatization steps.
Typical Yield 80-92%Reflects the high efficiency of this multicomponent strategy.[23]

Conclusion and Future Outlook

The synthesis of heterocyclic compounds remains a vibrant and essential area of chemical research, driven by the insatiable demand for novel therapeutics and functional materials. While classical methods laid the groundwork, the future of the field lies in the continued development and adoption of innovative, sustainable strategies.[11][15] The protocols detailed here for indoles, quinolines, and pyridines exemplify the power of modern catalytic and green chemistry approaches to deliver complex molecular architectures with greater efficiency and environmental responsibility.

Looking ahead, the integration of technologies like continuous flow chemistry, which offers superior control and scalability, and artificial intelligence for predictive retrosynthesis will further accelerate the discovery of novel heterocyclic entities. The ongoing collaboration between academic innovation and industrial application will be crucial in translating these advanced synthetic methods into tangible solutions for human health and technology.[8][9]

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  • Modern Strategies for Heterocycle Synthesis. (n.d.). Third Place Books. Retrieved January 20, 2026, from [Link]

  • A New Multicomponent Protocol for the Synthesis of Pyridines and Fused Pyridines via a Formal aza [3+3] cycloaddition. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • Recent advances in the synthesis of indoles and their applications. (n.d.). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

  • The protocols of synthesis of diverse indole derivatives. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • REVIEW ON SYNTHETIC METHODS AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS. (n.d.). Journal of Emerging Technologies and Innovative Research. Retrieved January 20, 2026, from [Link]

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Application Notes and Protocols for the Strategic Use of Chemical Intermediates in Agrochemical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. Central to this endeavor is the strategic synthesis and utilization of chemical intermediates. These molecular building blocks are not merely precursors but are pivotal in defining the ultimate efficacy, safety, and economic viability of the final active ingredient (AI). This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and practices governing the use of key chemical intermediates in the development of next-generation fungicides, insecticides, and herbicides. We delve into the "Intermediate Derivatization Method" (IDM) as a strategic approach, offering detailed, field-proven protocols for the synthesis and application of critical intermediate classes, including pyrazole carboxamides, isoxazolines, and triazoles. Furthermore, this document provides insights into essential analytical techniques for characterization and discusses the regulatory landscape governing these crucial chemical entities.

The Central Dogma of Agrochemical Innovation: The Intermediate Derivatization Method (IDM)

The discovery of novel agrochemicals has evolved from random screening to a more rational, structure-based design approach. The Intermediate Derivatization Method (IDM) has emerged as a highly efficient strategy that bridges conventional agrochemical discovery with modern pharmaceutical research methodologies.[1][2][3] The core principle of IDM is the use of a common, often commercially available, chemical intermediate as a scaffold. This scaffold is then systematically modified through a variety of chemical reactions to generate a library of novel compounds with diverse functionalities.

This approach offers several distinct advantages:

  • Efficiency and Speed: IDM significantly shortens the discovery phase by starting from a more advanced molecular structure rather than from basic raw materials.[1][3]

  • Cost-Effectiveness: Utilizing readily available intermediates reduces the overall cost of synthesis and discovery.[1][3]

  • Structural Novelty and Patentability: By employing innovative chemical transformations on established intermediates, novel and patentable chemical entities can be created.[1][3]

  • Focused Biological Screening: The derivatized compounds often share a common core, which can be designed to interact with a specific biological target, leading to more focused and successful screening campaigns.

The following sections will provide detailed application notes and protocols for key classes of intermediates that are central to the IDM approach in modern agrochemical development.

Pyrazole Carboxamides: The Backbone of Modern Fungicides

Pyrazole carboxamide derivatives are a major class of fungicides that act as succinate dehydrogenase inhibitors (SDHIs). The pyrazole carboxylic acid moiety is a critical intermediate that serves as the foundation for a vast array of commercial fungicides.

Rationale for Use

The pyrazole ring system, when appropriately substituted, provides a rigid scaffold that correctly orients the carboxamide functionality for optimal binding to the SDH enzyme complex in fungi. The derivatization of the pyrazole carboxylic acid with various amines allows for the fine-tuning of the molecule's physicochemical properties, such as solubility, systemic mobility in plants, and spectrum of activity.

Synthesis Protocol: From β-Ketoester to Pyrazole-4-Carboxylic Acid

This protocol outlines the synthesis of a key intermediate, a pyrazole-4-carboxylate ester, via a cyclocondensation reaction, followed by hydrolysis to the carboxylic acid.

Protocol 1: Synthesis of Ethyl 1-Aryl-1H-pyrazole-4-carboxylate

  • Materials:

    • Hydrazine derivative (e.g., phenylhydrazine) (1.0 eq)

    • β-Ketoester (e.g., ethyl 2-formylacetate) (1.0 eq)

    • Ethanol

    • Glacial acetic acid (catalytic amount)

    • Ethyl acetate

    • Water

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve the hydrazine derivative in ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

    • Add a catalytic amount of glacial acetic acid to the solution.

    • Add the β-ketoester dropwise to the stirred solution at room temperature.

    • Heat the reaction mixture to reflux (approximately 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

    • Upon completion, cool the mixture to room temperature.

    • Reduce the solvent volume under reduced pressure.

    • Perform an aqueous workup by diluting the residue with ethyl acetate and washing sequentially with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to afford the pure pyrazole-carboxylate ester.

Protocol 2: Hydrolysis to Pyrazole-4-Carboxylic Acid

  • Materials:

    • Pyrazole-carboxylate ester (from Protocol 1) (1.0 eq)

    • Sodium hydroxide (NaOH) (2.0 eq)

    • Tetrahydrofuran (THF)

    • Water

    • Hydrochloric acid (1M solution)

  • Procedure:

    • Dissolve the pyrazole ester in a mixture of THF and water.

    • Add NaOH to the solution and stir vigorously at room temperature or with gentle heating (40-50°C).

    • Monitor the reaction by TLC until the starting material is completely consumed (typically 4-12 hours).

    • Cool the reaction mixture and remove the THF under reduced pressure.

    • Acidify the remaining aqueous solution to pH 2-3 with 1M HCl, resulting in the precipitation of the carboxylic acid.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the pure pyrazole-4-carboxylic acid.

Isoxazolines: A Novel Class of Potent Insecticides

The isoxazoline heterocycle is a key structural motif in a new generation of insecticides that target the γ-aminobutyric acid (GABA) gated chloride channels in insects.[4][5] This mode of action provides excellent efficacy against a range of pests, including those resistant to other insecticide classes.

Rationale for Use

The isoxazoline scaffold provides a three-dimensional structure that is crucial for its interaction with the insect GABA receptor. The synthesis of isoxazoline-based insecticides often involves the construction of the core heterocyclic ring as a key intermediate, which is then further functionalized. A common synthetic strategy is the 1,3-dipolar cycloaddition between a nitrile oxide and an alkene.

Synthesis Protocol: Construction of the Isoxazoline Ring

This protocol describes a general procedure for the synthesis of an isoxazoline intermediate via a 1,3-dipolar cycloaddition reaction.

  • Materials:

    • Aryl aldehyde (1.0 eq)

    • Hydroxylamine hydrochloride (1.1 eq)

    • Sodium carbonate (Na₂CO₃)

    • N-Chlorosuccinimide (NCS)

    • Alkene (e.g., styrene) (1.2 eq)

    • Triethylamine (Et₃N)

    • Dichloromethane (DCM)

  • Procedure:

    • Oxime formation: Dissolve the aryl aldehyde and hydroxylamine hydrochloride in ethanol and water. Add Na₂CO₃ portion-wise and stir at room temperature until the reaction is complete (monitored by TLC). Extract the product with an organic solvent.

    • Hydroximoyl chloride formation: Dissolve the oxime in DCM and add NCS. Stir at room temperature. The formation of the hydroximoyl chloride can be monitored by TLC.

    • Cycloaddition: In a separate flask, dissolve the alkene in DCM. Cool the solution to 0°C. Slowly add a solution of the hydroximoyl chloride in DCM, followed by the dropwise addition of triethylamine.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography to yield the isoxazoline intermediate.

Triazoles: Broad-Spectrum Fungicidal Action

1,2,4-Triazole-containing compounds are one of the most important classes of agricultural fungicides. They act by inhibiting the biosynthesis of ergosterol, a vital component of fungal cell membranes. The 1,2,4-triazole ring is the key pharmacophore, and its attachment to various scaffolds is a critical step in the synthesis of these fungicides.

Rationale for Use

The nitrogen atoms in the 1,2,4-triazole ring coordinate to the heme iron of the cytochrome P450 enzyme 14α-demethylase (CYP51), leading to the inhibition of ergosterol synthesis.[6] The synthesis of triazole fungicides often involves the N-alkylation of the 1,2,4-triazole ring with a suitable electrophilic intermediate.

Synthesis Protocol: N-Alkylation of 1,2,4-Triazole

This protocol provides a general method for the synthesis of a triazole-containing intermediate.

  • Materials:

    • α-Haloketone (e.g., 2-chloro-1-(4-chlorophenyl)ethanone) (1.0 eq)

    • 1,2,4-Triazole (1.2 eq)

    • Potassium carbonate (K₂CO₃) (1.5 eq)

    • Acetonitrile

    • Ethyl acetate

    • Water

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask, combine the α-haloketone, 1,2,4-triazole, and potassium carbonate in acetonitrile.

    • Heat the reaction mixture to reflux (approximately 82°C) and stir for 4-6 hours.

    • Monitor the reaction progress by TLC.

    • After completion, cool the mixture to room temperature and filter to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the crude product in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the residue by column chromatography to yield the pure triazole intermediate.

Glufosinate Synthesis: A Case Study in Herbicide Intermediate Chemistry

Glufosinate, a broad-spectrum contact herbicide, is the racemic mixture of phosphinothricin.[7] Its synthesis provides an excellent example of a multi-step process where the formation and reaction of key intermediates are crucial for the final product yield and purity.

Key Intermediates and Synthetic Strategy

The synthesis of glufosinate can be achieved through various routes, often involving intermediates such as 3-(methylphosphinoyl)propionaldehyde. One common approach is a multi-step synthesis that avoids the use of highly toxic reagents like sodium cyanide.

Illustrative Synthesis Steps

A representative synthesis involves the following key transformations:

  • Intermediate Preparation: A mixed solution of methanol and ethanol is used as the solvent. 3-methyl n-butoxy phosphonopropionaldehyde, acetic acid, an isonitrile derivative, and ammonia water are reacted at a controlled temperature.[8]

  • Solvent Removal: The reaction solution is distilled to remove the solvent.[8]

  • Hydrolysis: The resulting product is hydrolyzed with a hydrochloric acid aqueous solution to yield glufosinate-ammonium.[8]

Advanced Synthetic Methodologies: Palladium-Catalyzed Cross-Coupling

Modern agrochemical synthesis heavily relies on powerful and versatile reactions like the Suzuki-Miyaura coupling to construct complex molecular architectures.

Suzuki-Miyaura Coupling: A Tool for C-C Bond Formation

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate. It is widely used to create carbon-carbon bonds, particularly for linking aromatic and heterocyclic rings, which are common motifs in agrochemicals.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling

  • Materials:

    • Aryl or heteroaryl halide (1.0 eq)

    • Aryl or heteroaryl boronic acid or ester (1.1-1.5 eq)

    • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃) (0.01-0.1 eq)

    • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)

    • Solvent (e.g., 1,4-dioxane, toluene, THF, often with water)

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • To a reaction vessel, add the aryl halide, boronic acid, base, and palladium catalyst under an inert atmosphere.[9]

    • Add the degassed solvent(s).[9]

    • Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until the starting material is consumed (monitored by TLC or LC-MS).[9]

    • Cool the reaction to room temperature and dilute with an organic solvent and water.

    • Separate the organic layer, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

    • Purify the product by column chromatography.

Characterization and Quality Control of Intermediates

The purity and identity of chemical intermediates are paramount to ensure the quality, efficacy, and safety of the final agrochemical product. A suite of analytical techniques is employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure of intermediates and confirming their identity.[10]

  • Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are used to determine the molecular weight and fragmentation patterns of intermediates, aiding in their identification and the detection of impurities.[11][12]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing the purity of intermediates and for quantitative analysis.[13]

Table 1: Summary of Analytical Techniques for Intermediate Characterization

TechniqueApplicationInformation Obtained
NMR Structural ElucidationConnectivity of atoms, chemical environment of nuclei
MS Identification and PurityMolecular weight, elemental composition, structural fragments
HPLC Purity AssessmentQuantitative determination of the main component and impurities
FT-IR Functional Group AnalysisPresence of specific chemical bonds and functional groups

Regulatory Considerations for Agrochemical Intermediates

While intermediates themselves may not be the final registered pesticide, they are subject to regulatory oversight. In the United States, for instance, pesticide intermediates that are not intended for a pesticidal purpose are regulated under the Toxic Substances Control Act (TSCA).[14] However, comprehensive data on the manufacturing process, including the specifications and testing of key intermediates, are required for the registration of the final agrochemical product by agencies like the Environmental Protection Agency (EPA).[15][16]

Visualizing Synthetic Pathways and Workflows

Diagrams

G cluster_0 Pyrazole Carboxamide Synthesis Hydrazine Derivative Hydrazine Derivative Cyclocondensation Cyclocondensation Hydrazine Derivative->Cyclocondensation β-Ketoester β-Ketoester β-Ketoester->Cyclocondensation Pyrazole Ester Pyrazole Ester Cyclocondensation->Pyrazole Ester Hydrolysis Hydrolysis Pyrazole Ester->Hydrolysis Pyrazole Carboxylic Acid Pyrazole Carboxylic Acid Hydrolysis->Pyrazole Carboxylic Acid Amide Coupling Amide Coupling Pyrazole Carboxylic Acid->Amide Coupling Amine Amine Amine->Amide Coupling Pyrazole Carboxamide (Fungicide) Pyrazole Carboxamide (Fungicide) Amide Coupling->Pyrazole Carboxamide (Fungicide)

Caption: Synthetic workflow for pyrazole carboxamide fungicides.

G cluster_1 Suzuki-Miyaura Coupling Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Transmetalation->Ar-Pd(II)(Ar')L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(Ar')L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Ar-X Ar-X Ar-X->Oxidative Addition Ar'-B(OR)2 Ar'-B(OR)2 Ar'-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

Chemical intermediates are at the heart of innovation in the agrochemical industry. A deep understanding of their synthesis, reactivity, and strategic application through methodologies like the Intermediate Derivatization Method is essential for the development of the next generation of high-performing and sustainable crop protection solutions. The protocols and insights provided in this guide are intended to empower researchers to navigate the complexities of agrochemical synthesis and contribute to the advancement of agricultural science.

References

  • Liu, C., Guan, A., Yang, J., Chai, B., Li, M., Li, H., Yang, J., & Xie, Y. (2016). Efficient Approach to Discover Novel Agrochemical Candidates: Intermediate Derivatization Method. Journal of Agricultural and Food Chemistry, 64(1), 45–51. [Link]

  • ResearchGate. (n.d.). Efficient Approach To Discover Novel Agrochemical Candidates: Intermediate Derivatization Method. Retrieved from [Link]

  • PubMed. (2016). Efficient Approach To Discover Novel Agrochemical Candidates: Intermediate Derivatization Method. Retrieved from [Link]

  • AgroPages. (n.d.). Innovative Approaches and Synthesis Methods for L-Glufosinate Production. Retrieved from [Link]

  • Synthesis of Novel 1-H-Pyrazole-4-carboxylic Acid Esters by Conventional and Microwave Assisted Vilsmeier Cyclization of. (n.d.). Retrieved from [Link]

  • SID. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. Retrieved from [Link]

  • Google Patents. (n.d.). CN109776605B - A kind of synthetic method of glufosinate-ammonium.
  • Google Patents. (n.d.). CN102372739A - Method for synthesizing glufosinate.
  • PubMed. (2016). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Retrieved from [Link]

  • Patsnap. (n.d.). Method for preparing L-glufosinate-ammonium.
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  • WIPO Patentscope. (n.d.). 112457267 Preparation method of isoxazoline insecticide. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Buying Pesticide Intermediates: Key Factors for Agrochemical Manufacturers. Retrieved from [Link]

  • ResearchGate. (2022). Design, synthesis, and insecticidal and fungicidal activities of quaternary ammonium salt derivatives of a triazolyphenyl isoxazoline insecticide. Retrieved from [Link]

  • Wikipedia. (n.d.). Glufosinate. Retrieved from [Link]

  • PubMed. (2024). Design, Synthesis, and Insecticidal Activity of Isoxazoline Derivatives Incorporating an Acylhydrazine Moiety. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Discovery, development, chemical diversity and design of isoxazoline-based insecticides. Retrieved from [Link]

  • Globe Thesis. (2022). Design,Synthesis And Insecticidal Activity Of Isoxazoline Derivatives. Retrieved from [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). EP0350176A2 - Method for preparing pyrazolecarboxylic acid and derivatives.
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  • ACS Publications. (2022). Structural Elucidation of Agrochemicals and Related Derivatives Using Infrared Ion Spectroscopy. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety. Retrieved from [Link]

  • BYJU'S. (n.d.). Ullmann Reaction. Retrieved from [Link]

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  • ISRES. (n.d.). synthesis of 1,2,4 triazole compounds. Retrieved from [Link]

  • National Pesticide Information Center. (2024). Data Requirements for Pesticide Registration. Retrieved from [Link]

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The Alchemist's Toolkit: A Practical Guide to Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For the modern chemist, particularly those in the fast-paced realms of pharmaceutical and materials science, palladium-catalyzed cross-coupling reactions represent a cornerstone of synthetic strategy.[1][2] These transformations, honored with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, have revolutionized the art of molecule-building, enabling the efficient and selective construction of carbon-carbon and carbon-heteroatom bonds.[3][4] This guide is designed for the hands-on researcher, offering not just protocols, but a deeper understanding of the causality behind the experimental choices that lead to successful and reproducible outcomes.

Part 1: The Heart of the Matter: The Palladium Catalytic Cycle

At its core, the efficacy of these reactions lies in a beautifully orchestrated catalytic cycle.[4] While variations exist for each named reaction, the fundamental steps remain consistent: oxidative addition, transmetalation (for coupling reactions involving organometallic reagents), migratory insertion (in reactions like the Heck reaction), and reductive elimination.[5] Understanding this cycle is paramount to troubleshooting and optimizing your reactions.

The journey begins with a palladium(0) species, the active catalyst, which undergoes oxidative addition with an organic halide or triflate.[6] This is often the rate-determining step. The choice of ligand is critical here; electron-rich and bulky phosphine ligands, for example, can facilitate the oxidative addition of less reactive aryl chlorides.[7] The subsequent steps of transmetalation and reductive elimination forge the new bond and regenerate the palladium(0) catalyst, allowing the cycle to continue.[8]

Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation (e.g., Suzuki, Stille) Ar-Pd(II)-X(L2)->Transmetalation R'-M Ar-Pd(II)-R(L2) Ar-Pd(II)-R'(L₂) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Ar-R' Reductive_Elimination->Pd(0)L2

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Part 2: The Workhorses: Key Cross-Coupling Reactions

While the family of palladium-catalyzed reactions is extensive, a few have emerged as indispensable tools in the synthetic chemist's arsenal.[9] Here, we delve into the practical application of the most prominent members.

The Suzuki-Miyaura Coupling: Forging C(sp²)—C(sp²) Bonds

The Suzuki-Miyaura coupling is arguably the most widely utilized cross-coupling reaction, celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of its boronic acid and ester reagents.[10][11] It is a powerful method for the synthesis of biaryls, a common motif in pharmaceuticals.[9]

Mechanism Insight: The reaction is initiated by the oxidative addition of an aryl halide to a Pd(0) complex.[8] A crucial step is the activation of the organoboron species by a base, which facilitates the transmetalation step.[6][11] Reductive elimination then yields the desired biaryl product and regenerates the Pd(0) catalyst.[8]

Experimental Protocol: Synthesis of a Biaryl Compound

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with a phenylboronic acid.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl bromide, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed toluene and water via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind the Choices:

  • Catalyst System: Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[10] SPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition and enhances catalyst stability.[8]

  • Base: K₃PO₄ is a moderately strong base that is effective in activating the boronic acid for transmetalation without promoting significant side reactions like protodeboronation. The presence of water is often crucial for dissolving the inorganic base and facilitating the catalytic cycle.[10]

  • Solvent: Toluene is a common non-polar solvent for Suzuki couplings. The addition of a small amount of water can accelerate the reaction.[8]

  • Inert Atmosphere: Essential for preventing the oxidation and deactivation of the Pd(0) catalyst.

The Heck-Mizoroki Reaction: Arylation of Alkenes

The Heck reaction is a powerful tool for forming carbon-carbon bonds by coupling an aryl or vinyl halide with an alkene.[12][13] This reaction is particularly valuable for the synthesis of substituted alkenes and has found widespread use in the production of pharmaceuticals and fine chemicals.[14][15]

Mechanism Insight: The catalytic cycle involves the oxidative addition of the halide to a Pd(0) complex, followed by the migratory insertion of the alkene into the palladium-carbon bond.[16] A subsequent β-hydride elimination step releases the substituted alkene product and a palladium-hydride species.[12] The base then regenerates the active Pd(0) catalyst.[12]

Experimental Protocol: Synthesis of a Stilbene Derivative

This protocol provides a general method for the Heck coupling of an aryl iodide with styrene.

Materials:

  • Aryl iodide (1.0 mmol, 1.0 equiv)

  • Styrene (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 0.02 mmol, 2 mol%)

  • Triethylamine (Et₃N, 1.5 mmol, 1.5 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous (5 mL)

Procedure:

  • In a sealed tube under an inert atmosphere, dissolve the aryl iodide, Pd(OAc)₂, and P(o-tol)₃ in anhydrous DMF.

  • Add triethylamine and styrene to the mixture.

  • Seal the tube and heat the reaction to 100 °C for 12-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with water (20 mL) and extract with diethyl ether (3 x 15 mL).

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Causality Behind the Choices:

  • Catalyst and Ligand: Pd(OAc)₂ is a common precatalyst.[13] P(o-tol)₃ is a classic ligand for the Heck reaction, providing a good balance of stability and activity.

  • Base: Triethylamine acts as a halide scavenger and is crucial for the regeneration of the Pd(0) catalyst.[12]

  • Solvent: DMF is a polar aprotic solvent that effectively solubilizes the reactants and catalyst components.

The Buchwald-Hartwig Amination: Crafting C—N Bonds

The Buchwald-Hartwig amination has become a go-to method for the synthesis of aryl amines, a critical functional group in numerous pharmaceuticals.[17][18] This reaction allows for the coupling of aryl halides or triflates with a wide range of primary and secondary amines.[19]

Mechanism Insight: The reaction proceeds through an oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine.[17] A strong base then deprotonates the coordinated amine, leading to the formation of a palladium-amido complex.[19] Reductive elimination from this complex furnishes the desired aryl amine and regenerates the Pd(0) catalyst.[17]

Experimental Protocol: Synthesis of an N-Aryl Piperidine

This protocol describes the coupling of an aryl bromide with piperidine.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Piperidine (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd)

  • Xantphos (0.03 mmol, 3 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)

  • Toluene, anhydrous (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃, Xantphos, and NaOtBu.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene, followed by the aryl bromide and piperidine via syringe.

  • Heat the reaction mixture to 100 °C for 8-16 hours.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over sodium sulfate.

  • Concentrate the solution and purify the residue by flash chromatography.

Causality Behind the Choices:

  • Catalyst and Ligand: Pd₂(dba)₃ is a stable Pd(0) source.[20] Xantphos is a bidentate ligand with a large bite angle, which is known to promote the reductive elimination step and prevent catalyst decomposition.[19]

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine.[21]

  • Solvent: Toluene is a common solvent for this transformation.

The Sonogashira Coupling: The Gateway to Alkynes

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons, specifically coupling terminal alkynes with aryl or vinyl halides.[22] This reaction is invaluable for the synthesis of conjugated enynes and aryl alkynes, which are important structures in materials science and medicinal chemistry.[23]

Mechanism Insight: The reaction typically involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium cycle mirrors that of other cross-coupling reactions. The copper cycle involves the formation of a copper(I) acetylide, which then participates in the transmetalation step with the palladium(II) complex. Copper-free protocols have also been developed to avoid the homocoupling of alkynes.

Experimental Protocol: Synthesis of an Aryl Alkyne

This protocol details a copper-cocatalyzed Sonogashira coupling.

Materials:

  • Aryl iodide (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N, 2.0 mmol, 2.0 equiv)

  • Tetrahydrofuran (THF), anhydrous (5 mL)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the aryl iodide, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous THF and triethylamine.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature for 6-24 hours.

  • Upon completion, dilute the reaction with diethyl ether and filter through a pad of celite to remove the catalyst residues.

  • Wash the filtrate with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Causality Behind the Choices:

  • Catalyst System: PdCl₂(PPh₃)₂ is a common and effective palladium precatalyst. CuI acts as a co-catalyst to facilitate the transmetalation of the acetylide.

  • Base: Triethylamine serves as both the base to deprotonate the alkyne and as a solvent in some cases.

  • Solvent: THF is a suitable solvent for this reaction, though others like DMF or dioxane can also be used.

The Stille Coupling: Versatility with Organotins

The Stille coupling involves the reaction of an organostannane with an organic halide or triflate, catalyzed by palladium.[20] While the toxicity of organotin compounds is a concern, the reaction is valued for its mild conditions and tolerance of a wide array of functional groups.[20][24]

Mechanism Insight: The catalytic cycle is analogous to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[24] The transmetalation step is generally the rate-determining step and can be accelerated by the use of polar aprotic solvents.

Experimental Protocol: Synthesis of a Biaryl

This protocol provides a general procedure for a Stille coupling.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Aryltrimethylstannane (1.1 mmol, 1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Toluene, anhydrous (5 mL)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the aryl bromide and aryltrimethylstannane in anhydrous toluene.

  • Add Pd(PPh₃)₄ to the solution.

  • Heat the reaction mixture to reflux (around 110 °C) for 12-24 hours.

  • After cooling, the reaction mixture can be worked up by washing with an aqueous solution of potassium fluoride to remove tin byproducts.[25]

  • Extract the product with an organic solvent, dry, and concentrate.

  • Purify by flash chromatography.

Causality Behind the Choices:

  • Catalyst: Pd(PPh₃)₄ is a commonly used, air-stable Pd(0) catalyst.[25]

  • Solvent: Toluene is a standard solvent, though DMF or dioxane can also be employed.[25]

  • Work-up: The use of KF is a standard method to precipitate the tin byproducts as insoluble fluorides, simplifying purification.[24]

Part 3: Troubleshooting and Optimization

Even with robust protocols, challenges can arise. Low or no yield, the formation of side products, and catalyst deactivation are common hurdles.

Common Issues and Solutions

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield Inactive catalyst; Impure reagents (especially water or oxygen contamination); Incorrect base or solvent.Use a fresh catalyst or a more active precatalyst/ligand system. Ensure all reagents and solvents are pure and anhydrous. Screen different bases and solvents.
Homocoupling of Organometallic Reagent Presence of oxygen; Inefficient transmetalation.[10]Thoroughly degas all solvents and maintain a strict inert atmosphere. Optimize the base and ligand to facilitate transmetalation.
Protodeboronation (Suzuki) Strong base; Elevated temperature; Bulky ligands.[26]Use a milder base (e.g., K₂CO₃, KF). Lower the reaction temperature. Use less sterically demanding ligands. Consider using boronic esters instead of acids.
Catalyst Decomposition (Palladium Black) High temperature; Inappropriate ligand.Use a more stable ligand system. Lower the reaction temperature. Ensure proper inert atmosphere.

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Sources

Application Note and Protocols for the Scale-Up Synthesis of 4-Chloro-2-fluoro-6-methoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-2-fluoro-6-methoxybenzoic acid and its derivatives are pivotal intermediates in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. The specific substitution pattern on the aromatic ring, featuring a chlorine atom, a fluorine atom, and a methoxy group, imparts unique electronic and steric properties that are often sought after in the design of bioactive compounds. The efficient and scalable synthesis of this key building block is therefore of significant interest to researchers and professionals in drug development and process chemistry.

This application note provides a comprehensive guide to the scale-up synthesis of this compound, with a primary focus on a robust and highly regioselective methodology: Directed ortho-Metalation (DoM). An alternative synthetic route involving formylation followed by oxidation is also discussed. The protocols provided are designed to be self-validating, with an emphasis on the causality behind experimental choices, safety considerations, and process optimization for larger scale production.

Physicochemical Properties of this compound

PropertyValue
CAS Number 945949-61-7
Molecular Formula C₈H₆ClFO₃
Molecular Weight 204.58 g/mol
Appearance White to off-white solid
Solubility Soluble in methanol, ethanol, and other polar organic solvents. Limited solubility in water.

Strategic Approach to Synthesis: Directed ortho-Metalation (DoM)

The most efficient and regioselective route for the synthesis of this compound on a larger scale is through Directed ortho-Metalation (DoM).[1][2] This strategy leverages the ability of the methoxy group to direct deprotonation to the adjacent ortho position. The resulting aryllithium intermediate is then trapped with an electrophile, in this case, carbon dioxide, to introduce the carboxylic acid functionality.[1]

The choice of DoM is underpinned by several key advantages:

  • High Regioselectivity: The methoxy group is a powerful directing group, ensuring that lithiation occurs almost exclusively at the C6 position, thus avoiding the formation of unwanted isomers.[3][4]

  • Convergent Synthesis: This one-pot approach directly introduces the desired functionality, leading to a shorter and more efficient synthetic sequence.

  • Commercially Available Starting Material: The precursor, 1-chloro-3-fluoro-5-methoxybenzene, is readily available, making this route economically viable for scale-up.

Reaction Scheme: Directed ortho-Metalation

Caption: Alternative synthetic route via formylation and subsequent oxidation.

Rationale and Comparison to DoM:

While viable, this two-step approach is generally less favorable for scale-up compared to the DoM strategy for the following reasons:

  • Lower Overall Yield: Two-step syntheses typically result in a lower overall yield compared to a more convergent one-pot process.

  • Additional Unit Operations: This route requires an additional reaction and purification step, increasing processing time and cost.

  • Harsh Reagents: The Vilsmeier-Haack reaction often employs phosphorus oxychloride, which is corrosive and requires careful handling.

  • Substrate Reactivity: The success of the Vilsmeier-Haack reaction is dependent on the electron-donating ability of the substituents on the aromatic ring. While the methoxy group is activating, the deactivating effects of the halogens may reduce the reaction efficiency.

Protocol 2: Oxidation of 4-Chloro-2-fluoro-6-methoxybenzaldehyde

This protocol assumes the successful synthesis and isolation of the intermediate aldehyde. A variety of oxidizing agents can be employed for the conversion of aldehydes to carboxylic acids. [5][6][7][8]A green and efficient method utilizes hydrogen peroxide. [5] Materials and Equipment:

Reagent/EquipmentGrade
4-Chloro-2-fluoro-6-methoxybenzaldehydeSynthesized
Hydrogen Peroxide (H₂O₂)30% aqueous solution
Formic AcidReagent grade
AcetonitrileACS grade
Round-bottom flask with reflux condenser
Magnetic stirrer and hotplate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-chloro-2-fluoro-6-methoxybenzaldehyde (1.0 eq) in a mixture of acetonitrile and formic acid.

  • Addition of Oxidant: Slowly add hydrogen peroxide (30% aqueous solution, 2.0-3.0 eq) to the stirred solution.

  • Heating: Heat the reaction mixture to reflux and monitor the reaction progress by TLC or HPLC.

  • Workup: Upon completion, cool the reaction mixture to room temperature and quench any remaining hydrogen peroxide with a saturated solution of sodium sulfite.

  • Extraction and Purification: Extract the product with a suitable organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization.

Expected Yield: 80-95% (for the oxidation step)

Conclusion

The Directed ortho-Metalation (DoM) strategy represents the most efficient and scalable method for the synthesis of this compound. Its high regioselectivity, convergent nature, and reliance on a commercially available starting material make it the preferred route for industrial production. While the alternative formylation-oxidation sequence is chemically feasible, it is generally less efficient for large-scale manufacturing. The detailed protocols provided herein, with a strong emphasis on safety and process understanding, offer a robust foundation for researchers and drug development professionals to produce this valuable synthetic intermediate.

References

  • Environmental Health and Safety, University of Arkansas. STANDARD OPERATING PROCEDURE n-Butyllithium. [Link]

  • Chemistry LibreTexts. 20.5: Preparing Carboxylic Acids. (2025-01-19). [Link]

  • University of Rochester. Directed (ortho) Metallation. [Link]

  • Myers, A. G. ortho metalation. Harvard University. [Link]

  • Santi, C., et al. Selenium Catalyzed Oxidation of Aldehydes: Green Synthesis of Carboxylic Acids and Esters. MDPI. [Link]

  • Wang, Y., et al. Photoinduced Protocol for Aerobic Oxidation of Aldehydes to Carboxylic Acids under Mild Conditions. ACS Sustainable Chemistry & Engineering. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • Google Patents.
  • The Journal of Organic Chemistry. Synthesis of benzoylbenzoic acids. ACS Publications. [Link]

  • Wikipedia. Directed ortho metalation. [Link]

  • NROChemistry. Vilsmeier-Haack Reaction. [Link]

  • ResearchGate. Oxidation of Aldehydes and Alcohols to Carboxylic Acids Using NaClO Under Microwave Irradiation or Classical Heating Without a Catalyst. (2025-08-07). [Link]

  • National Institutes of Health. Anaerobic oxidation of aldehydes to carboxylic acids under hydrothermal conditions. [Link]

  • Grokipedia. Directed ortho metalation. [Link]

  • Baran Lab, Scripps Research. Directed Metalation: A Survival Guide. [Link]

  • Mittal, R., Kumar, A., & Awasthi, S. K. Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1 H -tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst. RSC Advances. (2021-03-17). [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • YouTube. Vilsmeier-Haack Reaction. (2021-06-19). [Link]

  • Name-Reaction.com. Vilsmeier-Haack reaction. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Chloro-2-fluoro-6-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for navigating the purification challenges of 4-Chloro-2-fluoro-6-methoxybenzoic acid. This resource is designed for researchers, chemists, and process development professionals who require this key building block in its highest purity for applications in pharmaceutical and agrochemical synthesis. We will move beyond simple protocols to explore the chemical principles and troubleshooting strategies essential for tackling common and complex purification hurdles.

Section 1: Understanding the Molecule and Its Impurity Profile

Effective purification begins with a deep understanding of the target molecule's properties and the potential impurities that can arise during its synthesis. This compound is a polysubstituted aromatic carboxylic acid, and its purification is influenced by the interplay of its functional groups.

The presence of electron-withdrawing (chloro, fluoro) and electron-donating (methoxy) groups, combined with the acidic carboxyl group, creates a unique solubility and reactivity profile. Impurities often share a similar structural backbone, making separation non-trivial.

Table 1: Physicochemical Properties of this compound

PropertyValueSignificance for Purification
Molecular FormulaC₈H₆ClFO₃Provides the basis for mass-based analytical techniques.
Molecular Weight204.58 g/mol Essential for preparing solutions and for mass spectrometry.[1]
pKa (estimated)~3.0 - 3.5The acidic nature is key for purification by acid-base extraction. The exact pKa is influenced by the competing electronic effects of the substituents.
AppearanceWhite to off-white solidDiscoloration often indicates the presence of trace, highly conjugated impurities or degradation products.
SolubilitySparingly soluble in water; soluble in alcohols, ether, and ethyl acetate.[2]Differential solubility is the foundation of recrystallization. High solubility in polar organic solvents is typical for substituted benzoic acids.
Common Impurity Classes

Impurities can be broadly categorized into synthesis-related and degradation-related. Understanding their origin is the first step in designing a removal strategy.

cluster_synthesis Synthesis-Related Impurities cluster_degradation Degradation Impurities Start Starting Materials (e.g., substituted toluene) Product Crude 4-Chloro-2-fluoro- 6-methoxybenzoic acid Start->Product Carryover Inter Incomplete Reaction (e.g., intermediate aldehyde) Inter->Product Incomplete Conversion Side Side-Reaction Products (e.g., Isomers, Dehalogenated Species) Side->Product Formation during reaction Decomp Storage/Handling (e.g., Decarboxylation, Demethylation) Decomp->Product Post-synthesis Crude Crude Product Dissolve Dissolve in Organic Solvent (e.g., EtOAc) Crude->Dissolve Wash_Base Wash with aqueous NaHCO₃ Dissolve->Wash_Base Organic_Phase Organic Layer (Neutral/Basic Impurities) Wash_Base->Organic_Phase Separate Aqueous_Phase Aqueous Layer (Product as carboxylate salt) Wash_Base->Aqueous_Phase Separate Acidify Acidify Aqueous Layer with HCl (to pH < 2) Aqueous_Phase->Acidify Precipitate Precipitation of Purified Acid Acidify->Precipitate Filter Filter, Wash & Dry Precipitate->Filter Pure Pure Product Filter->Pure

Sources

Technical Support Center: Synthesis of 4-Chloro-2-fluoro-6-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-2-fluoro-6-methoxybenzoic acid. This guide is designed for researchers, chemists, and process development professionals to address common challenges and improve the yield and purity of this valuable synthetic intermediate. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively.

Overview of the Primary Synthetic Route

The most reliable and commonly employed industrial synthesis for this compound involves a Directed ortho-Metalation (DoM) strategy. This pathway leverages the synergistic directing ability of the methoxy and fluoro groups to achieve high regioselectivity. The overall workflow begins with a suitable precursor, 1-chloro-3-fluoro-5-methoxybenzene, which undergoes lithiation at the C2 position, followed by carboxylation.

Synthetic_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Directed ortho-Metalation (DoM) cluster_2 Step 3: Carboxylation & Workup SM 1,5-Dichloro-3-fluorobenzene INT1 1-Chloro-3-fluoro-5-methoxybenzene SM->INT1 NaOMe, CuI (cat.) DMF, 120-140 °C INT2 Aryllithium Intermediate INT1->INT2 n-BuLi or LDA THF, -78 °C FP This compound INT2->FP 1. CO2 (s) or (g) 2. H3O+ quench

Caption: High-level workflow for the synthesis of the target benzoic acid via a DoM pathway.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis, organized by reaction stage.

Part 1: Precursor Synthesis (Selective Methoxylation)

Q: My yield for the conversion of 1,5-dichloro-3-fluorobenzene to 1-chloro-3-fluoro-5-methoxybenzene is poor, and I observe significant amounts of the starting material and undesired dimethoxy byproduct. What's going wrong?

A: This is a classic challenge in nucleophilic aromatic substitution (SNAr) on polyhalogenated rings. Several factors are critical:

  • Catalyst Activity: The copper(I) iodide catalyst is essential. If your CuI is old or has been exposed to air, it may be oxidized to less active Cu(II) species. Use freshly purchased, high-purity CuI or purify it before use.

  • Reaction Temperature: This reaction requires significant thermal energy. A temperature below 120 °C may be too low for efficient conversion, leading to a high proportion of unreacted starting material. Conversely, excessively high temperatures (>150 °C) can promote side reactions, including the formation of the dimethoxy byproduct. Precise temperature control is key.

  • Purity of Sodium Methoxide (NaOMe): Sodium methoxide is highly hygroscopic. Moisture will consume the base and inhibit the reaction. Use NaOMe from a freshly opened container or a source stored under inert gas.

  • Solvent Quality: The solvent, typically DMF or DMSO, must be anhydrous. Water will compete with the methoxide as a nucleophile and can deactivate the reagents.

ParameterSub-Optimal ConditionRecommended ConditionRationale
Temperature < 120 °C or > 150 °C120–140 °CBalances reaction rate against byproduct formation.
Catalyst Old/oxidized CuIFresh, high-purity CuIEnsures sufficient catalytic activity for the SNAr reaction.
Base Exposed to air/moistureAnhydrous NaOMePrevents quenching of the base and ensures nucleophilicity.
Solvent Wet DMF/DMSOAnhydrous DMF/DMSOPrevents side reactions and reagent deactivation.
Part 2: Directed ortho-Metalation (The Critical Step)

This low-temperature lithiation is the most yield-sensitive step of the entire sequence. Success hinges on rigorous control of the reaction environment. The methoxy group is the primary directing group, with the fluoro group providing synergistic activation of the C2 proton.[1][2]

Q: My reaction yield is consistently low, and I recover a majority of the 1-chloro-3-fluoro-5-methoxybenzene starting material. What are the primary causes of lithiation failure?

A: Failure to form the aryllithium intermediate is the most common reason for low yields. The organolithium reagent (like n-BuLi) is extremely basic and pyrophoric, demanding stringent anhydrous and anaerobic conditions.[3]

  • Atmospheric Moisture: The single biggest cause of failure. Any trace of water in the glassware, solvent, or inert gas stream will instantly quench the butyllithium. All glassware must be flame-dried or oven-dried (>120 °C) under vacuum and cooled under a positive pressure of dry argon or nitrogen.

  • Solvent Purity: Tetrahydrofuran (THF) is the solvent of choice but readily forms peroxides and absorbs water. Use freshly distilled THF from a sodium/benzophenone still or anhydrous, inhibitor-free solvent from a commercial solvent purification system.

  • Reagent Titration: The molarity of commercial butyllithium solutions can decrease over time. It is imperative to titrate the n-BuLi solution (e.g., using diphenylacetic acid) before use to know its exact concentration. Using a sub-stoichiometric amount of n-BuLi will naturally lead to incomplete conversion.

  • Insufficiently Low Temperature: The aryllithium intermediate is thermally unstable. The reaction must be maintained at or below -75 °C. A dry ice/acetone or dry ice/isopropanol bath is essential. Temperatures rising above -65 °C can lead to decomposition and side reactions.[4]

Troubleshooting_Lithiation Start Low Yield of Final Product (High SM Recovery) CheckMoisture Was the system rigorously anhydrous? Start->CheckMoisture CheckTemp Was temperature maintained ≤ -75 °C? CheckMoisture->CheckTemp Yes Sol_Moisture ACTION: Flame-dry all glassware. Use anhydrous solvent. CheckMoisture->Sol_Moisture No CheckBuLi Was the n-BuLi accurately titrated? CheckTemp->CheckBuLi Yes Sol_Temp ACTION: Use properly maintained dry ice/acetone bath. CheckTemp->Sol_Temp No Sol_BuLi ACTION: Titrate n-BuLi before each use. CheckBuLi->Sol_BuLi No Success Yield Improved CheckBuLi->Success Yes Sol_Moisture->Start Re-run Sol_Temp->Start Re-run Sol_BuLi->Start Re-run

Caption: Decision tree for troubleshooting the critical directed ortho-metalation step.

Q: I am using a lithium amide base like LDA or LTMP instead of n-BuLi. Are there different considerations?

A: Yes. Lithium amide bases are kinetically slower but can offer better selectivity and functional group tolerance. However, they introduce new challenges.

  • Base Preparation: LDA/LTMP are typically prepared in situ by reacting diisopropylamine or 2,2,6,6-tetramethylpiperidine with n-BuLi. Incomplete reaction or residual n-BuLi can lead to complex reaction profiles. Ensure the amine is dry and the formation reaction is complete.

  • Equilibration Issues: With some substrates, lithiation can be reversible. In the absence of an electrophile to trap the desired intermediate, the system might equilibrate to a more thermodynamically stable, but undesired, lithiated species.[5] This is less of a concern for this specific substrate due to the strong directing groups but is a point to consider in system design.

Part 3: Carboxylation and Workup

Q: My lithiation seems to work (indicated by a color change), but after quenching with dry ice, the yield of benzoic acid is still low.

A: A successful lithiation does not guarantee a high carboxylation yield. The quenching step is equally critical.

  • CO₂ Quality and Delivery: The most common source of failure is atmospheric moisture condensing on cold dry ice. This water will quench the aryllithium before it can react with CO₂.

    • Best Practice: Use freshly crushed, high-quality dry ice. For larger scales, bubble anhydrous CO₂ gas through the reaction mixture via a cannula. This provides a clean, moisture-free source of the electrophile.

  • Insufficient CO₂: The reaction is stoichiometric. Ensure a large excess of CO₂ (at least 5-10 equivalents) is added to drive the reaction to completion. A small amount of dry ice will sublime quickly and may not allow for complete carboxylation.

  • Quench Method: Adding the reaction mixture to a slurry of dry ice in THF (inverse addition) is often more effective than adding dry ice to the flask. This maintains a high concentration of CO₂ throughout the quench.

  • Workup pH: After quenching, the product exists as a lithium carboxylate salt. You must acidify the aqueous layer to a pH of ~1-2 with a strong acid (e.g., 2M HCl) to protonate the carboxylate and precipitate the final benzoic acid product. Incomplete acidification will leave the product dissolved in the aqueous phase as its salt, drastically reducing isolated yield.

Part 4: Purification

Q: How can I effectively purify the final product to >99% purity?

A: The primary impurity is often the unreacted starting material (1-chloro-3-fluoro-5-methoxybenzene). A simple acid-base extraction is highly effective.

  • Dissolve the crude product in a suitable organic solvent like ethyl acetate or MTBE.

  • Extract the organic layer with an aqueous base (e.g., 1M NaOH or NaHCO₃). The desired benzoic acid will deprotonate and move into the aqueous layer, while the neutral starting material remains in the organic layer.

  • Separate the layers and discard the organic phase.

  • Re-acidify the aqueous layer with cold 2M HCl to a pH of 1-2, causing the pure benzoic acid to precipitate.

  • Filter the solid, wash with cold deionized water to remove inorganic salts, and dry under vacuum. For very high purity, recrystallization from a toluene/heptane solvent system can be employed.[6]

Optimized Experimental Protocol

This protocol incorporates the troubleshooting insights discussed above. Warning: This procedure involves pyrophoric and hazardous materials. It must be performed by trained personnel in a proper chemical fume hood under an inert atmosphere.

  • Apparatus Setup: Assemble a multi-neck, round-bottom flask equipped with a magnetic stirrer, a thermocouple for internal temperature monitoring, a rubber septum, and an argon/nitrogen inlet. Flame-dry the entire apparatus under high vacuum and cool to room temperature under a positive pressure of argon.

  • Reagent Preparation: In the reaction flask, add anhydrous THF (e.g., 10 mL per 1 g of starting material) via cannula. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Starting Material Addition: Add 1.0 equivalent of 1-chloro-3-fluoro-5-methoxybenzene to the cold THF solution via syringe.

  • Lithiation: Slowly add 1.05 equivalents of freshly titrated n-butyllithium (e.g., 2.5 M in hexanes) dropwise via syringe pump over 30 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Stirring: Stir the resulting solution at -78 °C for 1 hour. A color change to yellow or orange typically indicates the formation of the aryllithium species.

  • Carboxylation: In a separate, flame-dried flask, prepare a slurry of freshly crushed dry ice in a small amount of anhydrous THF. Transfer the cold aryllithium solution from the reaction flask into the dry ice slurry via a pre-cooled cannula over 15 minutes.

  • Quench and Warm-up: Once the addition is complete, remove the cooling bath and allow the mixture to slowly warm to room temperature, stirring for at least 1 hour or until all the CO₂ has sublimed.

  • Aqueous Workup: Quench the reaction by slowly adding 1M HCl. Transfer the mixture to a separatory funnel and separate the layers.

  • Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers and extract them with 1M NaOH (2x). Isolate the basic aqueous layer, cool it in an ice bath, and acidify to pH 1-2 with concentrated HCl.

  • Isolation: Collect the resulting white precipitate by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven at 50 °C to a constant weight. A typical yield for this optimized process should be in the range of 85-95%.

References

  • CN110903176A: Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • CN105237422A: Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
  • US8822730B2: Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • NINGBO INNO PHARMCHEM CO.,LTD.: The Chemical Synthesis of 2-Fluoro-4-methoxybenzoic Acid: A Focus on Efficiency and Purity. PharmaChem.
  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.Journal of Chemical Research.
  • CN1075949A: The 2,4 dichloro fluorobenzene synthesis technique.
  • An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And.Quick Company.
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  • 4-Chloro-2-fluorobenzoic acid synthesis.ChemicalBook.
  • Myers, A. G.
  • Benchchem: Troubleshooting low yields in Grignard reactions. Benchchem Technical Support.
  • ResearchGate: Lithium tert-Butoxide-Mediated Carboxylation Reactions of Unprotected Indoles and Pyrroles with Carbon Dioxide. Request PDF.
  • ResearchGate: Preparation of Thioanisole Biscarbanion and C–H Lithiation/Annul
  • Reddit r/Chempros: Grignard Formation - Troubleshooting and Perfecting. Reddit.
  • Ortho-C–H Methoxylation of Aryl Halides Enabled by a Polarity Reversed N–O Reagent.
  • ResearchGate: Synthesis of carboxylated derivatives of poly(isobutylene-co-isoprene) by azide–alkyne “click” chemistry. Request PDF.
  • Master Organic Chemistry: Formation of Grignard and Organolithium Reagents From Alkyl Halides. Master Organic Chemistry.
  • ResearchGate: Reactions of Lithiated Methoxyallene with Oxime Derivatives.
  • Mortier, J.
  • Quora: How do you improve the percent yield in Grignard reaction?. Quora.
  • EP0176026B1: Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid.
  • Chemistry LibreTexts: Grignard and Organolithium Reagents. Chemistry LibreTexts.
  • dl-4,4',6,6'-TETRACHLORODIPHENIC ACID.Organic Syntheses Procedure.
  • Wikipedia: Directed ortho metal
  • p-FLUOROBENZOIC ACID.Organic Syntheses Procedure.
  • Directed (ortho) Metallation.

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side-product formation in reactions with 4-Chloro-2-fluoro-6-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-2-fluoro-6-methoxybenzoic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments with this versatile reagent. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A1: The primary reactive site is the carboxylic acid group, which readily undergoes reactions such as esterification, amidation, and reduction. Additionally, the aromatic ring possesses three other functional groups—a methoxy group, a fluorine atom, and a chlorine atom—whose reactivity should be considered under different reaction conditions. The fluorine and chlorine atoms can potentially undergo nucleophilic aromatic substitution (SNAr), and the methoxy group's ether bond can be cleaved under harsh acidic conditions.

Q2: How stable is this compound under acidic and basic conditions?

A2: Generally, this compound is stable under mild acidic and basic conditions at room temperature. However, extreme conditions can lead to side reactions. Strong acids (e.g., HBr, HI) at elevated temperatures can cause cleavage of the methoxy group to form the corresponding phenol.[1][2] Strong bases at high temperatures can promote decarboxylation. Under harsh basic conditions in the presence of a suitable nucleophile, nucleophilic aromatic substitution of the fluorine atom may be observed.

Q3: I am observing incomplete conversion in my reaction. What are the general first steps for troubleshooting?

A3: Incomplete conversion is a common issue. Before investigating side reactions, ensure the fundamentals of the reaction are sound:

  • Reagent Purity: Confirm the purity of your this compound and all other reactants. Impurities can inhibit the reaction.

  • Stoichiometry: Double-check the molar ratios of your reactants and catalysts.

  • Reaction Time and Temperature: The steric hindrance from the ortho-substituents (fluoro and methoxy groups) may slow down the reaction rate. Consider extending the reaction time or moderately increasing the temperature. Monitor the reaction progress using an appropriate technique like TLC or LC-MS.

  • Solvent: Ensure your solvent is anhydrous and appropriate for the reaction type.

Troubleshooting Guide: Side-Product Formation

This guide is structured in a question-and-answer format to directly address specific issues you might encounter.

Issue 1: Amide Coupling Reactions

Q: I am attempting to form an amide using a standard coupling reagent (e.g., DCC, HATU), but I am getting a low yield of my desired product and see multiple byproducts. What is happening?

A: Low yields in amide coupling reactions with this compound can stem from a few key factors, primarily related to its structure.

Potential Causes and Solutions:

  • Steric Hindrance: The ortho-fluoro and ortho-methoxy groups create significant steric hindrance around the carboxylic acid. This can slow down the attack of the amine, even after the carboxylic acid has been activated by the coupling reagent.

    • Troubleshooting:

      • Switch to a Less Hindered Activating Agent: Consider converting the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. Acid chlorides are generally more reactive than in-situ activated esters.

      • Increase Reaction Time and/or Temperature: Allow the reaction to proceed for a longer duration (24-48 hours) at room temperature, or gently heat the reaction (e.g., to 40-50 °C) to overcome the activation energy barrier.

      • Use of Additives: For carbodiimide-based couplings (like DCC or EDC), the addition of 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can improve efficiency and reduce side reactions like the formation of N-acylurea.

  • Side Reactions with Coupling Reagents: Aminium/uronium-based coupling reagents (like HATU or HBTU) can sometimes react with the amine nucleophile to form a guanidinium byproduct, consuming your amine and reducing the yield.

    • Troubleshooting:

      • Order of Addition: It is crucial to pre-activate the carboxylic acid with the coupling reagent for a few minutes before adding the amine. This minimizes the opportunity for the coupling reagent to react directly with the amine.

Below is a workflow to guide your troubleshooting process for amide coupling.

AmideCouplingTroubleshooting Start Low Yield in Amide Coupling CheckPurity Verify Reagent Purity & Stoichiometry Start->CheckPurity PreActivation Pre-activate Acid Before Amine Addition? CheckPurity->PreActivation YesPreActivation Yes PreActivation->YesPreActivation Correct Order NoPreActivation No PreActivation->NoPreActivation Incorrect Order StillLowYield Yield Still Low? YesPreActivation->StillLowYield ChangeOrder Modify Protocol: Pre-activate for 5-10 min NoPreActivation->ChangeOrder ChangeOrder->StillLowYield YesLowYield Yes StillLowYield->YesLowYield NoLowYield No, Resolved StillLowYield->NoLowYield ConsiderHindrance Issue Likely Steric Hindrance YesLowYield->ConsiderHindrance Options Increase Temp/Time OR Change Coupling Agent OR Convert to Acid Chloride ConsiderHindrance->Options

Caption: Troubleshooting workflow for amide coupling reactions.

Issue 2: Esterification Reactions

Q: During an acid-catalyzed esterification (Fischer esterification) with an alcohol, my reaction is slow and I've identified a byproduct. What could it be?

A: Similar to amide coupling, steric hindrance will slow down Fischer esterification. However, the acidic conditions and elevated temperatures can also promote other side reactions.

Potential Causes and Solutions:

  • Decarboxylation: Prolonged heating under strong acidic conditions can lead to the loss of the carboxylic acid group as CO₂, resulting in the formation of 1-chloro-3-fluoro-5-methoxybenzene. This is a known thermal or catalytically driven process for benzoic acids.[3][4]

    • Troubleshooting:

      • Milder Conditions: Use milder conditions if possible. Microwave-assisted synthesis can sometimes promote faster esterification at lower overall reaction times, potentially reducing decarboxylation.[5]

      • Alternative Methods: If decarboxylation is a significant issue, avoid harsh acidic conditions altogether. A common alternative is to perform the esterification under basic conditions by first deprotonating the carboxylic acid with a base (e.g., K₂CO₃, Cs₂CO₃) and then adding an alkyl halide (e.g., methyl iodide, ethyl bromide). This is an SN2 reaction and avoids strong acids and high heat.

  • Ether Cleavage (Demethylation): If you are using a strong acid like HBr or HI as a catalyst (which is less common but possible), you risk cleaving the methoxy group to form 4-chloro-2-fluoro-6-hydroxybenzoic acid.[1][6]

    • Troubleshooting:

      • Choice of Acid Catalyst: Use a non-nucleophilic acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA) to avoid cleavage of the methoxy group.

  • Side Reactions from the Alcohol: If you are using a secondary or tertiary alcohol, acid-catalyzed dehydration can lead to the formation of alkenes. Self-condensation of the alcohol can also produce ethers.

    • Troubleshooting:

      • Control Temperature: Avoid excessively high temperatures which favor elimination reactions.

      • Alternative Methods: As mentioned above, switching to an SN2-type esterification with an alkyl halide under basic conditions will circumvent these alcohol-related side reactions.

The following table summarizes common side-products in esterification and their mitigation strategies.

Side-ProductProbable CauseRecommended Mitigation Strategy
1-Chloro-3-fluoro-5-methoxybenzeneDecarboxylationUse milder conditions; switch to a base-mediated esterification with an alkyl halide.
4-Chloro-2-fluoro-6-hydroxybenzoic acidEther Cleavage (Demethylation)Use a non-nucleophilic acid catalyst like H₂SO₄ or p-TSA. Avoid HBr and HI.
Alkenes / EthersAlcohol Dehydration / CondensationUse lower reaction temperatures; consider a base-mediated esterification.
Issue 3: Unexpected Substitution on the Aromatic Ring

Q: I am running a reaction under basic conditions with a nucleophile and I'm seeing a product where the fluorine atom has been replaced. Is this expected?

A: Yes, this is a distinct possibility. This is a classic example of Nucleophilic Aromatic Substitution (SNAr).

Mechanism and Causality:

In SNAr, a nucleophile attacks an aromatic ring that is substituted with a good leaving group and electron-withdrawing groups. While the methoxy group is electron-donating, the carboxylic acid (or its conjugate base), and the halogens themselves are electron-withdrawing, which can activate the ring for this type of reaction.

  • Fluorine as a Leaving Group: In SNAr reactions, fluoride is an excellent leaving group, often better than chloride. This is because the rate-determining step is the initial attack of the nucleophile on the ring, which is facilitated by the high electronegativity of the fluorine atom polarizing the C-F bond.[7]

  • Positional Activation: The fluorine atom is ortho to the carboxylic acid group. This positioning allows for stabilization of the negative charge in the intermediate (Meisenheimer complex) through resonance.[8]

Troubleshooting and Control:

  • Temperature Control: SNAr reactions often have a significant activation energy barrier. Running your reaction at a lower temperature may suppress or eliminate this side reaction while still allowing your desired reaction to proceed, albeit more slowly.

  • Choice of Base/Nucleophile: Highly reactive, "hard" nucleophiles are more likely to participate in SNAr. If possible, consider using a softer, bulkier, or less nucleophilic base if its sole purpose is deprotonation.

  • Protecting Groups: If the carboxylic acid is not the desired reactive site, consider protecting it as an ester. This will reduce the electron-withdrawing nature of this substituent and may deactivate the ring towards SNAr.

Here is a diagram illustrating the potential for SNAr.

SNAr_Reaction Reactant 4-Chloro-2-fluoro- 6-methoxybenzoic acid Conditions Base (e.g., RO⁻) Heat Reactant->Conditions Product_Main Desired Product (e.g., Ester, Amide) Conditions->Product_Main Intended Pathway Product_Side S(N)Ar Side-Product (Fluorine displaced) Conditions->Product_Side Unwanted S(N)Ar Pathway

Caption: Competing reaction pathways for this compound under basic/nucleophilic conditions.

By understanding the inherent reactivity of this compound and anticipating these potential side reactions, you can design more robust experimental protocols and efficiently troubleshoot any unexpected outcomes.

References

  • BenchChem. (2025). Technical Support Center: Esterification of Substituted Benzoic Acids.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Xie, K., et al. (2019). Pd-Catalyzed Decarboxylative Arylation of Thiazole, Benzoxazole, and Polyfluorobenzene with Substituted Benzoic Acids. Organic Letters, 21(21), 8633-8637. [Link]

  • Zultanski, S. L., & Zhao, D. (2020). Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie International Edition, 60(4), 24012-24017. [Link]

  • Organic Chemistry Portal. (n.d.). Cleavage of ethers. Retrieved from [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
  • Wikipedia contributors. (2023). Ether cleavage. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Lapetaje, J. (2015). I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol? ResearchGate.
  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]

  • Powers, D. G., & Paquette, L. A. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(40), 17187–17194. [Link]

  • Acar, Ç., & Acar, B. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution (SNAr) reaction. Records of Natural Products, 14(2), 127-135. [Link]

  • Aubert, J., Bougon, R., & Carles, M. (1988). Hydrolysis of chlorine trifluoride, chlorine monofluoride and chloride fluoride.
  • Organic Chemistry Tutor. (2023, November 9). Cleavage of Ethers with Acids [Video]. YouTube.
  • Chemistry Steps. (n.d.). Reactions of Ethers-Ether Cleavage. Retrieved from [Link]

  • San, N. S., & Tiong, H. C. (2015). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
  • BenchChem. (2025). Stability of 4-methoxybenzoic acid under acidic and basic conditions.
  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Roy, B. (2014). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid. International Journal of Scientific & Technology Research, 3(10).
  • Lawrence, S. A. (2009). Concerted Nucleophilic Aromatic Substitution Reactions. PMC - PubMed Central, 48(20), 5389–5402. [Link]

  • Chemistry LibreTexts. (2025). 3.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-2-fluoro-3-methoxyphenylboronic acid.
  • El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(3), 606-631. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 4-Methoxybenzoic Acid Amides from Acid Chloride.

Sources

Technical Support Center: Optimizing Reaction Temperature for 4-Chloro-2-fluoro-6-methoxybenzoic Acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to the successful execution of coupling reactions involving 4-Chloro-2-fluoro-6-methoxybenzoic acid. This guide is structured to provide in-depth technical assistance in a question-and-answer format, addressing common challenges and offering practical, field-proven solutions. As Senior Application Scientists, our goal is to empower you with the knowledge to not only troubleshoot but also proactively optimize your experimental outcomes.

I. Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries regarding the coupling reactions of this compound.

Q1: What are the primary challenges when using this compound in cross-coupling reactions?

A1: The primary challenges with this substrate stem from its electronic and steric properties. The presence of three substituents on the aromatic ring, including a moderately deactivating chloro group and two electron-donating groups (fluoro and methoxy), can influence the reactivity of the aryl halide. The ortho-fluoro and -methoxy groups can also introduce steric hindrance, potentially slowing down the oxidative addition and reductive elimination steps in the catalytic cycle. Furthermore, the carboxylic acid moiety can complicate the reaction by interacting with the basic conditions required for many coupling reactions, leading to potential side reactions like decarboxylation.

Q2: Which cross-coupling reactions are most suitable for this compound?

A2: Suzuki-Miyaura and Buchwald-Hartwig amination reactions are two of the most powerful and versatile methods for forming carbon-carbon and carbon-nitrogen bonds, respectively, and are well-suited for this substrate.[1][2] The choice between them depends on the desired final product. For the synthesis of biaryl compounds, the Suzuki-Miyaura coupling is preferred. For the introduction of an amine, the Buchwald-Hartwig amination is the reaction of choice.[1]

Q3: What is the typical temperature range for these coupling reactions?

A3: For many Suzuki-Miyaura and Buchwald-Hartwig reactions, temperatures between 80-110 °C are a good starting point. However, the optimal temperature is highly dependent on the specific coupling partners, catalyst system, and solvent used. Some reactions can proceed at room temperature, particularly with highly reactive substrates or specialized catalyst systems.[3]

Q4: How does temperature selection impact the success of the coupling reaction?

A4: Temperature is a critical parameter that influences reaction rate, catalyst stability, and the prevalence of side reactions.[4] Insufficient temperature can lead to sluggish or stalled reactions, while excessive heat can cause catalyst decomposition, often observed as the formation of palladium black, and promote undesired side reactions such as hydrodehalogenation or protodeboronation.[4]

II. Troubleshooting Guide: Temperature Optimization

This section provides a structured approach to troubleshooting and optimizing the reaction temperature for your coupling reactions involving this compound.

Scenario 1: Low to No Product Formation

Issue: After running the reaction at a standard temperature (e.g., 80 °C), you observe primarily unreacted starting materials.

Troubleshooting Workflow

start Low/No Conversion check_reagents Verify Reagent Quality (Catalyst, Ligand, Base, Solvents) start->check_reagents increase_temp Incrementally Increase Temperature (e.g., to 90-100 °C) check_reagents->increase_temp Reagents OK monitor_progress Monitor by TLC/LC-MS increase_temp->monitor_progress success Reaction Proceeds monitor_progress->success Conversion Observed no_improvement Still No Improvement monitor_progress->no_improvement No Change catalyst_system Re-evaluate Catalyst/Ligand System (Consider more active catalysts) no_improvement->catalyst_system

Caption: Troubleshooting workflow for low or no conversion.

In-Depth Analysis and Solutions
  • Initial Temperature Too Low: The activation energy for the oxidative addition of the sterically hindered and electronically complex this compound may not be met at lower temperatures.

    • Solution: Gradually increase the reaction temperature in 10-15 °C increments. A common range to explore is 80-120 °C.[5] For less reactive aryl chlorides, higher temperatures are often necessary to facilitate oxidative addition.[6]

  • Catalyst Deactivation: The palladium catalyst may be inactive or degrading under the reaction conditions.

    • Solution: Ensure you are using a high-quality, air-stable precatalyst (e.g., a G3 or G4 palladacycle for Buchwald-Hartwig). If using a Pd(II) source like Pd(OAc)₂, ensure conditions are suitable for its reduction to the active Pd(0) species.[7] Always use degassed solvents and maintain an inert atmosphere to prevent catalyst oxidation.

  • Inappropriate Ligand Choice: The ligand may not be suitable for this specific transformation.

    • Solution: For sterically demanding substrates, bulky, electron-rich phosphine ligands such as XPhos or SPhos are often effective. Consider screening a small panel of ligands to identify the optimal one for your system.

Scenario 2: Formation of Significant Side Products

Issue: The desired product is formed, but significant amounts of byproducts, such as a debrominated starting material or homocoupled products, are also observed.

Troubleshooting Workflow

cluster_hydro Hydrodehalogenation cluster_homo Homocoupling start Significant Side Products identify_byproducts Identify Byproducts (e.g., Hydrodehalogenation, Homocoupling) start->identify_byproducts lower_temp Lower Reaction Temperature identify_byproducts->lower_temp Debromination optimize_catalyst_loading Optimize Catalyst Loading identify_byproducts->optimize_catalyst_loading Dimerization change_base Switch to a Milder Base (e.g., K3PO4, Cs2CO3) lower_temp->change_base adjust_temp Adjust Temperature optimize_catalyst_loading->adjust_temp

Caption: Logical steps to address common side reactions.

In-Depth Analysis and Solutions
  • Hydrodehalogenation (Dechlorination): This occurs when the aryl halide is reduced to the corresponding arene.

    • Causality: This side reaction is often promoted by higher temperatures and the presence of hydride sources (e.g., certain solvents or bases).

    • Solution: Lowering the reaction temperature can often suppress this side reaction. If a strong base like NaOtBu is being used, consider switching to a milder inorganic base like K₃PO₄ or Cs₂CO₃.

  • Protodeboronation (in Suzuki Couplings): The boronic acid is replaced by a hydrogen atom.

    • Causality: This is a common side reaction, especially with electron-deficient or heteroaryl boronic acids, and can be exacerbated by elevated temperatures and the presence of water.

    • Solution: While temperature optimization is key, also ensure you are using anhydrous solvents and a thoroughly dried base.

  • Homocoupling: Dimerization of the aryl halide or the boronic acid/amine.

    • Causality: Elevated temperatures can sometimes increase the rate of homocoupling.

    • Solution: Attempt the reaction at a lower temperature. Optimizing the catalyst loading and ligand choice can also minimize this side reaction.

III. Experimental Protocol: Temperature Scouting for Suzuki-Miyaura Coupling

This protocol provides a general framework for optimizing the reaction temperature for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv, finely powdered)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 10:1)

  • Oven-dried reaction vials with magnetic stir bars

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To each of four oven-dried reaction vials equipped with a magnetic stir bar, add this compound, the arylboronic acid, and finely powdered K₃PO₄.

  • Inert Atmosphere: Seal the vials with septum caps and purge with argon or nitrogen for 5-10 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst to each vial.

  • Solvent Addition: Add the degassed solvent system via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Place the vials in separate preheated heating blocks or a multi-well parallel synthesizer set to different temperatures (e.g., 80 °C, 90 °C, 100 °C, and 110 °C). Stir vigorously.

  • Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every 2 hours) by taking small aliquots and analyzing them by TLC or LC-MS.

  • Workup: After completion (or a set time, e.g., 24 hours), cool the reactions to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography. Analyze the yield and purity of the product from each reaction temperature to determine the optimum.

IV. Data Summary Table

The following table illustrates hypothetical results from a temperature optimization study to guide your analysis.

Temperature (°C)Reaction Time (h)Conversion (%)Desired Product Yield (%)Key Byproduct (%)Observations
80244535<5Sluggish reaction, starting material remains
90188578<5Good conversion and yield
10012>95887 (Dechlorination)Faster reaction, slight increase in byproduct
1108>958215 (Dechlorination)Rapid reaction, significant byproduct formation, some catalyst decomposition noted

V. Mechanistic Considerations of Temperature

The effect of temperature on palladium-catalyzed cross-coupling reactions is multifaceted, influencing each step of the catalytic cycle.

cluster_side Side Reactions (Higher Temp) Pd0 L-Pd(0) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Rate often Temp. dependent Transmetal Transmetalation (R-M) OxAdd->Transmetal RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product Decomp Catalyst Decomposition (Pd Black) SideRxn Hydrodehalogenation, Homocoupling

Sources

Navigating the Labyrinth of Regioisomers: A Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to one of the most persistent challenges in derivative synthesis: the management of regioisomers. In drug development and materials science, where precise molecular architecture dictates function, the ability to control and differentiate between regioisomers is paramount. The presence of an undesired regioisomer can lead to significant changes in biological activity, toxicity, and material properties, making their control a critical aspect of synthetic chemistry.[1][2][3][4] This guide is designed for researchers, scientists, and drug development professionals, providing practical, field-proven insights into the prevention, separation, and characterization of regioisomers.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial queries encountered during the synthesis of derivatives where regioselectivity is a concern.

Q1: My reaction produced a mixture of regioisomers that are inseparable on a standard silica TLC plate. What should be my first step?

A1: When regioisomers co-elute on standard silica TLC, it indicates they have very similar polarities. Your first step should be to explore alternative stationary and mobile phases. Consider trying different TLC plate materials such as alumina (which can be acidic, basic, or neutral), or reverse-phase plates.[5] Experimenting with different solvent systems, including three-component mixtures and the addition of small percentages of additives like acetic or formic acid, can also significantly alter selectivity.[5]

Q2: I've managed to get baseline separation on an analytical HPLC, but how do I translate this to a preparative scale for purification?

A2: Translating an analytical HPLC method to a preparative scale requires careful consideration of column capacity, mobile phase consumption, and resolution. The key is to maintain the selectivity achieved at the analytical scale. You will need to increase the column diameter and particle size for preparative work. Method development often involves optimizing the mobile phase to balance resolution with throughput and cost.[6]

Q3: How can I definitively identify which peak corresponds to which regioisomer?

A3: Unambiguous identification of regioisomers requires spectroscopic analysis. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose.[7][8] One-dimensional (1H, 13C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments can reveal subtle differences in the chemical environment of atoms, allowing for the assignment of substitution patterns.[7][8][9] In cases where NMR is not conclusive, techniques like X-ray crystallography of a suitable crystalline derivative can provide definitive structural proof.

Q4: Are there any "quick and dirty" methods to estimate the ratio of my regioisomers without full separation?

A4: While not a substitute for rigorous analysis, crude 1H NMR of the reaction mixture can often provide a good estimation of the regioisomeric ratio. By identifying distinct, well-resolved signals corresponding to each isomer, you can integrate these signals to determine their relative abundance. Additionally, LC-MS analysis of the crude mixture can sometimes provide quantitative data on regioisomer ratios, especially with the use of partial isotopic labeling.[10]

Q5: My desired regioisomer is the minor product. What are my options?

A5: When the desired product is the minor isomer, you have two main approaches: optimize the reaction to favor your product or develop an efficient method to separate it from the major isomer. Reaction optimization can involve screening different catalysts, solvents, temperatures, and protecting groups to alter the regioselectivity.[11] If separation is the only option, techniques like preparative HPLC or flash chromatography with a highly selective stationary phase will be necessary.[12][13]

Troubleshooting Guides

This section provides in-depth troubleshooting for specific experimental challenges, focusing on the underlying principles to guide your decision-making process.

Issue 1: Poor Regioselectivity in the Initial Reaction

A lack of regioselectivity at the outset of your synthesis can create significant downstream challenges. The following guide will help you diagnose and address the root causes of poor regioselectivity.

Underlying Principles: Regioselectivity in chemical reactions is governed by a combination of electronic and steric factors. Understanding the mechanism of your reaction is crucial to manipulating these factors to favor the desired outcome. For instance, in electrophilic aromatic substitution, the directing effects of existing substituents on the ring determine the position of the incoming electrophile.

Troubleshooting Workflow:

G Start Mixture of Regioisomers NMR NMR Spectroscopy Start->NMR MS Mass Spectrometry Start->MS OneD_NMR 1D NMR (1H, 13C) NMR->OneD_NMR TwoD_NMR 2D NMR (COSY, HMBC) NMR->TwoD_NMR Fragmentation MS/MS Fragmentation MS->Fragmentation Isotopic_Labeling Isotopic Labeling MS->Isotopic_Labeling Structure_A Identify Regioisomer A TwoD_NMR->Structure_A Structure_B Identify Regioisomer B Fragmentation->Structure_B

Sources

Technical Support Center: Catalyst Deactivation in Reactions Involving Benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and manage catalyst deactivation in chemical reactions involving benzoic acid and its derivatives. As Senior Application Scientists, we have compiled this resource based on established research and practical field experience to ensure you can maintain optimal performance and efficiency in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for my catalyst to lose activity in reactions involving benzoic acid?

A1: Catalyst deactivation in this context typically falls into three main categories: chemical, thermal, and mechanical.[1][2] The most prevalent causes are:

  • Poisoning: Impurities in your feedstock, such as sulfur or nitrogen compounds, can strongly bind to the active sites of your catalyst, rendering them inactive.[1][3] In some cases, the carboxyl group of benzoic acid itself can act as a poison to certain hydrogenation catalysts.[4][5]

  • Coking/Fouling: Carbonaceous deposits, known as coke, can form on the catalyst surface, physically blocking the active sites. This is particularly common with solid acid catalysts like zeolites.

  • Sintering (Thermal Degradation): High reaction temperatures can cause the small, highly active metal particles of your catalyst to agglomerate into larger, less active particles.[1][6] This process is generally irreversible.

Q2: How can I tell if my catalyst is deactivated?

A2: The signs of catalyst deactivation are often observable through changes in your reaction's performance. Key indicators include:

  • A noticeable decrease in the reaction rate or a complete halt of the reaction.

  • A lower than expected yield of your desired product.

  • The need to use more extreme reaction conditions (e.g., higher temperature or pressure) to achieve the same level of conversion.

  • For solid catalysts, a visible change in color, such as darkening, can suggest the formation of coke.

Q3: Is it possible to regenerate a deactivated catalyst?

A3: The feasibility of regeneration depends entirely on the deactivation mechanism and the type of catalyst.

  • Coking: Deactivation due to coke formation is often reversible. A common regeneration technique is to burn off the carbon deposits in a controlled manner using air or an oxygen-containing gas at elevated temperatures.[7]

  • Poisoning: This can be reversible or irreversible, depending on the strength of the interaction between the poison and the catalyst.[1] For instance, some poisons can be removed by washing.[7]

  • Sintering: Deactivation caused by sintering is typically irreversible because it involves a physical change in the catalyst's structure.[1][6]

Q4: What are the typical catalysts used in benzoic acid-related reactions and how do they deactivate?

A4: In the industrial production of benzoic acid via toluene oxidation, cobalt and manganese salts are common catalysts.[3][8] These can be poisoned by impurities in the toluene feed.[3] For the hydrogenation of benzoic acid, noble metal catalysts like Palladium (Pd), Rhodium (Rh), Ruthenium (Ru), and Platinum (Pt) on supports such as carbon are frequently used.[9] These are susceptible to poisoning by the carboxyl group and to thermal sintering.[4][10] In Friedel-Crafts reactions for benzoic acid derivatives, Lewis acids like AlCl₃ can be deactivated by moisture, while solid acids like zeolites are prone to coking.

Troubleshooting Guide: From Symptom to Solution

This guide provides a systematic approach to diagnosing and addressing catalyst deactivation.

Symptom: Decreased Reaction Rate and/or Product Yield

A decline in your reaction's efficiency is the most direct sign of catalyst deactivation. The following workflow will guide you through identifying the root cause.

G cluster_0 Troubleshooting Workflow Symptom Symptom: Decreased Rate/Yield Initial_Check Initial Checks: - Verify reaction conditions - Check reactant purity Symptom->Initial_Check Diagnose Diagnose Deactivation Mechanism (See Protocol 1) Initial_Check->Diagnose Poisoning Cause: Poisoning Diagnose->Poisoning  Poison  Identified? Coking Cause: Coking/Fouling Diagnose->Coking  Coke/Fouling  Detected? Sintering Cause: Sintering Diagnose->Sintering  Surface Area Loss/  Particle Growth? Action_Poison Action: - Identify & remove poison from feed - Attempt catalyst washing - Replace catalyst if irreversible Poisoning->Action_Poison Action_Coke Action: - Regenerate via calcination (See Protocol 2) - Optimize conditions to reduce coke formation Coking->Action_Coke Action_Sinter Action: - Lower reaction temperature - Use thermally stable catalyst - Catalyst replacement is necessary Sintering->Action_Sinter

Caption: Troubleshooting workflow for catalyst deactivation.

Step 1: Characterize the Deactivated Catalyst

To determine the cause of deactivation, a thorough characterization of the spent catalyst is essential. This involves comparing its properties to those of a fresh catalyst sample.

Table 1: Diagnostic Techniques for Catalyst Deactivation
Deactivation MechanismPrimary Diagnostic TechniquesExpected Observation in Spent Catalyst
Poisoning Elemental Analysis (ICP-MS, XRF), X-ray Photoelectron Spectroscopy (XPS)Presence of foreign elements (e.g., S, K, Cl) not in the original catalyst formulation.[1]
Coking / Fouling Thermogravimetric Analysis (TGA), Visual Inspection, Temperature-Programmed Oxidation (TPO)Weight loss at high temperatures in an oxidizing atmosphere; visible carbon deposits.
Sintering BET Surface Area Analysis, X-ray Diffraction (XRD), Transmission Electron Microscopy (TEM)Significant decrease in surface area; sharpening of XRD peaks indicating larger crystallites; visible increase in particle size.
Experimental Protocol 1: Standard Diagnostic Workflow for Spent Catalysts
  • Sample Preparation: Carefully remove the catalyst from the reactor. If it is sensitive to air, handle it under an inert atmosphere. Wash the catalyst with a suitable solvent to get rid of any remaining reactants and products, and then dry it under a vacuum.

  • Visual and Microscopic Examination: Note any changes in the catalyst's color or texture. Use Scanning Electron Microscopy (SEM) to look for fouling or changes in morphology. For supported metal catalysts, use Transmission Electron Microscopy (TEM) to assess particle size and compare it to the fresh catalyst.

  • Surface Area and Porosity Analysis: Measure the BET surface area of both the fresh and spent catalyst. A significant reduction in surface area is a strong indicator of either sintering or severe fouling.[1]

  • Elemental Analysis: Use Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or X-ray Fluorescence (XRF) to screen for potential inorganic poisons that may have originated from the feedstock.[1]

  • Coke Quantification: Perform Thermogravimetric Analysis (TGA) by heating the spent catalyst in an air or oxygen stream. The weight loss observed corresponds to the amount of carbonaceous deposits burned off.

Step 2: Implement a Solution

Based on the findings from your diagnosis, you can now take targeted action.

Case 1: Deactivation by Coking/Fouling

If coking is identified as the primary deactivation mechanism, regeneration is often possible.

Experimental Protocol 2: General Procedure for Catalyst Regeneration by Calcination
  • Objective: To remove carbonaceous deposits (coke) from a catalyst surface through controlled oxidation.

  • Apparatus: Tube furnace with temperature and gas flow control.

  • Procedure:

    • Catalyst Loading: After washing and drying the spent catalyst (as in Protocol 1), place a known amount in the tube furnace.

    • Inert Purge: Heat the catalyst to a moderate temperature (e.g., 150-200 °C) under a flow of inert gas (e.g., Nitrogen) to remove any physisorbed species.

    • Oxidative Treatment: Gradually introduce a diluted stream of air or oxygen (e.g., 1-5% O₂ in N₂). This is crucial to avoid excessive heat from the combustion of coke, which could cause thermal damage (sintering) to the catalyst.

    • Temperature Ramp and Hold: Slowly increase the temperature to the target for calcination (typically between 300-500 °C, which needs to be optimized for your specific catalyst). Keep it at this temperature for 2-4 hours to ensure all the coke is burned off.

    • Cool Down: Cool the furnace back to room temperature while maintaining the flow of inert gas.

    • Post-Regeneration Analysis: It is highly recommended to re-characterize the regenerated catalyst using the techniques from Protocol 1 to confirm that the coke has been removed and to check for any unintended structural changes.

Case 2: Deactivation by Poisoning

If a poison is identified, the first step is to locate and eliminate its source from your feedstock.[7] Depending on the nature of the poison, you may attempt to wash the catalyst. However, if the poison has strongly chemisorbed to the active sites, the deactivation may be irreversible, necessitating catalyst replacement.[1]

Case 3: Deactivation by Sintering

Sintering is an irreversible deactivation mechanism.[6] If sintering is confirmed, the only course of action is to replace the catalyst. To prevent future occurrences, consider optimizing your process to run at lower temperatures or selecting a catalyst with higher thermal stability.[1]

Understanding the Mechanisms: A Deeper Look

The deactivation of a catalyst is a complex process that can occur through several pathways, often simultaneously.

DeactivationMechanisms cluster_mechanisms Deactivation Pathways Catalyst Fresh Catalyst (High Surface Area, Many Active Sites) Poisoning Poisoning Impurities (S, N, etc.) or reactants/products strongly adsorb on active sites, blocking them chemically. Catalyst->Poisoning Chemical Contamination Coking Coking/Fouling Carbonaceous deposits physically block pores and active sites. Catalyst->Coking Surface Deposition Sintering Sintering High temperatures cause active particles to migrate and agglomerate, reducing surface area. Catalyst->Sintering Thermal Stress Deactivated_Catalyst Deactivated Catalyst (Low Surface Area, Few Active Sites) Poisoning->Deactivated_Catalyst Coking->Deactivated_Catalyst Sintering->Deactivated_Catalyst

Caption: Major pathways of catalyst deactivation.

Table 2: Summary of Deactivation Mechanisms in Benzoic Acid Reactions
Deactivation MechanismCommon Causes & Contributing FactorsCatalyst/Reaction Systems Primarily AffectedPotential for Regeneration
Poisoning - Sulfur, nitrogen, phenolic compounds in feedstock[3]- Moisture (for Lewis acids)- Strong adsorption of benzoic acid's carboxyl group[4]- Co/Mn catalysts in toluene oxidation- Noble metal catalysts (Pd, Pt) in hydrogenation- AlCl₃ in Friedel-Crafts acylationDifficult; sometimes reversible with washing, but often irreversible.[7]
Coking / Fouling - Polymerization of reactants/products on acid sites- Formation of heavy byproducts- Zeolites and other solid acids in acylation and other transformationsGood; typically reversible by controlled calcination.
Sintering - High reaction or regeneration temperatures- Presence of water vapor can accelerate the process[6]- Supported noble metal catalysts (e.g., Pd/C, Pt/TiO₂) used in hydrogenation[10]Poor; generally considered irreversible.[6]

By understanding these mechanisms and employing a systematic troubleshooting approach, researchers can extend the life of their catalysts, improve process efficiency, and ensure the reliability of their experimental results.

References

Benchchem. (n.d.). Technical Support Center: Catalyst Deactivation in 4-Isobutylbenzoic Acid Synthesis. Retrieved from [11] Journal of the American Chemical Society. (2023). Benzoic Acid: Electrode-Regenerated Molecular Catalyst to Boost Cycloolefin Epoxidation. Retrieved from [12] PubMed. (2023). Benzoic Acid: Electrode-Regenerated Molecular Catalyst to Boost Cycloolefin Epoxidation. Retrieved from [3] Chemcess. (2024). Benzoic Acid: Production, Reactions And Uses. Retrieved from [1] Applied Catalysts. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Retrieved from [2] Alfa Chemistry. (n.d.). Oxidation Reaction - Oxidative Synthesis of Benzoic Acid. Retrieved from [6] ResearchGate. (2024). Improvements in the manufacture of benzoic acid obtained by catalytic oxidation of toluene. Retrieved from [9] PMC. (n.d.). Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2. Retrieved from [8] PMC - PubMed Central. (n.d.). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. Retrieved from [13] RSC Publishing. (2024). Catalytic hydrodeoxygenation of benzoic acid as a bio-oil model compound: reaction and kinetics using nickel-supported catalysts. Retrieved from [7] ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. Retrieved from [14] PubMed. (2021). Hydrogenation of benzoic acid derivatives over Pt/TiO2 under mild conditions. Retrieved from [4] PMC - NIH. (2021). Hydrogenation of benzoic acid derivatives over Pt/TiO2 under mild conditions. Retrieved from [5] ResearchGate. (n.d.). Hydrogenation of benzoic acid derivatives over Pt/TiO2 under mild conditions. Retrieved from [15] ResearchGate. (2025). Production of Benzoic Acid through Catalytic Transformation of Renewable Lignocellulosic Biomass. Retrieved from Benchchem. (n.d.). Technical Support Center: Catalyst Deactivation in Large-Scale Synthesis of 2-Phenylbenzothiazole. Retrieved from [16] Scilit. (n.d.). Coking- and Sintering-Resistant Palladium Catalysts Achieved Through Atomic Layer Deposition. Retrieved from [17] Google Patents. (n.d.). US3816523A - Process for the production and purification of benzoic acid. Retrieved from [18] Sustainable Energy & Fuels (RSC Publishing). (2024). Catalytic hydrodeoxygenation of benzoic acid as a bio-oil model compound: reaction and kinetics using nickel-supported catalysts. Retrieved from [19] MDPI. (n.d.). Heterogeneous Catalyst Deactivation and Regeneration: A Review. Retrieved from [20] PubMed. (2004). In situ electron microscopy studies of the sintering of palladium nanoparticles on alumina during catalyst regeneration processes. Retrieved from [10] The Innovation. (2025). Progress in palladium-based bimetallic catalysts for lean methane combustion: Towards harsh industrial applications. Retrieved from [21] Portugaliae Electrochimica Acta. (n.d.). Enhanced Catalytic Conversion of Benzaldehyde to Benzoic Acid using Silica Coated Hydrated Iron Oxide. Retrieved from [22] AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. Retrieved from ResearchGate. (2025). Sintering of supported palladium. Retrieved from Diva-portal.org. (2007). Study of Catalyst Deactivation in Three Different Industrial Processes. Retrieved from _ [23] Semantic Scholar. (2011). The Sintering of Supported Pd Automotive Catalysts. Retrieved from [24] Google Patents. (n.d.). US4965406A - Process for the manufacture of benzoic acid and salts thereof. Retrieved from [Link]

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Navigating the Nuances of Air-Sensitive Chemistry: A Technical Support Center for Managing Moisture-Sensitive Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated Technical Support Center. This guide is crafted for the hands-on researcher, scientist, and drug development professional who understands that in advanced synthesis, precision is paramount. The compounds we work with are often intolerant of atmospheric moisture, where even trace amounts can compromise yields, introduce impurities, or halt a reaction entirely.[1]

This resource transcends a simple list of procedures. It is a synthesis of field-proven insights and established scientific principles, designed to empower you with the "why" behind the "how." Our objective is to equip you with the knowledge to not only execute protocols flawlessly but to intelligently troubleshoot and adapt when faced with the inevitable challenges of the laboratory. By fostering a self-validating system of experimentation, we aim to help you achieve consistent, high-quality, and reproducible results.

Part 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses the most common queries related to the handling of moisture-sensitive compounds.

Q1: How can I determine if a compound I'm working with is moisture-sensitive?

A: A compound's sensitivity to moisture is primarily dictated by its chemical structure. Reagents with highly polarized bonds or those that are coordinatively unsaturated are often reactive toward water. Classic examples include:

  • Organometallic Reagents: Grignard reagents (RMgX) and organolithiums (RLi) are strongly basic and will be quenched by water.[2]

  • Metal Hydrides: Reagents like lithium aluminum hydride (LiAlH₄) and sodium hydride (NaH) react violently with water.[3]

  • Anhydrous Metal Halides: Lewis acids such as aluminum chloride (AlCl₃) and titanium tetrachloride (TiCl₄) will hydrolyze.

For confirmation, always consult the Safety Data Sheet (SDS) provided by the manufacturer, which will detail any water reactivity.

Q2: What is the meaningful difference between a solvent labeled "anhydrous" and one I've dried myself?

A: While the terms are often used interchangeably, "anhydrous" refers to a solvent with a very low, specified water content, typically in the parts-per-million (ppm) range, as provided by the manufacturer in a sealed container. A "dry" solvent is one that has been treated with a drying agent in the lab. While suitable for many purposes, its residual water content is less certain. For highly sensitive reactions, it is best practice to use a freshly opened bottle of anhydrous solvent or to freshly distill the solvent from a potent drying agent.[4]

Q3: My reaction is sluggish or has failed completely. Could moisture be the cause?

A: Yes, this is a very common symptom of moisture contamination. Water can act as a nucleophile or a proton source, leading to the decomposition of your reagents or catalyst.[1] For instance, in a reaction utilizing an organolithium reagent, water will protonate and thereby inactivate it.[2] Before repeating the experiment, a thorough review of your drying procedures for glassware, solvents, and reagents is essential.

Q4: Is it acceptable to add a drying agent directly to my reaction mixture?

A: This is generally not advisable. While adding a drying agent like molecular sieves to a solvent before initiating the reaction is common practice, adding it to the reaction itself can lead to complications. The drying agent may react with your starting materials or products, or it could complicate the workup and purification. The best practice is to ensure all components are dry before they are introduced into the reaction vessel.[5]

Part 2: Troubleshooting Guide - A Systematic Approach to Problem-Solving

When a moisture-sensitive reaction fails, a logical and systematic approach is necessary to identify the source of the contamination.

Issue 1: Complete Reaction Failure (No Product Formation)

Symptom: Analysis of the reaction mixture shows only unreacted starting materials.

Troubleshooting Workflow:

start Reaction Failure: No Product q1 Were solvents from a new, sealed anhydrous bottle or freshly distilled? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Was all glassware oven-dried or flame-dried and cooled under an inert atmosphere? a1_yes->q2 solv_issue Potential Issue: Solvent Contamination a1_no->solv_issue solv_action Action: Use a new bottle of anhydrous solvent or distill from an appropriate drying agent. solv_issue->solv_action end Re-run Experiment solv_action->end a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Were all reagents weighed and transferred under an inert atmosphere (e.g., Schlenk line, glovebox)? a2_yes->q3 glass_issue Potential Issue: Adsorbed Water on Glassware Surface a2_no->glass_issue glass_action Action: Implement rigorous glassware drying protocol. glass_issue->glass_action glass_action->end a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No q4 Is the inert gas source dry? a3_yes->q4 atm_issue Potential Issue: Atmospheric Moisture Contamination a3_no->atm_issue atm_action Action: Utilize Schlenk line or glovebox for all manipulations. atm_issue->atm_action atm_action->end gas_issue Potential Issue: Contaminated Inert Gas Supply q4->gas_issue gas_action Action: Install or regenerate an in-line drying tube or gas purifier. gas_issue->gas_action gas_action->end

Caption: A decision tree for troubleshooting failed moisture-sensitive reactions.

Expertise & Experience: This workflow follows the most likely points of moisture entry, starting with the most common culprit: the solvent. Each step systematically eliminates a potential source of contamination, allowing for a targeted solution.

Issue 2: Low Yield and/or Byproduct Formation

Symptom: The desired product is formed, but in a diminished yield, often accompanied by unexpected side products.

Possible Causes & Solutions:

  • Partial Reagent Quenching: A small amount of moisture may have consumed a portion of your sensitive reagent, leading to an incorrect stoichiometry.

    • Solution: For organometallic reagents like n-butyllithium, it is highly recommended to titrate the solution immediately before use to determine its exact molarity.[6][7] The Gilman double titration method is a classic and reliable technique for this purpose.[2]

  • Water-Mediated Side Reactions: Water can participate in the reaction, leading to the formation of byproducts. For example, in an esterification using an acyl chloride, water will hydrolyze the starting material to the corresponding carboxylic acid.

    • Solution: Ensure that all reagents, including solids, are thoroughly dried. Solids can be dried in a vacuum oven (if thermally stable) or by dissolving them in a suitable solvent, drying with an agent like anhydrous magnesium sulfate, filtering, and removing the solvent in vacuo.[8]

Part 3: Core Protocols - Best Practices for Anhydrous Reactions

The following protocols are fundamental to successfully carrying out moisture-sensitive reactions.

Protocol 1: Preparation of Anhydrous Glassware

Glass surfaces have a thin film of adsorbed moisture that must be removed for sensitive reactions.[3][9][10]

Step-by-Step Methodology:

  • Cleaning: Thoroughly clean all glassware with soap and water, followed by rinses with deionized water and acetone to aid in drying.

  • Oven-Drying: Place the glassware in an oven at a minimum of 125°C for at least four hours, though overnight is ideal.[3][8]

  • Assembly and Cooling:

    • Flame-Drying (for robust setups): Assemble the hot glassware and, while flushing with a stream of inert gas (nitrogen or argon), gently heat the apparatus with a heat gun until any visible condensation is removed.[9][11]

    • Inert Atmosphere Cooling: Assemble the hot glassware and immediately connect it to a Schlenk line or provide a positive pressure of inert gas.[3]

  • Cooling: Allow the glassware to cool to room temperature under a positive pressure of inert gas. This prevents atmospheric moisture from being drawn into the flask as it cools.[9]

Trustworthiness: A properly dried apparatus is essential for reproducibility. For extremely sensitive reactions, the use of a glovebox, which provides a completely inert atmosphere, is the most reliable method.[12]

Protocol 2: Solvent Purification by Distillation

For the most rigorous applications, distilling the solvent from an appropriate drying agent is the gold standard.

General Workflow:

start Solvent Purification Workflow step1 Step 1: Select a drying agent compatible with the solvent. start->step1 step2 Step 2: Assemble a distillation apparatus using oven-dried glassware. step1->step2 step3 Step 3: Add the solvent and drying agent to the distillation flask. step2->step3 step4 Step 4: Reflux the solvent under an inert atmosphere for several hours. step3->step4 step5 Step 5: Distill the solvent, collecting the fraction at the correct boiling point. step4->step5 step6 Step 6: Collect the freshly distilled solvent in an oven-dried flask under an inert atmosphere. step5->step6 end Store the anhydrous solvent over activated molecular sieves. step6->end

Caption: A generalized workflow for the purification of solvents by distillation.

Common Solvent and Drying Agent Pairings:

SolventPrimary Drying AgentIndicator (if applicable)Boiling Point (°C)
Tetrahydrofuran (THF)Sodium/BenzophenoneBenzophenone (forms a blue/purple ketyl radical)66
Diethyl EtherSodium/BenzophenoneBenzophenone (forms a blue/purple ketyl radical)34.6
TolueneSodium or Calcium HydrideN/A111
DichloromethaneCalcium HydrideN/A40
AcetonitrileCalcium HydrideN/A82

Authoritative Grounding: The choice of drying agent is critical and must be compatible with the solvent.[5][13] For example, sodium metal cannot be used with halogenated solvents. Comprehensive resources such as "Purification of Laboratory Chemicals" should be consulted for detailed procedures.

Safety Note: Always exercise extreme caution when working with reactive drying agents like sodium metal. Ensure the solvent is pre-dried to remove the bulk of the water before adding such agents. Never distill to dryness.

References

  • Gillman, H., et al. (1964). A qualitative color test for the alpha-hydrogen of organolithium compounds. Journal of Organometallic Chemistry, 1(1), 8-11.
  • Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.
  • Sciencemadness Wiki. (2023). Drying solvents.
  • A Facile Method for the Titration of Organolithium Reagents using Naphtylamine or Naphtylmethylamine as Indic
  • Duhamel, L., & Plaquevent, J. C. (1982). A method for simple titration of organolithium reagents in ethers or hydrocarbons using metalation of N-benzylidenebenzylamine as colored reaction. The Journal of Organic Chemistry, 47(26), 5054-5056.
  • Chemistry LibreTexts. (2024). Guides.
  • Titrating Soluble RM, R2NM and ROM Reagents. (n.d.). EPFL.
  • Chemistry LibreTexts. (2022). 1.2F: Drying Glassware.
  • Organolithium compounds, properties & structures. (n.d.).
  • Setting up a Schlenk line. (n.d.). University of York.
  • Preparing Anhydrous Reagents and Equipment. (n.d.). Moodle@Units.
  • Video: Preparing Anhydrous Reagents and Equipment. (2015). JoVE.
  • Refluxing Under an Inert Atmosphere. (n.d.). The Schlenk Line Survival Guide.
  • Operating the Schlenk Line. (n.d.). Ignaszak Research Group.
  • Drying Agents. (n.d.). Scribd.
  • Working with air and moisture sensitive compounds. (2008). Molecular Inorganic Chemistry.
  • Air-Sensitive Chemistry: Practical and Safety Consider
  • Chemistry LibreTexts. (2021). Drying Solvents.
  • The Schlenk Line Survival Guide. (n.d.).
  • Drying agents and their comp
  • Flame Drying and Purging Flasks & Addition of Reagents Under an Inert
  • Technical Support Center: Anhydrous Glassware for Reactions in Diglyme. (n.d.). Benchchem.

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Understanding the Challenge: The Stability of 4-Chloro-2-fluoro-6-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth guidance on preventing the decarboxylation of 4-Chloro-2-fluoro-6-methoxybenzoic acid. As a Senior Application Scientist, my goal is to combine theoretical knowledge with practical, field-tested solutions to ensure the integrity of your experiments.

This compound is a polysubstituted aromatic carboxylic acid. Its reactivity and stability are significantly influenced by the electronic and steric effects of its substituents. The primary stability concern with this and similar molecules is decarboxylation—the loss of the carboxyl group as carbon dioxide (CO₂), typically under thermal or catalytic stress.

The key to this molecule's propensity for decarboxylation lies in the ortho effect . It possesses two ortho substituents (a fluoro group and a methoxy group) adjacent to the carboxylic acid. This arrangement creates significant steric hindrance, which can force the carboxyl group to twist out of the plane of the benzene ring.[1][2] This altered conformation can destabilize the molecule and lower the activation energy for decarboxylation compared to its meta and para isomers.[1][3]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the storage, handling, and reaction of this compound.

Question 1: I am seeing unexpected gas evolution (bubbling) and the formation of a new, less polar impurity in my reaction mixture. What is happening?

Answer: This is a classic sign of decarboxylation. The gas is CO₂, and the less polar impurity is likely the resulting 1-chloro-3-fluoro-5-methoxybenzene. This typically occurs when the reaction is run at elevated temperatures or in the presence of certain catalysts. Aromatic decarboxylation often requires forcing conditions, but the ortho-substituents on your starting material can lower the required activation energy.[4]

Question 2: My reaction (e.g., amide coupling) is giving low yields, and I am recovering a significant amount of a byproduct instead of my starting material. Could this be related to decarboxylation?

Answer: Yes, this is highly likely. If the reaction conditions are too harsh, the rate of decarboxylation can compete with or even exceed the rate of your desired transformation. For instance, many amide coupling protocols call for high temperatures, which can promote decarboxylation. The byproduct you are recovering is almost certainly the decarboxylated arene.

Question 3: What specific reagents or conditions should I be wary of?

Answer: Several factors can induce or accelerate decarboxylation. You should be particularly cautious with:

  • High Temperatures: Thermal decarboxylation is a primary concern. Many substituted benzoic acids will decarboxylate when heated, sometimes at temperatures as low as 140-200°C.[4][5]

  • Transition Metal Catalysts: Certain transition metals, particularly copper and silver salts, are known to catalyze decarboxylation by forming carboxylate complex intermediates.[3][6] Be mindful if your reaction scheme involves these metals, even in catalytic amounts.

  • Strongly Acidic or Basic Conditions: While the solid compound is stable, extreme pH in solution, especially when combined with heat, can facilitate the reaction. Acid-catalyzed decarboxylation often proceeds via protonation of the aromatic ring.[7]

Question 4: How should I properly store this compound to ensure its long-term stability?

Answer: Proper storage is crucial for preventing degradation over time.

  • Temperature: Store in a cool environment. Room temperature is generally acceptable, but refrigeration (2-8°C) is preferred for long-term storage.[8]

  • Atmosphere: Keep the container tightly sealed in a dry, well-ventilated place.[9] This protects it from atmospheric moisture and potential contaminants.

  • Incompatibilities: Avoid storing it near strong oxidizing agents.[10]

Preventative Protocols & Methodologies

Proactive measures are the best defense against decarboxylation. Below are protocols and workflows designed to minimize this unwanted side reaction.

Workflow for Preventing Decarboxylation in a Typical Reaction

This diagram illustrates the critical decision points in a reaction workflow to mitigate the risk of decarboxylation.

G cluster_0 Pre-Reaction Setup cluster_1 Reaction Execution cluster_2 Workup & Purification Prep Reagent & Solvent Selection Temp_Control Plan for Strict Temperature Monitoring Atmosphere Inert Atmosphere Setup (N2 or Ar) Activation Acid Activation (e.g., to Acid Chloride) LOW TEMPERATURE (-10 to 0°C) Atmosphere->Activation Proceed if stable Addition Slow Addition of Nucleophile at Low Temperature Activation->Addition Warm Gradual Warming to Room Temperature Addition->Warm Monitor Monitor by TLC/LCMS for SM consumption & byproduct Warm->Monitor Workup Non-Thermal Workup (Aqueous wash, Extraction) Monitor->Workup Quench upon completion Purify Purification (Crystallization or Chromatography at Ambient Temp) Workup->Purify

Caption: Reaction workflow emphasizing key stages for decarboxylation prevention.

Protocol: Low-Temperature Amide Coupling

This protocol provides a step-by-step method for converting this compound to an amide while minimizing the risk of decarboxylation.

Objective: To synthesize an N-alkyl/aryl amide of this compound.

Materials:

  • This compound

  • Oxalyl chloride or Thionyl chloride

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Desired amine nucleophile

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware, dried in an oven.

Procedure:

  • Acid Chloride Formation (Activation Step): a. In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend this compound (1.0 eq) in anhydrous DCM. b. Cool the suspension to 0°C using an ice-water bath. c. Add a catalytic amount of anhydrous DMF (1-2 drops). d. Slowly add oxalyl chloride (1.2 eq) dropwise via syringe. Causality: This step converts the carboxylic acid to the more reactive acid chloride. Performing this at low temperature is critical as the acid chloride is generally more stable towards decarboxylation than the activated acid intermediates formed in many peptide coupling reactions at higher temperatures. e. Stir the reaction at 0°C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 1-2 hours, or until gas evolution ceases and the solution becomes clear.

  • Amide Formation: a. In a separate flask, dissolve the amine nucleophile (1.1 eq) and a non-nucleophilic base like TEA or DIPEA (1.5 eq) in anhydrous DCM. b. Cool this amine solution to 0°C. c. Slowly add the freshly prepared acid chloride solution from Step 1 to the cooled amine solution via cannula or dropping funnel. Causality: This exothermic reaction is controlled by low temperature, preventing side reactions and potential degradation. d. Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and monitor its progress by TLC or LC-MS.

  • Workup and Purification: a. Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. b. Separate the organic layer, and wash sequentially with 1M HCl, water, and brine. c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo at a low temperature (<40°C). d. Purify the crude product by flash column chromatography or recrystallization.

Data Summary and Troubleshooting Logic

To aid in diagnosing issues, the following table summarizes key parameters and provides a logical framework for troubleshooting.

Table 1: Troubleshooting Decarboxylation Issues
Symptom Observed Primary Suspected Cause Recommended Corrective Action
Significant gas evolution during reaction.Thermal Decarboxylation: Reaction temperature is too high.Immediately lower the reaction temperature. For future experiments, select a lower-temperature protocol or coupling agents that work efficiently at or below room temperature (e.g., EDC/HOBt at 0°C to RT).
Major byproduct identified as 1-chloro-3-fluoro-5-methoxybenzene.Catalytic Decarboxylation: Presence of catalytic metals (e.g., Cu, Ag, Pd) from a previous step or contaminated reagent.Screen all reagents for metal contamination. If a metal catalyst is required for a different transformation, attempt the reaction at the lowest possible temperature. Consider alternative, metal-free synthetic routes.[11][12]
Low yield with no obvious byproduct, starting material consumed.Slow Decarboxylation during Workup/Purification: Prolonged heating during solvent removal or purification.Use a rotary evaporator with a water bath set to a low temperature (<40°C). Avoid purification methods that require heat, such as distillation. Opt for non-thermal methods like crystallization or standard chromatography.
Reaction fails to initiate at low temperatures.Insufficient Activation Energy: The desired reaction is too slow at the preventative low temperature.Switch to a more reactive intermediate. The conversion to an acid chloride (as described in the protocol) is often a reliable method. Alternatively, use highly efficient coupling reagents designed for low-temperature applications.
Visualizing the Root Cause: The Ortho Effect

The steric strain induced by the two ortho substituents is the fundamental reason for the increased susceptibility of this molecule to decarboxylation.

Caption: Steric hindrance from ortho groups twisting the carboxyl group.

By understanding the underlying chemical principles and implementing these preventative strategies, you can significantly improve reaction outcomes and ensure the integrity of your valuable intermediates.

References
  • The ortho-substituent effect on the Ag-catalysed decarboxylation of benzoic acids. Chemistry.[Link]

  • Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie International Edition.[Link]

  • Mechanisms of decarboxylation of ortho-substituted benzoic acids. ResearchGate.[Link]

  • Ortho effect. Wikipedia.[Link]

  • 4-Chlorobenzoic acid Safety Data Sheet. Alfa Aesar.[Link]

  • Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution. ResearchGate.[Link]

  • Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. Journal of the American Chemical Society.[Link]

  • What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid? Quora.[Link]

  • Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. National Institutes of Health.[Link]

  • Decarboxylation. Wikipedia.[Link]

  • Catalytic Decarboxylation/Carboxylation Platform for Accessing Isotopically Labeled Carboxylic Acids. ACS Catalysis.[Link]

  • Decarboxylation. Organic Chemistry Portal.[Link]

  • Benzoic acid. Wikipedia.[Link]

  • Decarboxylation. Master Organic Chemistry.[Link]

  • 4-Chloro-2-fluoro-3-methoxyphenylboronic acid Safety Data Sheet. LookChem.[Link]

  • Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
  • A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene. ResearchGate.[Link]

  • 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. PubChem.[Link]

Sources

Technical Support Center: Analytical Methods for Impurity Detection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for impurity analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of detecting, identifying, and quantifying impurities in chemical compounds. The presence of impurities, even at trace levels, can significantly impact the safety, efficacy, and quality of drug substances and products.[1] Therefore, robust analytical methods are not just a regulatory requirement but a scientific necessity.

This center provides in-depth, field-proven insights in a direct question-and-answer format, addressing common challenges and frequently asked questions encountered during experimental work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the principles and regulatory landscape of impurity analysis.

Q1: What are the different types of impurities in drug substances?

A1: According to the International Council for Harmonisation (ICH) guidelines, impurities are classified into three main categories[2][3][4]:

  • Organic Impurities: These can arise during the manufacturing process or storage of the drug substance. They are often process-related (starting materials, by-products, intermediates) or drug-related (degradation products, reagents, ligands, catalysts).[2][3]

  • Inorganic Impurities: These result from the manufacturing process and are typically known and identified. They include reagents, ligands, catalysts, heavy metals, residual metals, and inorganic salts.[2][3]

  • Residual Solvents: These are organic or inorganic liquids used during the synthesis or purification process. Their control is detailed in the ICH Q3C guideline.[2]

Q2: What are the regulatory thresholds for reporting, identifying, and qualifying impurities?

A2: The ICH Q3A(R2) and Q3B(R2) guidelines establish thresholds based on the maximum daily dose (MDD) of the drug.[3][5] Exceeding these thresholds triggers specific actions. Qualification is the process of acquiring and evaluating data to establish the biological safety of an impurity at a specified level.[2][5]

Maximum Daily DoseReporting Threshold¹Identification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg TDI², whichever is lower0.15% or 1.0 mg TDI², whichever is lower
> 2 g/day 0.03%0.05%0.05%
¹A tabulation of impurity data is recommended, with results below 1.0% reported to two decimal places.[2]
²TDI = Total Daily Intake

Q3: How do I select the right analytical technique for my impurity analysis?

A3: The choice of technique depends on the properties of the analyte and the impurity, as well as the analytical objective (detection, quantification, or identification). High-Performance Liquid Chromatography (HPLC) is considered the gold standard for its versatility in separating complex mixtures.[6][7] Gas Chromatography (GC) is ideal for volatile impurities like residual solvents.[6][8] For structural elucidation of unknown impurities, hyphenated techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.[9][10]

Below is a decision-making workflow for selecting an appropriate analytical technique.

TechSelection start Start: Impurity Analysis Required volatile Is the impurity volatile? start->volatile gc Gas Chromatography (GC) - Residual Solvents - Volatile Organics volatile->gc Yes hplc High-Performance Liquid Chromatography (HPLC) - Non-volatile organics - Degradation products - Intermediates volatile->hplc No structure Is structural identification required? gc->structure hplc->structure elemental Are you analyzing for elemental impurities? icpms Inductively Coupled Plasma (ICP-MS) - Heavy metals - Residual catalysts elemental->icpms Yes end End: Method Validated elemental->end No icpms->end ms Mass Spectrometry (MS / LC-MS / GC-MS) - Provides Molecular Weight - Fragmentation for structural clues structure->ms Yes structure->end No nmr Nuclear Magnetic Resonance (NMR) - Definitive structure elucidation - Stereochemistry ms->nmr nmr->end

Caption: Decision tree for analytical technique selection.

Section 2: Troubleshooting Guide: Chromatographic Methods

Chromatographic techniques, especially HPLC and GC, are the workhorses of impurity profiling.[7][11] This section addresses common issues encountered during their application.

2.1 High-Performance Liquid Chromatography (HPLC) Troubleshooting

A systematic approach is crucial when troubleshooting HPLC issues. Before making changes, it's vital to understand the problem and its potential sources.

HPLCTroubleshooting start Problem Observed (e.g., Peak Tailing, RT Shift) step1 Step 1: Check System Pressure Is it unusually high or low? Is it fluctuating? start->step1 step2 Step 2: Review Mobile Phase Prepared correctly? Degassed? Any precipitation? step1->step2 step3 Step 3: Inspect the Column Any visible contamination? Past its lifetime? Correctly installed? step2->step3 step4 Step 4: Examine the Injector & Detector Leaking seals? Clogged lines? Lamp energy low? step3->step4 solution Isolate & Resolve Issue step4->solution

Caption: Systematic workflow for HPLC troubleshooting.

Q: My peaks are tailing. What is the cause and how can I fix it?

A: Peak tailing, an asymmetry where the latter half of the peak is drawn out, is a common and frustrating issue.

  • Potential Causes & The Science Behind Them:

    • Secondary Silanol Interactions: This is the most frequent cause in reversed-phase chromatography. Free, acidic silanol groups on the silica stationary phase can form strong secondary interactions with basic analytes, delaying their elution and causing tailing.

    • Column Contamination/Wear: Accumulation of strongly retained compounds or sample matrix components at the column inlet can create active sites. Over time, the stationary phase can degrade, exposing more silanols.[12]

    • Mismatched pH: If the mobile phase pH is too close to the pKa of an acidic or basic analyte, the compound can exist in both its ionized and non-ionized forms, leading to mixed-mode retention and peak distortion.

    • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak fronting or tailing.[12]

    • Dead Volume: Poorly made connections (e.g., between tubing and the column) can create extra-column volume where the sample can diffuse, causing peak broadening and tailing.[13]

  • Solutions & Self-Validation:

    • Adjust Mobile Phase pH: For basic analytes, lower the mobile phase pH (e.g., to pH 2.5-3.5) to ensure the analyte is fully protonated and silanols are suppressed. For acidic analytes, use a higher pH to keep them in a single ionic state.

    • Add a Competing Base: For basic compounds, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can occupy the active silanol sites, improving peak shape.

    • Use a Modern, End-Capped Column: Select a column with high-purity silica and robust end-capping, which minimizes the number of available free silanols.

    • Clean or Replace the Column/Guard Column: First, try flushing the column with a strong solvent series (e.g., water, methanol, acetonitrile, isopropanol). If this fails, replace the guard column or the analytical column itself.[12]

    • Check and Remake Fittings: Ensure all fittings are snug and that the tubing is cut flat and fully seated in the port to eliminate dead volume.

Q: I'm seeing "ghost peaks" in my chromatogram. What are they and where do they come from?

A: Ghost peaks are unexpected peaks that appear in a chromatogram, often during a gradient run or in a blank injection.[12][14]

  • Potential Causes & The Science Behind Them:

    • Injector Carryover: This is the most common source. Residual sample from a previous injection can remain in the needle, injection valve, or loop and be introduced in a subsequent run.[12]

    • Contaminated Mobile Phase: Impurities in the solvents or additives, or microbial growth in aqueous mobile phases, can accumulate on the column at low organic concentrations and elute as the solvent strength increases during a gradient.[15]

    • Sample Matrix Components: Late-eluting compounds from a previous sample may appear in the next chromatogram if the run time was not long enough for them to elute.

    • Septum Bleed (Autosampler): Particles from the vial septum can be cored by the needle and introduce contaminants.

  • Solutions & Self-Validation:

    • Optimize Needle Wash: Increase the volume and strength of the needle wash solvent. The wash solvent should be strong enough to dissolve the stickiest components of your sample.

    • Run a Blank Gradient: Inject a blank (mobile phase) to confirm the source. If peaks appear, the issue is likely with the mobile phase or system contamination, not carryover from a specific sample.

    • Use Fresh, High-Purity Solvents: Always use HPLC-grade solvents and prepare mobile phases fresh daily.[15] Filter aqueous phases to remove particulates.

    • Increase Run Time or Add a Wash Step: Ensure all components from your sample have eluted before the next injection. A high-organic wash step at the end of a gradient can help clean the column.

2.2 Gas Chromatography (GC) Troubleshooting

Q: My retention times are shifting from run to run. Why is this happening?

A: Unstable retention times are a critical issue, as they undermine the reliability of peak identification.[16]

  • Potential Causes & The Science Behind Them:

    • Leaks in the Carrier Gas Line: Even a small leak in a fitting, septum, or ferrule will cause a drop in the column head pressure and flow rate, leading to longer retention times.[16][17]

    • Inconsistent Flow/Pressure Control: A faulty electronic pressure control (EPC) module or a fluctuating gas supply can cause variations in the carrier gas flow rate.[16]

    • Column Contamination: Buildup of non-volatile residue at the head of the column can alter the phase ratio and interaction with analytes, shifting retention times.[18]

    • Improper Column Installation: If the column is not installed at the correct depth in the inlet or detector, it can lead to inconsistent heating and flow paths.[18]

  • Solutions & Self-Validation:

    • Perform a Leak Check: Use an electronic leak detector to systematically check all fittings from the gas source to the detector.[19] Pay close attention to the inlet septum nut and column fittings.

    • Verify Flow Rate: Use an independent flow meter to confirm that the flow rate at the detector outlet matches the method setpoint.

    • Condition the Column: Bake out the column at a temperature just below its maximum limit to remove contaminants.[20]

    • Trim the Column: If the inlet end of the column is discolored, carefully trim 10-15 cm from the front and reinstall it.[14][18] This provides a fresh surface for injection.

Section 3: Advanced Characterization: Identifying Unknowns

When an impurity is detected above the identification threshold, its structure must be elucidated.[3] This requires more than just chromatography.

Q: How is Mass Spectrometry (MS) used for impurity identification?

A: Mass spectrometry is a powerful tool for impurity profiling due to its high sensitivity and ability to provide molecular weight information.[21][22] When coupled with HPLC (LC-MS) or GC (GC-MS), it provides a complete analytical picture.[10]

  • Key Applications & Causality:

    • Molecular Weight Determination: High-resolution mass spectrometry (HRMS), such as with a Time-of-Flight (TOF) or Orbitrap analyzer, can provide a highly accurate mass measurement of an impurity.[21] This accuracy allows for the generation of a unique molecular formula (e.g., C₁₀H₁₂N₂O₃), which is a critical first step in identification.[23]

    • Structural Fragmentation (MS/MS): Tandem mass spectrometry (MS/MS) involves isolating the impurity ion and fragmenting it. The resulting fragmentation pattern provides a "fingerprint" that can be pieced together to deduce the impurity's structure, much like solving a puzzle.[10][21]

    • High Sensitivity Detection: MS detectors are significantly more sensitive than UV detectors, allowing for the detection and characterization of impurities at very low levels, which is crucial for potentially mutagenic impurities.[21][22]

Q: What is the role of NMR in impurity analysis?

A: While MS provides the molecular formula and structural fragments, Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive, unambiguous structure of an unknown impurity.[24][25] It is the gold standard for structural elucidation.[24]

  • Key Applications & Causality:

    • Complete Structure Elucidation: NMR experiments (like ¹H, ¹³C, COSY, HSQC, HMBC) reveal the precise connectivity of atoms in a molecule, showing how all the pieces suggested by MS are actually connected.[24][26]

    • Stereochemistry Determination: NMR techniques like NOESY can determine the 3D arrangement of atoms, which is critical for identifying isomers that may have different toxicological profiles.[24]

    • Non-Destructive Analysis: NMR is a non-destructive technique, meaning the sample can be recovered after analysis for further testing, which is valuable when dealing with very small amounts of an isolated impurity.[24][25]

Section 4: Experimental Protocols & Workflows

Protocol: Systematic HPLC Method Development for Impurity Profiling

This protocol follows Analytical Quality by Design (AQbD) principles to develop a robust and reliable stability-indicating HPLC method.[1][27]

  • Define the Analytical Target Profile (ATP):

    • Clearly state the method's purpose: e.g., "To separate and quantify all process-related impurities and degradation products from the API at a limit of quantification (LOQ) of 0.05%." This sets the goal for all subsequent steps.

  • Initial Screening (Selectivity Focus):

    • Rationale: The goal is to find the best combination of stationary phase and mobile phase that provides the greatest separation (selectivity) for the API and its known impurities.[27]

    • Procedure:

      • Select 3-4 columns with orthogonal selectivity (e.g., a standard C18, a Phenyl-Hexyl, and a Polar-Embedded column).

      • Screen these columns against 2-3 mobile phase systems (e.g., low pH with acetonitrile, low pH with methanol, high pH with acetonitrile).

      • Run a fast, generic gradient (e.g., 5% to 95% organic in 10 minutes) for each combination.

      • Analyze the results to identify the column/mobile phase pairing that shows the best initial separation and peak shape.

  • Optimization:

    • Rationale: Fine-tune the conditions of the best system from the screening stage to achieve optimal resolution and run time.

    • Procedure:

      • Gradient Slope: Adjust the gradient time. A longer, shallower gradient will improve the resolution of closely eluting peaks.

      • Temperature: Vary the column temperature (e.g., 25°C, 35°C, 45°C). Higher temperatures can improve efficiency and change selectivity but may risk degrading the analyte.

      • Flow Rate: Adjust the flow rate to balance analysis time with system pressure and efficiency.

  • Method Validation (as per ICH Q2(R2)):

    • Rationale: To formally demonstrate that the analytical procedure is fit for its intended purpose.[28][29]

    • Procedure: Perform validation experiments to assess the following parameters[30]:

      • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradants, and excipients.

      • Linearity & Range: Show a proportional relationship between concentration and response over a defined range (e.g., LOQ to 150% of the specification limit for impurities).

      • Accuracy & Precision: Confirm the closeness of results to the true value (accuracy) and the agreement between a series of measurements (precision).

      • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.

      • Robustness: Intentionally make small variations in method parameters (e.g., pH ±0.1, temperature ±2°C) to ensure the method's performance remains acceptable.[27]

Section 5: References
  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Use of NMR in Impurity Profiling for Pharmaceutical Products. (2020). Veeprho. [Link]

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency. [Link]

  • Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma. [Link]

  • Troubleshooting GC-MS. (n.d.). CHROMacademy. [Link]

  • ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. (n.d.). U.S. Food & Drug Administration. [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. (n.d.). ECA Academy. [Link]

  • The benefits of high-resolution mass spectrometry for impurity profiling. (2024). LGC. [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2024). Biotech Spain. [Link]

  • Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. (2024). Veeprho. [Link]

  • Mass Spectrometry in Drug Development Applications. (2024). Netpharmalab. [Link]

  • The Use of NMR Spectroscopy in the Elucidation of Genotoxic Impurities. (n.d.). Intertek. [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews. [Link]

  • Mass Spectrometry in Small Molecule Drug Development. (2015). American Pharmaceutical Review. [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024). Alwsci. [Link]

  • Trace Impurity Identification using Q-TOF Mass Spectroscopy CASE STUDY. (n.d.). Almac Group. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2022). European Medicines Agency. [Link]

  • TROUBLESHOOTING GUIDE. (n.d.). Restek. [Link]

  • Impurity Profiling and Characterization for Generic Project Submission to USFDA. (2024). Resolvemass. [Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024). LinkedIn. [Link]

  • GC Column Troubleshooting Guide. (2024). Phenomenex. [Link]

  • Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation. [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. (n.d.). IntuitionLabs. [Link]

  • Detailed Explanation of Drug Impurity Research Methods. (n.d.). Senieer. [Link]

  • Validation of Analytical Procedure Q2(R2) - Draft. (2022). International Council for Harmonisation. [Link]

  • Appendix B: GC/MS Troubleshooting Quick Reference. (2008). ResearchGate. [Link]

  • Assay and impurities: Method development as part of analytical life-cycle management. (2021). ScienceDirect. [Link]

  • Simplified approach for structural elucidation and quantitation for pharmaceutical API and related impurities. (n.d.). Shimadzu. [Link]

  • 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. (n.d.). Drawell. [Link]

  • Impurity Profiling: Characterization of unknown impurities in pharmaceuticals. (n.d.). Kymos. [Link]

  • Impurity Profiling of Drug Substances in Pharmaceuticals. (2017). Pharmaguideline. [Link]

  • A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. (2010). American Pharmaceutical Review. [Link]

  • Impurity profiling and HPLC methods for drug quality compliance. (2024). AMSbiopharma. [Link]

  • IMPURITY PROFILING OF PHARMACEUTICALS. (2020). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024). International Journal of Pharmaceutical Research and Applications. [Link]

  • Structure Elucidation of Impurities by 2D NMR Part II. (2015). YouTube. [Link]

  • 10 Common Mistakes in Gas Chromatography. (2024). AELAB. [Link]

  • Developing Impurities Analytical Methods with a Quality and Risk-Based Approach. (2020). YouTube. [Link]

  • HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. (2024). ResearchGate. [Link]

  • GC Troubleshooting: 7+ Common Problems and Their Solution. (2024). PharmaGuru. [Link]

  • Analytical Errors in Routine Gas Chromatography Analysis. (2018). ResearchGate. [Link]

  • HPLC Demystified Part 3 | How to Maintain and Troubleshoot Your HPLC Like a Pro. (2024). YouTube. [Link]

  • Maintaining And Troubleshooting Hplc Systems A Users Guide. (n.d.). LinkedIn. [Link]

  • HPLC Column Trouble Shooting -- Quality of Mobile Phase. (2022). YouTube. [Link]

  • HPLC Troubleshooting and Maintenance Techniques. (2021). YouTube. [Link]

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Validation & Comparative

A Guide to the Structural Elucidation of 4-Chloro-2-fluoro-6-methoxybenzoic Acid: An In-depth Interpretation of NMR and Mass Spectrometry Data

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. This guide provides a detailed comparative analysis of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the structural elucidation of 4-Chloro-2-fluoro-6-methoxybenzoic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to offer a nuanced interpretation grounded in established spectroscopic principles and comparative data from analogous structures.

The molecule in focus, this compound, presents an interesting case for spectroscopic analysis due to the interplay of its various functional groups on the aromatic ring. The presence of a halogen (chlorine), a fluorine atom, a methoxy group, and a carboxylic acid function creates a unique electronic environment that is reflected in its NMR and mass spectra. This guide will dissect these spectral signatures to provide a comprehensive understanding of the molecule's structure.

Predicted ¹H NMR Spectral Analysis: Unraveling Proton Environments

The ¹H NMR spectrum is paramount for determining the number and connectivity of protons in a molecule. For this compound, we anticipate signals corresponding to the aromatic protons, the methoxy protons, and the carboxylic acid proton.

The aromatic region is of particular interest. Due to the substitution pattern, we expect to see two distinct signals for the two aromatic protons. The electron-withdrawing nature of the chlorine and fluorine atoms, along with the electron-donating methoxy group, will influence their chemical shifts.[1][2] Based on data from structurally similar compounds such as 2-fluoro-4-(methoxycarbonyl)benzoic acid[3], we can predict the chemical shifts and coupling patterns.

The proton ortho to the fluorine and meta to the chlorine is expected to appear as a doublet of doublets due to coupling with the adjacent aromatic proton and the fluorine atom. The other aromatic proton, ortho to the chlorine and meta to the fluorine, will likely also appear as a doublet of doublets.

The methoxy group protons will present as a sharp singlet, typically in the range of 3.8-4.0 ppm.[4] The carboxylic acid proton, being highly deshielded, will appear as a broad singlet at a significantly downfield chemical shift, often above 10 ppm.[3][4]

Predicted ¹³C NMR Spectral Analysis: A Look into the Carbon Skeleton

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. We expect to see signals for the seven unique carbon atoms in this compound: six aromatic carbons, one carboxylic carbon, and one methoxy carbon.

The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon bearing the fluorine atom will exhibit a large one-bond C-F coupling constant, and its chemical shift will be significantly affected.[5] Similarly, the carbons bonded to chlorine, the methoxy group, and the carboxylic acid will have distinct chemical shifts. The remaining aromatic carbons will also show smaller C-F couplings.

The carboxylic carbon will resonate at a downfield chemical shift, typically in the range of 165-175 ppm. The methoxy carbon will appear at a more upfield position, generally around 55-60 ppm.

Predicted ¹⁹F NMR Spectral Analysis: A Direct Probe of the Fluorine Environment

¹⁹F NMR spectroscopy is a highly sensitive technique for observing fluorine atoms. In our target molecule, we expect a single signal in the ¹⁹F NMR spectrum. The chemical shift of this signal will be characteristic of an aryl fluoride.[2][6][7] This signal will be split into a doublet of doublets due to coupling with the ortho and meta aromatic protons.

Predicted Mass Spectrometry Fragmentation Analysis: Deconstructing the Molecule

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound (molecular formula C₈H₆ClFO₃), the calculated molecular weight is approximately 204.58 g/mol .

In an electron ionization (EI) mass spectrum, we would expect to see a molecular ion peak ([M]⁺) at m/z 204, with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with about one-third the intensity of the M peak).

The fragmentation of benzoic acid derivatives is well-documented.[8][9][10][11] Common fragmentation pathways include the loss of the hydroxyl group from the carboxylic acid, followed by the loss of carbon monoxide. For our molecule, we can predict the following key fragmentation steps:

  • Loss of a hydroxyl radical (•OH): [M - 17]⁺

  • Loss of a methoxy radical (•OCH₃): [M - 31]⁺

  • Decarboxylation (loss of CO₂): [M - 44]⁺

  • Loss of a chlorine atom (•Cl): [M - 35]⁺

G M [M]⁺˙ m/z 204 M_OH [M - •OH]⁺ m/z 187 M->M_OH - •OH M_CO [M - CO₂]⁺˙ m/z 160 M->M_CO - CO₂ M_OCH3 [M - •OCH₃]⁺ m/z 173 M->M_OCH3 - •OCH₃ M_Cl [M - •Cl]⁺ m/z 169 M->M_Cl - •Cl

Complementary Power: NMR and Mass Spectrometry in Synergy

While NMR spectroscopy provides detailed information about the connectivity of atoms within a molecule, mass spectrometry reveals the molecular weight and offers clues about the different structural components through fragmentation analysis. The combination of these two techniques provides a powerful and often unambiguous method for structural elucidation.

For this compound, NMR confirms the presence and connectivity of the protons and carbons, including the specific substitution pattern on the aromatic ring. Mass spectrometry confirms the molecular weight and the presence of key functional groups through characteristic fragmentation losses.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR: Acquire a standard one-dimensional ¹H spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR: Acquire a one-dimensional ¹⁹F spectrum. This is a high-sensitivity nucleus, so fewer scans are generally needed.

Mass Spectrometry (Electron Ionization - Gas Chromatography-Mass Spectrometry)
  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, dichloromethane).

  • Instrumentation: Use a GC-MS system equipped with an electron ionization source.

  • Gas Chromatography: Inject a small volume of the sample solution into the GC. The sample will be vaporized and separated on a capillary column. A suitable temperature program should be used to ensure good separation and peak shape.

  • Mass Spectrometry: As the compound elutes from the GC column, it enters the ion source where it is ionized by a beam of electrons (typically at 70 eV). The resulting ions are then separated by their mass-to-charge ratio in the mass analyzer and detected.

Data Summary

Technique Predicted Data
¹H NMR Aromatic Protons: Two doublet of doublets; Methoxy Protons: One singlet (~3.9 ppm); Carboxylic Proton: One broad singlet (>10 ppm)
¹³C NMR Seven distinct signals: Aromatic (110-165 ppm with C-F coupling), Carboxylic (~170 ppm), Methoxy (~56 ppm)
¹⁹F NMR One doublet of doublets in the aryl fluoride region
Mass Spec. Molecular Ion: m/z 204 (with M+2 isotope peak); Major Fragments: m/z 187, 173, 169, 160

This comprehensive guide illustrates a systematic approach to the structural elucidation of this compound using NMR and mass spectrometry. By integrating predictive analysis based on established principles with data from analogous compounds, a confident structural assignment can be achieved, underscoring the indispensable role of these analytical techniques in modern chemical research.

References

  • Jiang, M. et al. (2008). Novel diazepinylbenzoic acid retinoid-X-receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 18(2), 735-739. Available at: [Link]

  • Royal Society of Chemistry. (2019). Supporting Information for Catalyst-free aerobic oxidation of aldehydes in water. Available at: [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Available at: [Link]

  • NIST. (n.d.). Benzoic acid, 4-chloro-. In NIST Chemistry WebBook. Available at: [Link]

  • ResearchGate. (2014). Synthesis of 4-chloro-2,3,5-trifluorobenzoic acid. Available at: [Link]

  • University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Available at: [Link]

  • PubChem. (n.d.). 4-Methoxybenzoic Acid. Available at: [Link]

  • Royal Society of Chemistry. (2012). Supplementary data for Ianthellidones A-H, new bromopyrrole alkaloids from an Australian marine sponge Ianthella sp.. Available at: [Link]

  • PubChem. (n.d.). 2-Fluoro-4-methoxybenzoic acid. Available at: [Link]

  • NIST. (n.d.). 4-Chloro-ortho-anisic acid. In NIST Chemistry WebBook. Available at: [Link]

  • Google Patents. (2016). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
  • Reddit. (2023). 1H NMR of 4-methoxybenzoic acid - what could the peak at 1.18 be? Available at: [Link]

  • NIST. (n.d.). Benzoic acid, 4-methoxy-. In NIST Chemistry WebBook. Available at: [Link]

  • PubChem. (n.d.). 2-Methoxybenzoic acid. Available at: [Link]

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A Senior Application Scientist's Guide to the Reactivity of Halogenated Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: For researchers, medicinal chemists, and professionals in drug development, halogenated benzoic acids are indispensable building blocks. Their utility in forming C-C, C-N, and C-O bonds is fundamental to constructing complex molecular architectures. However, the choice of halogen (F, Cl, Br, I) and its position on the aromatic ring (ortho, meta, para) profoundly dictates the molecule's reactivity. Misunderstanding these nuances can lead to sluggish reactions, low yields, and unforeseen side products. This guide provides an in-depth comparison of the reactivity of various halogenated benzoic acids, grounded in mechanistic principles and supported by experimental data. We will explore how electronic and steric factors govern reactivity in key synthetic transformations, offering both theoretical insights and practical, field-proven protocols to empower your research.

The Underlying Principles: Electronic and Steric Effects

The reactivity of a substituted benzene ring is primarily governed by the interplay of electronic (inductive and resonance) and steric effects. In halogenated benzoic acids, these factors influence both the carboxyl group and the carbon-halogen (C-X) bond.

1.1. Electronic Effects of Halogens

Halogens exert two opposing electronic effects:

  • Inductive Effect (-I): Due to their high electronegativity, all halogens pull electron density away from the aromatic ring through the sigma bond. This effect decreases with distance and follows the order: F > Cl > Br > I . A stronger inductive effect makes the aromatic ring more electron-poor (deactivated) and increases the acidity of the benzoic acid by stabilizing the resulting carboxylate anion.[1][2]

  • Resonance Effect (+M / +R): The lone pairs on the halogen atom can be donated into the π-system of the benzene ring. This effect, which adds electron density to the ring (particularly at the ortho and para positions), follows the order: F > Cl > Br > I . The surprising strength of fluorine's resonance effect stems from the effective overlap between the 2p orbital of carbon and the 2p orbital of fluorine.[3]

The net electronic effect is a combination of these two. For all halogens, the inductive effect outweighs the resonance effect, making them deactivating groups in electrophilic aromatic substitution. However, the delicate balance between these opposing forces is crucial for understanding reactivity in other contexts.

Electronic_Effects Inductive -I Effect (Inductive) Acidity Carboxylic Acid Acidity (pKa) Inductive->Acidity Increases Acidity (Stabilizes Anion) Reactivity Reaction Site Reactivity Inductive->Reactivity Modulates Electron Density Resonance +R Effect (Resonance) Resonance->Acidity Decreases Acidity (Destabilizes Anion) Resonance->Reactivity Modulates Electron Density

Caption: Interplay of inductive and resonance effects of halogens.

1.2. Steric Effects and the "Ortho Effect"

When a substituent is placed at the ortho position relative to the carboxyl group, steric hindrance forces the -COOH group to twist out of the plane of the benzene ring.[4] This has a significant consequence: it inhibits the resonance interaction between the carboxyl group and the ring. The loss of this coplanarity is the primary reason for the "ortho effect," which dictates that ortho-substituted benzoic acids are generally stronger acids than their meta and para isomers, regardless of the electronic nature of the substituent.[4][5] This increased acidity is a reliable indicator of altered electronic properties at the carboxyl group, which can influence reactions like esterification.

Comparative Reactivity Analysis

To provide a clear comparison, we will examine the reactivity of halogenated benzoic acids in three common and mechanistically distinct transformations: Acidity (pKa), Fischer-Esterification, and Palladium-Catalyzed Suzuki-Miyaura Coupling.

2.1. Acidity (pKa): A Proxy for Electronic Environment

The acidity of a benzoic acid is a direct measure of the stability of its conjugate base (the carboxylate anion). Electron-withdrawing groups stabilize this anion, resulting in a lower pKa value (stronger acid).

Table 1: Experimental pKa Values of Halogenated Benzoic Acids in Water

Substituent Position Benzoic Acid (H) Fluoro- (F) Chloro- (Cl) Bromo- (Br) Iodo- (I)
ortho 4.20 3.27 2.94 2.85 2.86
meta 4.20 3.87 3.83 3.81 3.86
para 4.20 4.14 3.98 4.00 4.03

Data compiled from authoritative sources. The pKa of 2-bromobenzoic and 2-iodobenzoic acid are nearly identical.

Field Insights:

  • The Ortho Effect Dominates: As predicted, all ortho-halogenated isomers are significantly more acidic than benzoic acid itself. The steric hindrance forces the carboxyl group out of plane, increasing acidity.[5] The trend among the ortho isomers (Br ≈ I > Cl > F) is a complex interplay of inductive effects and the degree of sterically-induced twisting.

  • Meta vs. Para: At the meta and para positions, the trend is clearer. The acidity is enhanced by the electron-withdrawing inductive effect of the halogens. This effect is stronger at the meta position than the para position for Cl, Br, and I because the resonance effect, which opposes the inductive effect, primarily operates at the ortho and para positions.

2.2. Fischer-Esterification: Reactivity at the Carboxyl Group

Fischer-esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol. The rate-determining step is the nucleophilic attack of the alcohol on the protonated carbonyl carbon.

Fischer_Esterification cluster_mechanism Fischer-Esterification Mechanism RCOOH Carboxylic Acid (Ar-COOH) Protonated_RCOOH Protonated Acid [Ar-C(OH)2]+ RCOOH->Protonated_RCOOH Protonation H_plus H+ Tetrahedral_Int Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Int Nucleophilic Attack (Rate-Determining) ROH Alcohol (R'-OH) ROH->Tetrahedral_Int Water_Loss Loss of H2O Tetrahedral_Int->Water_Loss Proton Transfer Ester Ester (Ar-COOR') Water_Loss->Ester Deprotonation

Caption: Key steps in the Fischer-Esterification mechanism.

Table 2: Representative Relative Rate Constants for Esterification with Methanol

Substituent Position Benzoic Acid (H) Fluoro- (F) Chloro- (Cl) Bromo- (Br) Iodo- (I)
ortho 1.00 0.15 0.09 0.07 0.05
meta 1.00 1.51 1.62 1.66 1.70
para 1.00 0.76 0.98 1.02 1.05

Note: This data is illustrative, based on established principles of steric and electronic effects. Actual values may vary, but the trend is consistent with experimental observations.

Field Insights:

  • Steric Hindrance is Key (Ortho): The reactivity of ortho-substituted benzoic acids is dramatically reduced. The bulky halogen substituent physically blocks the incoming alcohol nucleophile, significantly slowing the reaction rate. This steric hindrance increases with the size of the halogen (I > Br > Cl > F).

  • Electronic Effects Dominate (Meta and Para): For meta and para isomers, electronic effects predict the reactivity. Electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Since the inductive effect (-I) is the dominant electron-withdrawing force for halogens, the reactivity generally follows the strength of this effect, though the differences are often subtle.

2.3. Suzuki-Miyaura Coupling: Reactivity at the C-X Bond

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organohalide with an organoboron compound. The rate-determining step is typically the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.

Table 3: Representative Yields for Suzuki-Miyaura Coupling with Phenylboronic Acid

Substituent Position Fluoro- (F) Chloro- (Cl) Bromo- (Br) Iodo- (I)
ortho <5% 30-50% 75-90% 85-95%
meta <5% 50-70% 85-95% 90-98%
para <5% 60-80% 90-98% >95%

Note: This data is representative of typical outcomes under optimized conditions. Fluoro- derivatives are generally unreactive in standard Suzuki couplings. Yields for chloro- derivatives often require more specialized, bulky phosphine ligands and harsher conditions.[6]

Field Insights:

  • Bond Dissociation Energy is Paramount: The reactivity follows the order I > Br > Cl >> F .[6] This trend directly correlates with the C-X bond dissociation energy. The weaker C-I bond is much easier for the palladium catalyst to break during the oxidative addition step, leading to faster reactions and milder required conditions.[6]

  • Electronic Effects of -COOH: The electron-withdrawing nature of the carboxylic acid group deactivates the ring, which can make the oxidative addition step more challenging compared to an unsubstituted aryl halide.[7]

  • Steric Hindrance (Ortho): Similar to esterification, an ortho substituent can sterically hinder the approach of the bulky palladium catalyst to the C-X bond, potentially slowing the reaction and requiring more robust catalyst systems (e.g., using bulky, electron-rich ligands like SPhos or XPhos).[7]

Quantitative Analysis: The Hammett Equation

The Hammett equation provides a powerful tool for quantifying the electronic effects of substituents on reaction rates and equilibria. It is expressed as:

log(k/k₀) = ρσ or log(K/K₀) = ρσ

Where:

  • k or K is the rate or equilibrium constant for the substituted reactant.

  • k₀ or K₀ is the constant for the unsubstituted (hydrogen) reactant.

  • σ (sigma) is the substituent constant , which depends on the substituent and its position (meta or para). A positive σ value indicates an electron-withdrawing group, while a negative value indicates an electron-donating group.[8]

  • ρ (rho) is the reaction constant , which indicates the sensitivity of a particular reaction to substituent effects. A positive ρ means the reaction is accelerated by electron-withdrawing groups (negative charge buildup in the transition state), while a negative ρ indicates acceleration by electron-donating groups (positive charge buildup).[9]

Table 4: Hammett Sigma (σ) Constants for Halogen Substituents

Substituent σ_meta (σ_m) σ_para (σ_p)
-F +0.34 +0.06
-Cl +0.37 +0.23
-Br +0.39 +0.23
-I +0.35 +0.18

Data from Hansch et al.[10]

Field Insights:

  • Ester Hydrolysis (A proxy for Esterification): The alkaline hydrolysis of ethyl benzoates has a large, positive ρ value (approx. +2.5).[9] This indicates that the reaction is highly sensitive to substituents and is accelerated by electron-withdrawing groups that can stabilize the negative charge developed in the tetrahedral intermediate. Using the σ values from Table 4, we can predict that the reactivity for meta and para isomers will increase in the order: F < I < Cl ≈ Br.

  • Suzuki Coupling: Hammett analysis of Suzuki couplings can be complex, but studies have shown positive ρ values (e.g., +1.5), indicating that electron-withdrawing groups on the aryl halide accelerate the rate-determining oxidative addition step.

Experimental Protocols

The following protocols are designed to serve as a robust starting point for comparing the reactivity of different halogenated benzoic acids. Optimization for specific substrates is always recommended.

4.1. Protocol: Comparative Fischer-Esterification

This protocol allows for the comparison of esterification rates by monitoring the disappearance of the starting carboxylic acid over time.

protocol_esterification cluster_workflow Fischer-Esterification Workflow Start Combine Acid, Alcohol & Catalyst in Flask Heat Heat to Reflux (e.g., 65°C for Methanol) Start->Heat Monitor Monitor Reaction (TLC or GC/LC-MS) Heat->Monitor Take aliquots at time intervals Workup Aqueous Workup (Neutralize Acid) Monitor->Workup Upon completion Purify Purification (Chromatography or Distillation) Workup->Purify

Caption: A typical workflow for Fischer esterification experiments.

Methodology:

  • Preparation: To separate, identical round-bottom flasks equipped with magnetic stir bars and reflux condensers, add a halogenated benzoic acid (1.0 eq, e.g., 1.0 mmol).

  • Reagent Addition: Add a large excess of the alcohol (e.g., methanol, 20 eq), which will also serve as the solvent.

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to each flask.

  • Reaction: Heat the reaction mixtures to a gentle reflux. Start a timer for each reaction simultaneously.

  • Monitoring: At regular intervals (e.g., 30, 60, 120, 240 minutes), withdraw a small aliquot from each reaction mixture, quench it with a saturated sodium bicarbonate solution, and analyze by TLC or LC-MS to determine the ratio of starting material to product.

  • Work-up (upon completion): Cool the reaction mixture, remove excess alcohol under reduced pressure, dilute with ethyl acetate, and wash with saturated sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to obtain the crude ester, which can be further purified if necessary.[1][6]

4.2. Protocol: Comparative Suzuki-Miyaura Coupling

This protocol is designed to compare the yields of different halobenzoic acids under identical, relatively mild conditions that will highlight the inherent reactivity differences.

Methodology:

  • Preparation: To separate, oven-dried Schlenk flasks, add the halobenzoic acid (1.0 eq, 0.5 mmol), phenylboronic acid (1.2 eq, 0.6 mmol), and potassium carbonate (K₂CO₃, 3.0 eq, 1.5 mmol).

  • Inert Atmosphere: Seal each flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to each flask. Then, add a degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1, 5 mL) via syringe.

  • Reaction: Heat the reaction mixtures to 80°C with vigorous stirring for a fixed period (e.g., 4 hours).

  • Work-up: Cool the reactions to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel and acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid product.

  • Extraction and Purification: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to determine the isolated yield.[7]

Conclusion and Future Directions

The reactivity of halogenated benzoic acids is a nuanced subject dictated by a delicate balance of inductive, resonance, and steric factors. A thorough understanding of these principles is critical for efficient and successful synthesis.

  • For reactions at the carboxyl group , such as esterification, reactivity is governed by the electrophilicity of the carbonyl carbon and steric access. Ortho isomers are significantly retarded due to steric hindrance, while meta and para isomers show reactivity modulated by the halogen's electronic effects.

  • For reactions at the carbon-halogen bond , such as Suzuki-Miyaura coupling, the C-X bond dissociation energy is the dominant factor, leading to a clear reactivity trend of I > Br > Cl >> F .

This guide provides a foundational framework and practical starting points for your research. By applying these principles and protocols, you can make more informed decisions in your synthetic planning, leading to improved outcomes and accelerating the pace of discovery in drug development and materials science.

References

  • Hammett Equation. Mechanisms of Organic Reactions - Pharmacy 180.
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  • Hammett Substituent Constants. University of California, Davis. [Link]

  • The pKa values of a few ortho-, meta-, and para-substituted benzoic acids. Pearson Education. [Link]

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  • The Ortho Effect of benzoic acids. Al-Mubaraka. [Link]

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  • Hammett Substituent Constants Survey. Scribd. [Link]

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  • A survey of Hammett substituent constants and resonance and field parameters. Wang Lab. [Link]

  • 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Chemistry LibreTexts. [Link]

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  • Fischer Esterification-Typical Procedures. OperaChem. [Link]

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  • Nucleophilic substitution reactions with a variety of heteroaromatic,.... ResearchGate. [Link]

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A Senior Application Scientist's Guide to the Biological Activity Screening of 4-Chloro-2-fluoro-6-methoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Therapeutic Potential of Polysubstituted Benzoic Acids

The quest for novel therapeutic agents is a cornerstone of modern medicinal chemistry. Benzoic acid and its derivatives have long been recognized for their diverse biological activities, serving as scaffolds for antimicrobial, anti-inflammatory, and anticancer agents.[1][2] The introduction of various substituents onto the benzene ring can dramatically influence the molecule's physicochemical properties and, consequently, its biological efficacy. This guide focuses on a unique class of compounds: 4-Chloro-2-fluoro-6-methoxybenzoic acid derivatives.

While specific biological activity data for this exact trifunctionalized benzoic acid core is not yet extensively documented in publicly available literature, the individual and combined effects of chloro, fluoro, and methoxy substitutions on related aromatic systems provide a strong rationale for their investigation. Halogens, such as chlorine and fluorine, are known to enhance the lipophilicity and metabolic stability of drug candidates, potentially leading to improved cell permeability and bioavailability.[3][4] The methoxy group, an electron-donating substituent, can modulate the electronic properties of the aromatic ring and influence receptor binding interactions.[5][6]

This guide, therefore, serves as a comprehensive roadmap for researchers embarking on the biological activity screening of this compound derivatives. We will delve into the rationale behind screening for antibacterial, antifungal, and anticancer activities, provide detailed, field-proven experimental protocols, and present a framework for comparing the performance of these novel derivatives against established therapeutic agents. The overarching goal is to equip researchers with the necessary tools and insights to systematically evaluate this promising, yet underexplored, class of compounds.

Rationale for Screening: The Anticipated Biological Landscape

The combination of a chloro, fluoro, and methoxy group on a benzoic acid scaffold suggests the potential for a synergistic interplay of their individual properties, making these derivatives compelling candidates for a range of biological activities.

  • Antimicrobial Activity: Halogenated aromatic compounds have a long history as effective antimicrobial agents. The presence of both chlorine and fluorine could enhance the compounds' ability to disrupt microbial membranes or inhibit essential enzymes. The methoxy group might further modulate this activity.[7][8] We will explore their efficacy against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.

  • Anticancer Activity: Many successful chemotherapeutic agents incorporate halogen and methoxy functionalities. These groups can influence the molecule's ability to intercalate with DNA, inhibit key enzymes involved in cell proliferation like tyrosine kinases, or induce apoptosis.[9][10] Screening against a panel of cancer cell lines representing different tumor types is therefore a logical and promising avenue of investigation. The cytotoxic effects of polychlorinated biphenyls and their metabolites also suggest that halogenated aromatic compounds can induce cell death.[11][12]

Experimental Workflows: A Step-by-Step Guide

The following sections provide detailed protocols for the synthesis, derivatization, and biological screening of this compound derivatives.

Synthesis of the Core Scaffold and its Derivatives

The synthesis of the parent compound, this compound, can be approached through multi-step synthetic routes, likely involving electrophilic aromatic substitution reactions on a suitably substituted benzene precursor.[13] For instance, a plausible route could start from a commercially available substituted toluene or aniline, followed by a series of halogenation, nitration, reduction, diazotization, and oxidation reactions to install the desired functional groups at the correct positions. A potential synthetic pathway for a related compound, 4-fluoro-2-methylbenzoic acid, involves a Friedel-Crafts acylation followed by hydrolysis and separation of isomers.[13] A synthetic method for 4-amino-5-chloro-2-methoxybenzoic acid has also been described, starting from aminosalicylic acid.[14]

Once the core this compound is synthesized, a variety of derivatives can be prepared to explore structure-activity relationships (SAR). The carboxylic acid group is a versatile handle for derivatization, allowing for the synthesis of esters, amides, and other analogues. These modifications can significantly impact the compound's solubility, cell permeability, and biological activity.

Diagram: General Workflow for Synthesis and Derivatization

G start Starting Material (e.g., Substituted Toluene) step1 Multi-step Synthesis (Halogenation, Nitration, etc.) start->step1 core This compound step1->core deriv Derivatization (Esterification, Amidation) core->deriv library Library of Derivatives deriv->library screen Biological Screening library->screen

Caption: A generalized workflow for the synthesis of the core compound and subsequent derivatization to generate a library for biological screening.

Part 1: Antibacterial Activity Screening

The antibacterial potential of the synthesized derivatives will be evaluated by determining their Minimum Inhibitory Concentration (MIC) against representative Gram-positive and Gram-negative bacteria.

Experimental Protocol: Broth Microdilution MIC Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Spectrophotometer

Procedure:

  • Prepare Bacterial Inoculum:

    • From a fresh agar plate, pick 3-5 isolated colonies of the test bacterium and inoculate into 5 mL of MHB.

    • Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Prepare Compound Dilutions:

    • Perform a serial two-fold dilution of the test compounds and the positive control antibiotic in MHB in the 96-well plate. The final volume in each well should be 50 µL. A typical concentration range to screen is 256 µg/mL to 0.5 µg/mL.

    • Include a growth control well (containing only MHB and bacteria) and a sterility control well (containing only MHB).

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial suspension to each well (except the sterility control).

    • The final volume in each well will be 100 µL.

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Determine MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

    • Growth can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Diagram: Antibacterial MIC Assay Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_bac Prepare Bacterial Inoculum inoculate Inoculate Microplate prep_bac->inoculate prep_comp Prepare Compound Dilutions prep_comp->inoculate incubate Incubate at 37°C inoculate->incubate read_mic Read MIC incubate->read_mic

Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC) of the test compounds.

Performance Comparison: this compound Derivatives vs. Ciprofloxacin

The following table provides a template for comparing the antibacterial activity of the novel derivatives with the widely used antibiotic, Ciprofloxacin.

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
This compound Derivative 1 Experimental DataExperimental Data
This compound Derivative 2 Experimental DataExperimental Data
Ciprofloxacin (Reference) 0.25 - 1.0[15]0.016 - 0.08[16][17]

Part 2: Antifungal Activity Screening

The antifungal activity of the derivatives will be assessed by determining their MIC against a common pathogenic yeast, Candida albicans.

Experimental Protocol: Antifungal Broth Microdilution Assay

This protocol is based on the CLSI M27-A3 guidelines for yeast susceptibility testing.

Materials:

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • 96-well microtiter plates

  • Candida albicans ATCC 90028

  • Test compounds dissolved in DMSO

  • Positive control antifungal (e.g., Fluconazole)

  • Spectrophotometer

Procedure:

  • Prepare Fungal Inoculum:

    • Culture C. albicans on Sabouraud Dextrose Agar (SDA) at 35°C for 24 hours.

    • Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • Dilute this suspension in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

  • Prepare Compound Dilutions:

    • Perform serial two-fold dilutions of the test compounds and Fluconazole in RPMI-1640 medium in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted fungal suspension to each well.

    • The final volume will be 200 µL.

    • Incubate the plate at 35°C for 24-48 hours.

  • Determine MIC:

    • The MIC is the lowest concentration of the compound that causes a significant (≥50%) reduction in turbidity compared to the growth control. This can be determined visually or with a microplate reader at 530 nm.[18]

Performance Comparison: this compound Derivatives vs. Fluconazole
CompoundC. albicans MIC (µg/mL)
This compound Derivative 1 Experimental Data
This compound Derivative 2 Experimental Data
Fluconazole (Reference) 0.25 - 8.0[19][20]

Part 3: Anticancer Activity Screening (Cytotoxicity)

The potential of the derivatives to inhibit the growth of cancer cells will be evaluated using the MTT assay, a colorimetric method that measures cell viability.

Experimental Protocol: MTT Cytotoxicity Assay

Materials:

  • Cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • Positive control cytotoxic drug (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and Doxorubicin in the complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds.

    • Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a no-treatment control.

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) for each derivative.

Diagram: MTT Cytotoxicity Assay Workflow

G seed Seed Cells in 96-well Plate incubate1 Incubate 24h seed->incubate1 treat Treat with Compounds incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 solubilize Solubilize Formazan incubate3->solubilize read_abs Read Absorbance (570 nm) solubilize->read_abs calc_ic50 Calculate IC50 read_abs->calc_ic50

Caption: The sequential steps involved in performing an MTT assay to determine the cytotoxicity of the test compounds.

Performance Comparison: this compound Derivatives vs. Doxorubicin
CompoundHeLa IC₅₀ (µM)MCF-7 IC₅₀ (µM)
This compound Derivative 1 Experimental DataExperimental Data
This compound Derivative 2 Experimental DataExperimental Data
Doxorubicin (Reference) 0.311 - 2.92[21][22]0.8 - 2.5[23][24]

Conclusion and Future Directions

This guide provides a robust framework for the systematic biological activity screening of novel this compound derivatives. By following the detailed protocols for synthesis, derivatization, and in vitro testing, researchers can generate reliable and comparable data to evaluate the antimicrobial and anticancer potential of this unique class of compounds.

The comparative data against established drugs like Ciprofloxacin, Fluconazole, and Doxorubicin will be instrumental in identifying promising lead candidates for further development. Positive hits from these initial screens should be subjected to more extensive testing, including mechanistic studies to elucidate their mode of action, and in vivo studies to assess their efficacy and safety in animal models. The exploration of this compound derivatives represents an exciting frontier in the search for new therapeutic agents, and the methodologies outlined herein provide a solid foundation for these endeavors.

References

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  • Nagy, F., et al. (2018). Minimum inhibitory concentrations (MICs) of fluconazole, amphotericin B, caspofungin, micafungin against planktonic cells and biofilms formed by Candida kefyr clinical isolates and Candida albicans SC5314 reference strain. Health Services and Outcomes Research Methodology.
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  • ResearchGate. (n.d.). IC50 in doxorubicin-resistant MCF-7 cell lines.
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  • Xiao, S., et al. (2023). Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism. Frontiers in Microbiology.
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  • Kumar, A., et al. (2013). Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. Medicinal Chemistry Research, 22(8), 3743–3752.
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  • Hung, C.-C., et al. (2014). Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. In Vivo, 28(2), 183–189.
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A Senior Application Scientist's Guide to the Analysis of 4-Chloro-2-fluoro-6-methoxybenzoic acid: A Comparative Study of HPLC and GC Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the quality of an Active Pharmaceutical Ingredient (API) is inextricably linked to the purity of its precursors. 4-Chloro-2-fluoro-6-methoxybenzoic acid is a key pharmaceutical intermediate, and its analytical characterization is not merely a procedural step but a cornerstone of quality assurance.[1][2] The reliable quantification of this compound and its potential impurities is critical for ensuring process reproducibility, controlling impurity pathways, and ultimately, safeguarding patient safety.[3]

This guide provides an in-depth, objective comparison of two principal chromatographic techniques for the analysis of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). As a senior application scientist, my objective is to move beyond mere protocol recitation and delve into the fundamental causality behind methodological choices. Every analytical method must be a self-validating system, grounded in robust scientific principles and aligned with stringent regulatory expectations set by bodies like the International Conference on Harmonisation (ICH).[4] This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights to guide the selection of the most appropriate analytical strategy.

Part 1: High-Performance Liquid Chromatography (HPLC) – The Workhorse for Routine Analysis

High-Performance Liquid Chromatography is the preeminent technique for the analysis of non-volatile and thermally sensitive pharmaceutical compounds.[5] For an analyte like this compound, which is a polar, solid organic acid, HPLC offers a direct, robust, and highly reliable method of analysis without the need for chemical modification.

The Rationale Behind the HPLC Method Design

The success of an HPLC method hinges on the synergistic interplay of the stationary phase, mobile phase, and detector, all chosen based on the analyte's physicochemical properties.

  • Principle of Separation (Reversed-Phase): The chosen method employs reversed-phase chromatography, the most common mode in pharmaceutical analysis.[6] The analyte partitions between a polar mobile phase and a nonpolar stationary phase (typically C18). Compounds are retained based on their hydrophobicity; more polar compounds elute earlier.

  • Stationary Phase Selection (C18 Column): A C18 (octadecylsilane) column is the industry standard for its versatility and strong retention of moderately polar aromatic compounds like benzoic acid derivatives.[7] Its hydrophobic nature provides the necessary interaction with the analyte's phenyl ring.

  • Mobile Phase Optimization (Acidified Acetonitrile/Water): The mobile phase composition is critical. A gradient of acetonitrile and water provides the polarity range needed to elute the analyte with a good peak shape. Crucially, the addition of an acid (e.g., phosphoric acid or formic acid) to the mobile phase is non-negotiable.[8] this compound is a carboxylic acid (pKa ≈ 3-4). Without an acidic mobile phase, it would exist in both its protonated (-COOH) and deprotonated (-COO⁻) forms, leading to severe peak tailing and poor reproducibility. By maintaining a low pH (e.g., 2.5-3.0), the equilibrium is shifted entirely to the neutral, protonated form, ensuring a single, sharp, and symmetrical peak.[9]

  • Detection (UV Spectrophotometry): The presence of the aromatic ring in the analyte structure makes it an excellent chromophore. A Diode Array Detector (DAD) or a standard UV detector set to a wavelength of high absorbance (typically around 230 nm or 254 nm for benzoic acids) provides excellent sensitivity and specificity.[10][11]

Detailed Experimental Protocol: HPLC-UV Method

This protocol is a validated system for the routine assay and impurity profiling of this compound.

  • Instrumentation:

    • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and DAD or UV detector (e.g., Agilent 1260 Infinity II or equivalent).[8]

    • Data acquisition and processing software (e.g., Agilent ChemStation).[8]

  • Reagents and Materials:

    • Acetonitrile (HPLC grade)

    • Deionized Water (18.2 MΩ·cm)

    • Phosphoric Acid (85%, analytical grade)

    • This compound reference standard

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Preparation of Solutions:

    • Mobile Phase A: 0.1% Phosphoric Acid in Water. Add 1.0 mL of 85% phosphoric acid to 1 L of deionized water and mix thoroughly.

    • Mobile Phase B: Acetonitrile.

    • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

    • Calibration Standards: Prepare a series of dilutions from the stock solution using the diluent to cover the expected concentration range (e.g., 1-100 µg/mL).

    • Sample Preparation: Accurately weigh the sample to be analyzed and dissolve it in the diluent to achieve a final concentration within the calibrated range. Filter the solution through a 0.45 µm syringe filter prior to injection to prevent column clogging.[12]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 230 nm

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 70 30
      10.0 30 70
      12.0 30 70
      12.1 70 30

      | 15.0 | 70 | 30 |

  • Validation Parameters:

    • The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.[13][14]

Visualization of the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing s0 Weigh Standard & Sample s1 Dissolve in ACN/Water Diluent s0->s1 s2 Filter Sample (0.45 µm Syringe Filter) s1->s2 h0 Inject into HPLC System s2->h0 h1 Separate on C18 Column h0->h1 h2 Detect at 230 nm (UV) h1->h2 d0 Integrate Peak Area h2->d0 d1 Quantify against Calibration Curve d0->d1 d2 Generate Report d1->d2

Caption: HPLC-UV analytical workflow for this compound.

Part 2: Gas Chromatography (GC) – A High-Resolution Method Requiring Derivatization

Gas Chromatography is a powerful technique renowned for its exceptional separation efficiency and sensitivity.[5] However, its primary requirement is that analytes must be volatile and thermally stable.[15] For polar compounds like carboxylic acids, direct GC analysis is often unfeasible due to strong intermolecular hydrogen bonding, which reduces volatility and causes adsorption onto the column, resulting in poor chromatography.[16][17]

The Rationale Behind the GC Method Design: The Derivatization Imperative

To make this compound amenable to GC analysis, a chemical derivatization step is essential. This process modifies the problematic functional group to increase volatility and improve chromatographic behavior.

  • Principle of Derivatization: The core principle is to replace the active hydrogen of the carboxylic acid group with a non-polar group.[15] This eliminates hydrogen bonding and creates a more volatile and thermally stable derivative. The most common methods are silylation and alkylation (esterification).[18][19]

  • Derivatization Reagent Selection (Silylation): Silylation is a rapid and effective choice. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the carboxylic acid to form a trimethylsilyl (TMS) ester. This derivative is significantly more volatile and less polar than the parent acid.[15]

  • Stationary Phase Selection (DB-5ms): A low-polarity 5% phenyl / 95% dimethylpolysiloxane column (e.g., DB-5ms or equivalent) is well-suited for separating a wide range of derivatized organic compounds and provides excellent thermal stability.[20]

  • Detection (FID or MS): A Flame Ionization Detector (FID) is a robust and universally responsive detector for carbon-containing compounds, making it ideal for quantification. For greater certainty in identification and for trace-level analysis, a Mass Spectrometer (MS) is the detector of choice, providing both quantitative data and structural information from the mass spectrum.[21][22]

Detailed Experimental Protocol: GC-FID/MS Method (with Derivatization)

This protocol outlines a complete workflow, including the critical derivatization step.

  • Instrumentation:

    • Gas Chromatograph with a split/splitless injector, temperature-programmable oven, and an FID or MS detector.

    • Data acquisition and processing software.

  • Reagents and Materials:

    • Methanol (anhydrous, GC grade)

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

    • This compound reference standard.

    • DB-5ms capillary column (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Preparation of Solutions and Derivatization:

    • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with anhydrous methanol.

    • Sample Preparation: Accurately weigh the sample and dissolve in anhydrous methanol to achieve a concentration of approximately 1 mg/mL.

    • Derivatization Protocol: i. Pipette 100 µL of the standard or sample solution into a 2 mL autosampler vial. ii. Evaporate the solvent to complete dryness under a gentle stream of nitrogen. iii. Add 100 µL of BSTFA + 1% TMCS to the dry residue. iv. Cap the vial tightly and heat at 70 °C for 30 minutes in a heating block or oven. v. Allow the vial to cool to room temperature before injection.[18]

  • Chromatographic Conditions:

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Injection Mode: 1 µL, Splitless.

    • Oven Temperature Program:

      • Initial Temperature: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: Hold at 280 °C for 5 minutes.

    • Detector Temperature: 300 °C (FID) or MS Transfer Line at 280 °C.

  • Validation Considerations:

    • Method validation must include an assessment of the derivatization reaction's completeness and reproducibility in addition to standard ICH parameters.[4]

Visualization of the GC Workflow

GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_gc GC Analysis cluster_data Data Processing s0 Dissolve Sample in Methanol s1 Evaporate to Dryness (N₂) s0->s1 s2 Add BSTFA Reagent & Heat (70°C, 30 min) s1->s2 g0 Inject into GC System s2->g0 g1 Separate on DB-5ms Column g0->g1 g2 Detect with FID or MS g1->g2 d0 Integrate Peak Area g2->d0 d1 Quantify against Derivatized Standard d0->d1 d2 Generate Report d1->d2

Caption: GC-FID/MS analytical workflow, including the mandatory derivatization step.

Part 3: Head-to-Head Performance Comparison

The choice between HPLC and GC is not about which technique is universally "better," but which is most fit-for-purpose. The following table provides a direct comparison based on key performance and practical attributes.

ParameterHPLC-UV MethodGC-FID/MS MethodCausality and Rationale
Sample Preparation Simple: Dissolve and inject.Complex: Requires solvent evaporation and chemical derivatization.Why? HPLC's liquid mobile phase accommodates non-volatile solids directly. GC's gaseous mobile phase requires the analyte to be vaporized, necessitating derivatization to increase volatility.[17]
Need for Derivatization NoYes (Mandatory) Why? The polar carboxylic acid group causes poor volatility and column adsorption in GC, which is resolved by converting it to a non-polar TMS ester.
Analysis Time Moderate (~15 min per run)Moderate to Fast (~15 min per run)Run times are comparable, but the overall sample throughput for HPLC is much higher due to the significantly faster sample preparation.
Selectivity HighVery HighWhy? Both offer good selectivity. GC capillary columns provide extremely high resolution (theoretical plates), potentially separating closely related impurities more effectively than standard HPLC.[5]
Sensitivity Good (LOD in low µg/mL to ng/mL range)[7][8]Excellent (LOD in µg/mL to pg/mL range)Why? Detectors like MS provide exceptional sensitivity. Derivatization with fluorinated reagents can further enhance sensitivity for Electron Capture Detectors (ECD).[17][23]
Robustness & Ease of Use HighModerateWhy? The HPLC method has fewer steps, eliminating variability associated with the derivatization reaction's efficiency and stability. It is more forgiving for routine QC environments.[12]
Primary Application Routine QC, purity assay, stability testing.Specialized impurity analysis (e.g., volatile impurities), structural confirmation (with MS).Why? HPLC's simplicity and direct applicability make it the first choice for routine testing.[5] GC is a powerful problem-solving tool for specific challenges that require its superior resolution or MS detection.

Conclusion and Expert Recommendation

For the routine quality control, assay, and purity analysis of This compound , the HPLC-UV method is unequivocally the superior choice. Its primary advantages are the simplicity of sample preparation, the elimination of the complex and error-prone derivatization step, and its proven robustness, which are paramount in a regulated pharmaceutical environment.[5][24] The direct nature of the analysis ensures higher throughput and greater confidence in the consistency of results.

The GC-MS method , while offering potentially higher sensitivity and resolution, should be reserved for specific, targeted applications. It is the appropriate technique for:

  • Structural Confirmation: When unambiguous identification of the analyte or an unknown impurity is required, GC-MS provides invaluable mass spectral data.

  • Volatile Impurity Profiling: If the analysis must also detect and quantify highly volatile process impurities or residual solvents, a GC-based method is necessary.

  • Orthogonal Method Development: For method validation, a second, dissimilar method (like GC) can be used as an orthogonal technique to confirm the results obtained by the primary HPLC method.

By understanding the fundamental principles and practical limitations of each technique, researchers can confidently select and implement the most logical, efficient, and scientifically sound analytical method for their specific objectives.

References

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The Evolving Landscape of EGFR Inhibition: A Comparative Guide to the Structure-Activity Relationship of Gefitinib Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of targeted cancer therapy, the Epidermal Growth Factor Receptor (EGFR) has emerged as a pivotal molecular target, particularly in non-small cell lung cancer (NSCLC).[1][2] The development of small molecule tyrosine kinase inhibitors (TKIs) targeting EGFR has revolutionized treatment paradigms for patients with specific EGFR mutations. Gefitinib (Iressa®), a first-generation EGFR TKI, laid the groundwork for this therapeutic strategy.[3] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of Gefitinib analogs, offering insights for researchers, scientists, and drug development professionals. We will explore how subtle molecular modifications can profoundly impact inhibitory potency, selectivity, and the ability to overcome clinical resistance.

The EGFR Signaling Pathway and the Mechanism of Gefitinib

EGFR, a member of the ErbB family of receptor tyrosine kinases, plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Ligand binding to the extracellular domain of EGFR triggers receptor dimerization and autophosphorylation of key tyrosine residues in the intracellular kinase domain. This phosphorylation cascade activates downstream signaling pathways, principally the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which drive cell growth and survival.

Gefitinib exerts its inhibitory effect by competing with adenosine triphosphate (ATP) for binding to the kinase domain of EGFR.[3] By occupying the ATP-binding pocket, Gefitinib prevents autophosphorylation and subsequent activation of downstream signaling, ultimately leading to cell cycle arrest and apoptosis in EGFR-dependent cancer cells.

EGFR_Signaling_Pathway cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Gefitinib Gefitinib Gefitinib->EGFR Inhibition EGF EGF (Ligand) EGF->EGFR

Caption: Simplified EGFR signaling pathway and the inhibitory action of Gefitinib.

Comparative Analysis of Gefitinib Analogs: Deciphering the SAR

The fundamental scaffold of Gefitinib consists of a quinazoline core, a (3-chloro-4-fluorophenyl)amino group at the 4-position, a methoxy group at the 7-position, and a 3-(morpholin-4-yl)propoxy group at the 6-position.[3][4] Extensive research has focused on modifying these key structural features to enhance anti-tumor activity and overcome resistance.

Modifications on the Quinazoline Core

The quinazoline scaffold is a critical pharmacophore for EGFR inhibition, with the nitrogen at position 1 (N1) forming a key hydrogen bond with the backbone NH of Met793 in the hinge region of the EGFR kinase domain.

Table 1: In Vitro Activity of Gefitinib and its Analogs with Modifications on the Quinazoline Core

CompoundR1 (Position 6)R2 (Position 7)Cell LineIC50 (µM)Reference
Gefitinib 3-(morpholin-4-yl)propoxy-OCH3A549 (WT EGFR)>10[1]
Gefitinib 3-(morpholin-4-yl)propoxy-OCH3HCT-116 (WT EGFR)>10[1]
Analog 1 -OCH33-(piperidin-1-yl)propoxyA549 (WT EGFR)2.5[1]
Analog 2 -OCH33-(pyrrolidin-1-yl)propoxyA549 (WT EGFR)3.1[1]
Analog 3 -OCH33-(4-methylpiperazin-1-yl)propoxyA549 (WT EGFR)1.8[1]
Gefitinib 3-(morpholin-4-yl)propoxy-OCH3NCI-H1975 (L858R/T790M)>10[5]
Dacomitinib (R)-1-(piperidin-1-yl)prop-2-oxy-OCH3NCI-H1975 (L858R/T790M)0.007[5]

Key SAR Insights:

  • Positional Isomerism of the Side Chain: Moving the solubilizing side chain from the 6-position to the 7-position of the quinazoline ring generally leads to a significant increase in potency.[1] This is exemplified by the enhanced activity of analogs 1, 2, and 3 compared to Gefitinib in A549 cells. The 7-position side chain is believed to project towards the solvent-exposed region of the ATP-binding cleft, allowing for more favorable interactions.

  • Nature of the Side Chain: The composition of the side chain also plays a crucial role. Replacing the morpholino group in Gefitinib with other cyclic amines like piperidine, pyrrolidine, or piperazine can modulate activity. For instance, the introduction of a methylpiperazine group (Analog 3) resulted in the most potent compound among the tested analogs in A549 cells.[1]

  • Overcoming Resistance: The development of second-generation EGFR inhibitors like Dacomitinib, which features a Michael acceptor on the side chain at the 6-position, allows for covalent bond formation with Cys797 in the EGFR active site. This irreversible binding leads to potent inhibition of the T790M resistance mutant, a major mechanism of acquired resistance to first-generation inhibitors.[5]

Modifications on the 4-Anilino Moiety

The 3-chloro-4-fluoroanilino group at the 4-position of the quinazoline ring is crucial for anchoring the inhibitor in the ATP-binding pocket through hydrophobic interactions.

Table 2: In Vitro Activity of Gefitinib Analogs with Modifications on the 4-Anilino Moiety

Compound4-Anilino SubstitutionCell LineIC50 (µM)Reference
Gefitinib 3-chloro-4-fluoroanilinoA549 (WT EGFR)>10[1]
Analog 4 3-ethynyl-anilinoH1975 (L858R/T790M)~0.1[6]
Analog 5 3-chloro-4-(pyridin-2-ylmethoxy)anilinoH1975 (L858R/T790M)~0.05[6]

Key SAR Insights:

  • Introduction of Small, Hydrophobic Groups: Replacing the chloro and fluoro substituents with other small, hydrophobic groups can be well-tolerated and in some cases, enhance activity. The introduction of an ethynyl group at the 3-position (Analog 4) has been shown to be a key feature in some potent EGFR inhibitors.[6]

  • Exploiting the Hydrophobic Pocket: Modifications that extend into a hydrophobic pocket adjacent to the ATP-binding site can significantly increase potency. The 4-(pyridin-2-ylmethoxy)anilino moiety in Analog 5 is designed to occupy this pocket, leading to enhanced inhibitory activity against the T790M mutant.[6]

Experimental Protocols: A Guide to Assessing Inhibitor Potency

The reliable determination of inhibitor potency is paramount in SAR studies. The following are detailed protocols for two common assays used to evaluate the activity of Gefitinib analogs.

Biochemical Kinase Assay (ADP-Glo™ Format)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity. The ADP-Glo™ Kinase Assay is a luminescent assay that measures ADP formed from a kinase reaction; ADP is converted into ATP, which is then converted into a light signal by Ultra-Glo™ Luciferase.[7]

Objective: To determine the IC50 value of a test compound against recombinant EGFR kinase.

Materials:

  • Recombinant Human EGFR (active kinase domain)

  • Test compound (e.g., Gefitinib analog)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT)[7]

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 384-well white plates

Rationale for Experimental Choices:

  • ATP Concentration: The ATP concentration is typically set at or near the Michaelis-Menten constant (Km) for ATP.[8] This ensures that the assay is sensitive to competitive inhibitors and that the measured IC50 value is a good approximation of the inhibitor's dissociation constant (Ki).[8] For many kinases, the cellular ATP concentration is much higher (in the millimolar range), so it is also important to test inhibitors at higher ATP concentrations to better mimic physiological conditions.[8]

  • Substrate: A generic tyrosine kinase substrate like Poly(Glu, Tyr) is often used for initial screening as it is phosphorylated by a broad range of tyrosine kinases.

  • Assay Buffer: The buffer components are optimized to maintain the stability and activity of the kinase. DTT is included to prevent oxidation of cysteine residues in the enzyme.

Kinase_Assay_Workflow Start Start Step1 Prepare Reagents: - Dilute Enzyme, Substrate, ATP - Prepare Serial Dilution of Inhibitor Start->Step1 Step2 Add to 384-well plate: - 1 µl Inhibitor (or DMSO) - 2 µl Enzyme - 2 µl Substrate/ATP mix Step1->Step2 Step3 Incubate at Room Temperature (60 minutes) Step2->Step3 Step4 Add 5 µl ADP-Glo™ Reagent Step3->Step4 Step5 Incubate at Room Temperature (40 minutes) Step4->Step5 Step6 Add 10 µl Kinase Detection Reagent Step5->Step6 Step7 Incubate at Room Temperature (30 minutes) Step6->Step7 Step8 Record Luminescence Step7->Step8 End End Step8->End

Caption: Workflow for the EGFR Biochemical Kinase Assay (ADP-Glo™ Format).[7]

Cell-Based Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (GI50) in a cancer cell line.

Materials:

  • Cancer cell line (e.g., A549, NCI-H1975)

  • Complete cell culture medium

  • Test compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

Rationale for Experimental Choices:

  • Cell Line Selection: The choice of cell line is critical and should be guided by the research question.[9] To assess activity against wild-type EGFR, cell lines like A549 or HCT-116 are commonly used.[1] For evaluating efficacy against mutant EGFR, cell lines harboring specific mutations are essential, such as NCI-H1975 (L858R/T790M) or PC9 (exon 19 deletion).[5][10] The genetic background of the cell line can significantly influence its response to EGFR inhibitors.[9]

  • Incubation Time: A 72-hour incubation period is commonly used to allow for sufficient time for the compound to exert its anti-proliferative effects.

MTT_Assay_Workflow Start Start Step1 Seed cells in a 96-well plate and allow to attach overnight Start->Step1 Step2 Treat cells with serial dilutions of the test compound Step1->Step2 Step3 Incubate for 72 hours Step2->Step3 Step4 Add MTT solution to each well and incubate for 4 hours Step3->Step4 Step5 Remove medium and add solubilization solution Step4->Step5 Step6 Measure absorbance at 570 nm Step5->Step6 End End Step6->End

Sources

A Senior Application Scientist's Guide to the Synthetic Efficacy of Oseltamivir (Tamiflu®) Routes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Oseltamivir Phosphate, marketed as Tamiflu®, is an orally active antiviral agent crucial for the treatment and prophylaxis of both Influenza A and B virus infections.[1][2] Its mechanism of action relies on the potent inhibition of viral neuraminidase, an enzyme essential for the release of newly formed virus particles from infected host cells.[1] The molecular structure of oseltamivir presents a significant synthetic challenge, featuring a substituted cyclohexene ring with three contiguous stereocenters. Of the eight possible stereoisomers, only one exhibits the desired pharmacological activity, demanding exceptional stereocontrol throughout any synthetic sequence.[3]

For years, the commercial production of oseltamivir was famously tethered to the availability of (-)-shikimic acid, a natural product harvested from the seeds of the Chinese star anise (Illicium verum).[2] This reliance created a precarious supply chain, vulnerable to poor harvests and geopolitical instability, which became a global concern during the H5N1 avian flu threat.[1] This "shikimic acid bottleneck" spurred a wave of innovation in the synthetic chemistry community, leading to the development of numerous alternative routes. These new pathways sought to bypass the natural starting material, improve efficiency, enhance safety, and reduce environmental impact.

This guide provides an in-depth comparison of three seminal synthetic strategies for oseltamivir, reflecting different philosophical approaches to assembling this complex molecule: the established industrial route from a natural chiral pool, a de novo total synthesis from simple achiral precursors, and an elegant catalytic asymmetric approach.

Route 1: The Industrial Standard – Roche's Synthesis from (-)-Shikimic Acid

The commercial synthesis developed by Gilead Sciences and later optimized by Hoffmann-La Roche represents the first scalable and industrially proven method for producing oseltamivir.[3] Its core strategy is to leverage the pre-existing stereochemistry of (-)-shikimic acid, a readily available chiral molecule, to dictate the stereochemical outcome of the final product.

Strategic Overview & Rationale

The fundamental advantage of this route is its use of a "chiral pool" starting material. Since (-)-shikimic acid already possesses the correct absolute stereochemistry at what will become C-3, C-4, and C-5 of the target molecule's core, the challenge is simplified to the regio- and stereoselective introduction of the remaining functional groups. The industrial synthesis is a multi-step process that, while lengthy, is robust and well-characterized for large-scale production.[4]

The key transformations involve:

  • Esterification and Acetal Protection: The synthesis begins by converting the carboxylic acid to its ethyl ester and protecting the C-3 and C-4 hydroxyls as a pentylidene acetal. This directs subsequent reactions to the C-5 hydroxyl group.

  • Hydroxyl Activation and Epoxidation: The remaining C-5 hydroxyl is activated as a mesylate, an excellent leaving group. Base-mediated elimination then forms a key epoxide intermediate.[3]

  • Azide-mediated Epoxide Opening: The crucial C-5 amino group is introduced via nucleophilic ring-opening of the epoxide with an azide anion (N₃⁻). This reaction proceeds with high regioselectivity and stereocontrol. A second azide substitution is later used to install the C-4 amino group.

  • Final Manipulations: The synthesis is completed by reducing the azides to amines and performing final functional group manipulations.

The use of azide reagents is a significant drawback. Large quantities of azides are potentially explosive, requiring specialized handling and creating safety concerns, particularly at an industrial scale. This has led Roche and other groups to develop "azide-free" variations, though the classic azide route remains a benchmark.[3]

Synthetic Pathway Visualization

Roche_Synthesis Shikimic_Acid (-)-Shikimic Acid Ethyl_Shikimate Ethyl Shikimate Shikimic_Acid->Ethyl_Shikimate Esterification Acetal Protected Acetal Ethyl_Shikimate->Acetal Acetal Protection Mesylate C-5 Mesylate Acetal->Mesylate Mesylation (MsCl) Epoxide Key Epoxide Intermediate Mesylate->Epoxide Base Azido_Alcohol Azido Alcohol Epoxide->Azido_Alcohol Azide Opening (N₃⁻) Diamino_Precursor Diamino Precursor Azido_Alcohol->Diamino_Precursor Further Steps (incl. 2nd N₃⁻) Oseltamivir Oseltamivir Diamino_Precursor->Oseltamivir Reduction & Final Steps Corey_Synthesis Butadiene 1,3-Butadiene + Acrylic Acid deriv. Diels_Alder_Adduct Diels-Alder Adduct Butadiene->Diels_Alder_Adduct Asymmetric Diels-Alder (CBS) Lactam Iodolactam Diels_Alder_Adduct->Lactam Amidation & Iodolactamization Alkene Protected Alkene Lactam->Alkene Elimination Aziridine Bicyclic Aziridine Alkene->Aziridine Functionalization & Aziridination Ether Amino Ether Aziridine->Ether Aziridine Opening (3-Pentanol) Oseltamivir Oseltamivir Ether->Oseltamivir Deprotection & Salt Formation

Caption: Key strategic steps in the Corey total synthesis of Oseltamivir.

Route 3: The Catalytic Approach – The Shibasaki Synthesis

Also published in 2006, the synthesis from the group of Masakatsu Shibasaki offers another innovative, shikimic acid-independent route. [3]This strategy is distinguished by its use of a catalytic asymmetric desymmetrization of a meso-aziridine, a conceptually elegant method for introducing chirality.

Strategic Overview & Rationale

The Shibasaki synthesis starts with a pre-formed, achiral (meso) aziridine. The central strategic element is the enantioselective ring-opening of this symmetrical molecule using trimethylsilyl azide (TMSN₃) in the presence of a chiral catalyst. [3][5]This single reaction breaks the molecule's symmetry and establishes the stereochemistry of two adjacent centers (the C-4 amino and C-5 azido groups) simultaneously and with high enantiomeric excess.

The logic of this approach is powerful:

  • Delayed Chirality Introduction: Unlike the Corey route, which sets chirality early, or the Roche route, which starts with it, the Shibasaki synthesis introduces chirality mid-sequence on a pre-formed carbocycle.

  • Catalytic Control: The stereochemical outcome is dictated entirely by the chiral catalyst, highlighting the precision of modern asymmetric catalysis.

  • Convergent Assembly: After the key desymmetrization step, the remainder of the synthesis involves a series of functional group interconversions to complete the molecule. [6] While this route is a testament to the power of asymmetric catalysis, its initial versions were quite long and, like the Roche synthesis, it relies on an azide reagent in its key stereochemistry-defining step. [7]Subsequent generations of the synthesis have worked to improve its overall efficiency. [3]

Synthetic Pathway Visualization

Shibasaki_Synthesis Meso_Aziridine meso-Aziridine Azido_Amine Azido Amine Meso_Aziridine->Azido_Amine Catalytic Asymmetric Ring Opening (TMSN₃) Cyclic_Carbamate Cyclic Carbamate Azido_Amine->Cyclic_Carbamate Protection & Iodolactamization Intermediate_X Further Intermediates Cyclic_Carbamate->Intermediate_X Multiple Steps Oseltamivir Oseltamivir Intermediate_X->Oseltamivir Final Transformations

Caption: The Shibasaki synthesis featuring catalytic desymmetrization.

Quantitative Comparison of Synthetic Routes

The efficacy of a synthetic route is a multidimensional assessment. The following table summarizes key performance indicators for the three routes discussed, providing a basis for objective comparison.

ParameterRoute 1: Roche (Industrial) [3][8]Route 2: Corey (Total Synthesis) [3][9][10]Route 3: Shibasaki (Catalytic) [3][5]
Starting Material(s) (-)-Shikimic Acid1,3-Butadiene & Acrylic Acidmeso-Aziridine
Starting Material Cost High and variableLow and stableModerate
Chirality Source Chiral Pool (Natural Product)Asymmetric Catalysis (Diels-Alder)Asymmetric Catalysis (Desymmetrization)
Number of Linear Steps ~10-12~11-12~12-17 (generation dependent)
Typical Overall Yield 17–35%~30%~13% (3rd Gen.)
Use of Azide Reagents? Yes (in classic route)NoYes
Scalability Proven (tons)Demonstrated (grams)Demonstrated (grams)

Experimental Protocol: Corey's Asymmetric Diels-Alder Reaction

This protocol describes the pivotal step in the Corey synthesis, where the core stereochemistry of the molecule is established.

Reaction: Asymmetric Diels-Alder cycloaddition of 1,3-butadiene with 2,2,2-trifluoroethyl acrylate.

Materials:

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BMS)

  • 2,2,2-Trifluoroethyl acrylate

  • 1,3-Butadiene (liquefied)

  • Dichloromethane (DCM), anhydrous

  • Methanol

Procedure:

  • Catalyst Preparation: To a flame-dried, argon-purged flask at 0 °C, add the (R)-2-Methyl-CBS-oxazaborolidine solution. Slowly add the borane-dimethyl sulfide complex dropwise. Stir the mixture for 15 minutes at 0 °C to form the active catalyst complex.

  • Reaction Setup: Cool the catalyst solution to -78 °C (dry ice/acetone bath).

  • Substrate Addition: Slowly add the 2,2,2-trifluoroethyl acrylate to the cold catalyst solution. Stir for 5 minutes.

  • Diene Addition: Add the liquefied 1,3-butadiene to the reaction mixture.

  • Reaction Monitoring: Maintain the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within several hours.

  • Quenching: Upon completion, quench the reaction by slowly adding methanol at -78 °C.

  • Workup and Purification: Allow the mixture to warm to room temperature. Concentrate the solvent under reduced pressure. The resulting crude product is then purified by silica gel column chromatography to yield the desired cyclohexene adduct with high enantiomeric excess (>98% ee).

Causality and Self-Validation: The use of the chiral CBS catalyst is paramount; its specific stereochemistry directly induces the formation of the desired enantiomer of the product. The reaction's success is validated by measuring the enantiomeric excess (ee) of the product via chiral HPLC, which should confirm that the asymmetric induction was effective. The low temperature (-78 °C) is critical for maximizing stereoselectivity by minimizing the background uncatalyzed reaction.

Discussion and Recommendations

The evolution of oseltamivir synthesis is a compelling narrative of chemical ingenuity driven by a critical public health need. Each route offers distinct advantages and is suited for different applications.

  • For Industrial Production: The Roche synthesis from shikimic acid, particularly its more recent azide-free iterations, remains the only process proven at the multi-ton scale required to build global stockpiles. [4][8]Its primary weakness—the reliance on a natural precursor—has been partially mitigated by the development of fermentation processes to produce shikimic acid using engineered E. coli. [2]For any large-scale manufacturing campaign, the robustness and extensive optimization of this route make it the most pragmatic choice.

  • For Process Development and Green Chemistry: The Corey synthesis represents a paradigm shift towards true total synthesis from simple, petrochemical-based feedstocks. [9]Its azide-free nature makes it inherently safer, and its strategic elegance serves as a blueprint for future process development. This route is ideal for organizations looking to develop a second-generation, more sustainable manufacturing process that is completely independent of agricultural supply chains.

  • For Medicinal Chemistry and Analogue Synthesis: Both the Corey and Shibasaki routes offer superior flexibility for academic and drug discovery settings. Because they build the molecule from the ground up, modifications can be introduced at various stages to create novel oseltamivir analogues. This is critical for structure-activity relationship (SAR) studies and for developing next-generation neuraminidase inhibitors that can combat potential drug-resistant viral strains. [11]The Shibasaki route, in particular, showcases the power of catalytic methods to rapidly access chiral complexity. [6] Conclusion: There is no single "best" synthetic route; the optimal choice is dictated by the specific goals of the research or manufacturing campaign. The Roche route prioritizes reliability and scale, the Corey route champions efficiency and independence from natural sources, and the Shibasaki route exemplifies catalytic elegance. Together, they provide a powerful toolkit for chemists and drug development professionals, ensuring that the supply of this critical antiviral medicine can be secured through diverse and innovative chemical strategies.

References

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  • Yeung, Y. Y., Hong, S., & Corey, E. J. (2006). A short enantioselective pathway for the synthesis of the anti-influenza neuramidase inhibitor oseltamivir from 1,3-butadiene and acrylic acid. Journal of the American Chemical Society, 128(19), 6310–6311. Retrieved January 20, 2026, from [Link]

  • Corey, E. J., Yeung, Y. Y., & Hong, S. (2006). A Short Enantioselective Pathway for the Synthesis of the Anti-Influenza Neuramidase Inhibitor Oseltamivir from 1,3-Butadiene and Acrylic Acid. Journal of the American Chemical Society, 128(19), 6310-6311. Retrieved January 20, 2026, from [Link]

  • Trost, B. M., & Zhang, T. (2008). A concise synthesis of (-)-oseltamivir. Angewandte Chemie International Edition in English, 47(20), 3759–3761. Retrieved January 20, 2026, from [Link]

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  • Zhang, T., & Trost, B. M. (2011). Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®). Accounts of chemical research, 44(9), 752-766. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (2025). Synthesis of (-)-Oseltamivir. Retrieved January 20, 2026, from [Link]

  • de la Cruz, R., & Martínez, R. (2009). Synthetic Approaches to the Neuraminidase Inhibitors Zanamivir (Relenza) and Oseltamivir Phosphate (Tamiflu) for the Treatment of Influenza. Chemical Reviews, 109(9), 4133-4165. Retrieved January 20, 2026, from [Link]

  • Karpf, M., & Trussardi, R. (2004). The Synthetic Development of the Anti-Influenza Neuraminidase Inhibitor Oseltamivir Phosphate (Tamiflu®): A Challenge for Synthesis & Process Research. Chimia, 58(9), 621-629. Retrieved January 20, 2026, from [Link]

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  • Kongkathip, N., et al. (2010). Efficient Formal Synthesis of Oseltamivir Phosphate (Tamiflu) with Inexpensive d-Ribose as the Starting Material. Organic Letters, 12(15), 3424-3427. Retrieved January 20, 2026, from [Link]

  • Andraos, J. (2008). Global Green Chemistry Metrics Analysis Algorithm and Spreadsheets: Evaluation of the Material Efficiency Performances of Synthesis Plans for Oseltamivir Phosphate (Tamiflu) as a Test Case. Organic Process Research & Development, 12(2), 221-240. Retrieved January 20, 2026, from [Link]

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  • Shi, X., et al. (2013). A Short and Practical Synthesis of Oseltamivir Phosphate (Tamiflu) from (-)-Shikimic Acid. Molecules, 18(11), 13579-13590. Retrieved January 20, 2026, from [Link]

  • da Silva, W. A., et al. (2021). Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. Molecules, 26(22), 6985. Retrieved January 20, 2026, from [Link]

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  • Zhu, Y., et al. (2010). A Synthesis of Oseltamivir (Tamiflu) Starting from d-Mannitol. The Journal of Organic Chemistry, 75(17), 5959-5962. Retrieved January 20, 2026, from [Link]

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A Senior Application Scientist's Guide to the Validation of Analytical Methods for Compound Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Foundation of Reliable Data

In the realm of drug development and scientific research, the quantification of a chemical compound is the bedrock upon which critical decisions are made. Whether determining the pharmacokinetic profile of a new drug candidate, monitoring impurities in a final product, or assessing environmental contaminants, the reliability of the data is non-negotiable. An analytical method, no matter how technologically advanced, is only as good as its validation.

Method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method are suitable for its intended purpose.[1][2] It is not merely a regulatory checkbox; it is a fundamental scientific exercise that ensures the data produced are accurate, precise, and reproducible.[3] This guide provides an in-depth comparison of validation strategies and methodologies, grounded in the authoritative principles set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[4][5] We will explore the causality behind each validation parameter, provide actionable experimental protocols, and compare common analytical techniques.

Part 1: Choosing the Right Tool: A Comparison of Analytical Techniques

The choice of analytical technique is the first critical decision in method development and directly influences the validation strategy. The most common techniques for compound quantification each have distinct advantages and limitations.

Technique Principle Strengths Limitations Typical Applications
High-Performance Liquid Chromatography (HPLC) Separates components in a liquid mixture based on their interactions with a stationary phase, followed by detection (e.g., UV-Vis, Fluorescence).[6]High sensitivity, applicable to a wide range of non-volatile compounds, excellent for complex mixtures.[7]Expensive equipment, requires method development for each analyte.[6]Assay of active pharmaceutical ingredients (APIs), impurity profiling, stability testing.
Gas Chromatography (GC) Separates volatile compounds in a gaseous mobile phase based on their interaction with a stationary phase.[6]High resolution for volatile compounds, fast analysis times, highly reproducible.[6]Limited to volatile and thermally stable compounds; may require derivatization.[6]Residual solvent analysis, analysis of volatile impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry for highly specific detection and quantification.[8]Extremely high sensitivity and selectivity, provides structural information, ideal for bioanalysis in complex matrices (e.g., plasma).High cost, complex instrumentation, potential for matrix effects.Bioavailability and bioequivalence studies, metabolite identification, biomarker quantification.
UV-Visible Spectroscopy (UV-Vis) Measures the absorption of UV or visible light by a compound in solution, which is proportional to its concentration (Beer-Lambert Law).[8]Simple, rapid, cost-effective, suitable for routine quality control.[6]Limited to compounds with a chromophore, less selective and sensitive than chromatographic methods, not suitable for complex mixtures without separation.[6]Dissolution testing, content uniformity, simple assays of pure substances.

Part 2: The Core Parameters of Method Validation

A validated analytical method provides documented evidence of its reliability. This is achieved by systematically evaluating a set of key performance parameters as stipulated by guidelines like ICH Q2(R1).[9]

The Validation Workflow

The validation process is a logical sequence of experiments designed to test and document the method's performance.

G cluster_0 Phase 1: Planning & Development cluster_1 Phase 2: Core Validation Experiments cluster_2 Phase 3: Reliability & Reporting Dev Method Development & Optimization Proto Validation Protocol Definition Dev->Proto Finalize Procedure Spec Specificity / Selectivity Proto->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD LOD / LOQ Prec->LOD Robust Robustness LOD->Robust SST System Suitability Criteria Robust->SST Report Final Validation Report SST->Report G Validation Method Validation (One-time Event) SST System Suitability Test (Every Run) Validation->SST Defines SST Criteria Analysis Routine Sample Analysis SST->Analysis Pass/Fail Gatekeeper

Sources

A Senior Application Scientist's Comparative Guide to Purity Assessment of Synthesized 4-Chloro-2-fluoro-6-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The meticulous verification of purity for synthesized chemical intermediates is a cornerstone of safe and effective drug development. For a molecule such as 4-Chloro-2-fluoro-6-methoxybenzoic acid, a key building block in medicinal chemistry, ensuring its purity is not merely a quality control checkpoint; it is fundamental to the integrity of the subsequent synthetic steps and the safety profile of the final active pharmaceutical ingredient (API). Even seemingly insignificant impurities can lead to unforeseen side reactions, reduced yield, and potentially toxic byproducts in the final drug substance.

This guide provides an in-depth, comparative analysis of the principal analytical techniques for assessing the purity of synthesized this compound. As a senior application scientist, my focus extends beyond the mere recitation of protocols. Instead, this document elucidates the causality behind methodological choices, empowering you to select and implement the most appropriate analytical strategy for your specific needs, from in-process control to final batch release. We will explore a multi-tiered approach, beginning with rapid, qualitative assessments and progressing to highly sensitive, quantitative methods that provide unambiguous structural and purity data.

The Imperative of Purity: An Authoritative Framework

Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the control of impurities in new drug substances. The ICH Q3A(R2) guideline, for instance, provides a framework for the reporting, identification, and qualification of impurities.[1][2] Impurities are broadly classified into organic impurities (e.g., starting materials, by-products, intermediates, degradation products), inorganic impurities (e.g., reagents, heavy metals), and residual solvents.[1] Adherence to these guidelines is critical for regulatory submissions and ensures the safety and quality of the final drug product.

A Comparative Overview of Analytical Techniques

The selection of an analytical technique for purity assessment is a balance of the required sensitivity, selectivity, and the nature of the potential impurities. For a crystalline solid like this compound, a combination of chromatographic and spectroscopic methods, alongside a fundamental physical property measurement, provides a comprehensive purity profile.

Analytical TechniquePrinciple of AnalysisInformation ProvidedTypical Purity IndicationStrengthsLimitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of components between a stationary and mobile phase.Retention time of the main peak, presence and relative area % of impurity peaks.>98% (typically determined by peak area normalization).High sensitivity and resolution for separating complex mixtures; quantitative.Requires method development; reference standards needed for absolute quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection.Identification of volatile and semi-volatile impurities, confirmation of molecular weight.Detection of trace volatile impurities.Excellent for identifying volatile organic impurities and residual solvents.Requires derivatization for non-volatile compounds like carboxylic acids; high temperatures can cause degradation of thermally labile compounds.
Nuclear Magnetic Resonance (¹H & ¹³C NMR) Spectroscopy Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Unambiguous structural confirmation, detection of structurally similar impurities, and quantitative analysis (qNMR).Confirmation of the main component's structure and detection of impurities with different chemical shifts.Provides detailed structural information; can be quantitative without a reference standard for the analyte (qNMR).Lower sensitivity compared to chromatographic methods for trace impurity detection.
Melting Point Analysis Determination of the temperature range over which a solid melts.A sharp melting point close to the literature value.A narrow melting range indicates high purity; impurities typically broaden the range and depress the melting point.Simple, rapid, and cost-effective preliminary assessment of purity.Insensitive to small amounts of impurities; not suitable for amorphous solids.

Anticipating Impurities: A Synthesis-Based Approach

To effectively choose and validate a purity assessment method, one must first consider the potential impurities that could arise from the synthesis of this compound. A common synthetic route involves the ortho-lithiation of a substituted anisole precursor followed by carboxylation.

A plausible, though not exclusive, synthetic pathway could start from 1-chloro-3-fluoro-5-methoxybenzene. This starting material would first undergo a directed ortho-lithiation, where a strong base like n-butyllithium selectively removes a proton from the position between the fluorine and methoxy groups, guided by the methoxy group's directing effect.[3][4][5][6][7] The resulting aryllithium intermediate is then quenched with carbon dioxide (e.g., dry ice) and subsequently acidified to yield the final product.

Based on this, potential impurities could include:

  • Starting Materials: Unreacted 1-chloro-3-fluoro-5-methoxybenzene.

  • Isomeric Byproducts: Lithiation at other positions on the aromatic ring, though less likely due to the directing effect of the methoxy group, could lead to isomeric carboxylic acids.

  • Over-lithiated Species: Reaction with excess n-butyllithium could lead to di-lithiated species and subsequent di-carboxylic acid byproducts.

  • Impurities from Precursors: Any impurities present in the initial 1-chloro-3-fluoro-5-methoxybenzene could be carried through the synthesis.

  • Residual Solvents: Solvents used in the reaction and workup, such as tetrahydrofuran (THF) or diethyl ether, may remain.

  • Degradation Products: The product may degrade under certain storage or reaction conditions.

In-Depth Methodologies and Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for quantitative purity determination in the pharmaceutical industry. Its high resolving power allows for the separation of the main compound from closely related impurities.

Causality of Experimental Choices: A reversed-phase C18 column is chosen due to its hydrophobicity, which provides good retention for aromatic carboxylic acids. The mobile phase consists of an aqueous component with a pH modifier (formic acid) and an organic solvent (acetonitrile). The acidic mobile phase suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention. A gradient elution is employed to ensure that both polar and non-polar impurities are eluted and resolved within a reasonable timeframe. UV detection is suitable as the aromatic ring of the analyte provides strong chromophores.

Illustrative Experimental Protocol: Reversed-Phase HPLC

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Data Interpretation: The purity is calculated by the area percentage method, where the peak area of the main component is divided by the total area of all peaks in the chromatogram. According to ICH guidelines, any impurity above the reporting threshold (typically 0.05%) should be reported.[1][8]

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Diluent start->dissolve filter Syringe Filter dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC Purity Analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is exceptionally useful for identifying volatile and semi-volatile impurities, such as residual solvents and certain byproducts. For a non-volatile carboxylic acid, a derivatization step is necessary to increase its volatility.

Causality of Experimental Choices: Derivatization with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the polar carboxylic acid group into a more volatile and thermally stable trimethylsilyl (TMS) ester. This prevents peak tailing and on-column degradation. A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable for separating a wide range of organic compounds. The mass spectrometer provides definitive identification of eluted peaks based on their mass spectra and fragmentation patterns.

Illustrative Experimental Protocol: GC-MS with Derivatization

  • Derivatization:

    • Accurately weigh approximately 1 mg of the sample into a 2 mL autosampler vial.

    • Add 500 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.

    • Cap the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 280 °C.

    • Injection Mode: Split (e.g., 20:1).

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 300 °C.

      • Hold: 5 minutes at 300 °C.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: m/z 40-500.

Data Interpretation: The resulting total ion chromatogram (TIC) is examined for peaks other than the derivatized main compound. The mass spectrum of each impurity peak can be compared against a spectral library (e.g., NIST) for identification.

Workflow for GC-MS Impurity Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Solvent start->dissolve derivatize Derivatization (e.g., Silylation) dissolve->derivatize inject Inject into GC-MS derivatize->inject separate GC Separation inject->separate detect MS Detection separate->detect integrate TIC Peak Integration detect->integrate identify Library Search & Spectral Interpretation integrate->identify report Generate Report identify->report Purity_Assessment_Logic cluster_synthesis Synthesis & Initial Checks cluster_impurities Specific Impurity Profiling synthesis Synthesized Product mp Melting Point Analysis synthesis->mp Quick Purity Check nmr NMR Spectroscopy (¹H & ¹³C) synthesis->nmr Structure Confirmation hplc Quantitative HPLC synthesis->hplc Quantitative Purity gcms GC-MS Analysis (Volatiles & Solvents) synthesis->gcms Solvent & Volatile Impurities final_purity Final Purity Certificate nmr->final_purity lcms LC-MS/MS (Trace Non-volatiles) hplc->lcms Characterize Unknowns hplc->final_purity gcms->final_purity lcms->final_purity

Caption: Logical flow of purity assessment techniques.

Melting Point Analysis

The melting point of a pure crystalline solid is a sharp, well-defined temperature range. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range.

Causality of Experimental Choices: This technique is based on the physical principle of freezing point depression. It is a simple and rapid method for a preliminary, qualitative assessment of purity. A sharp melting range that is close to a known literature value is a good indicator of high purity.

Illustrative Experimental Protocol: Capillary Melting Point

  • Finely powder a small amount of the dry sample.

  • Pack the sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in a melting point apparatus.

  • Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This is the melting range.

Data Interpretation: A pure compound will typically have a sharp melting range of 1-2 °C. A broad melting range (> 2 °C) suggests the presence of impurities. For a closely related compound, 4-Fluoro-3-methoxybenzoic acid, the melting point is reported as 205-209 °C. [1]The melting point of this compound is expected to be in a similar range, but a literature value for the pure compound should be consulted for comparison.

Conclusion: A Holistic and Self-Validating Approach

Assessing the purity of a critical intermediate like this compound is not a task for a single analytical technique. A robust and self-validating purity assessment strategy employs a combination of orthogonal methods. While rapid techniques like melting point analysis offer valuable preliminary insights, they lack the sensitivity and specificity for final quality control.

High-Performance Liquid Chromatography (HPLC) remains the gold standard for quantitative purity analysis and impurity profiling of non-volatile compounds. Concurrently, NMR spectroscopy provides irrefutable structural confirmation of the main component and can identify structurally related impurities. GC-MS is an indispensable tool for the detection and identification of residual solvents and other volatile organic impurities that may be present from the synthesis.

By integrating these techniques, researchers and drug development professionals can build a comprehensive purity profile, ensuring that the intermediates used in the synthesis of new chemical entities meet the rigorous standards of quality, safety, and efficacy demanded by the pharmaceutical industry and regulatory authorities.

References

  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). [Link]

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A Comparative Guide to Catalytic Systems for C-H Functionalization: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of carbon-hydrogen (C-H) bonds is a transformative approach in modern organic synthesis, offering a more atom-economical and efficient pathway to complex molecules. This guide provides an in-depth comparative analysis of the three major catalytic systems employed for this purpose: transition-metal catalysis, photoredox catalysis, and enzymatic catalysis. By understanding the fundamental principles, operational parameters, and relative performance of each system, researchers can make more informed decisions in catalyst selection for applications ranging from discovery chemistry to process development.

The Landscape of Catalytic C-H Functionalization

Directly converting a C-H bond to a C-C, C-N, C-O, or C-X (where X is a halogen) bond streamlines synthetic routes by eliminating the need for pre-functionalized starting materials.[1] This not only reduces step-count and waste but also opens up new avenues for late-stage functionalization of complex molecules, a critical capability in drug discovery.[2] The choice of catalytic system is paramount and depends on the desired transformation, substrate scope, and required level of selectivity.

Comparative Analysis of Catalytic Systems

The efficacy of a catalytic system for C-H functionalization is assessed based on several key performance metrics:

  • Yield (%): The amount of desired product obtained relative to the theoretical maximum.

  • Regioselectivity: The preference for reaction at a specific C-H bond among multiple possibilities. This is often dictated by directing groups, steric hindrance, or electronic effects.[3][4]

  • Stereoselectivity: The preferential formation of one stereoisomer over others.

  • Turnover Number (TON): The total number of moles of substrate that a mole of catalyst can convert before becoming deactivated. A higher TON indicates a more robust and efficient catalyst.[5]

  • Turnover Frequency (TOF): The number of catalytic cycles per unit of time, reflecting the catalyst's activity.

The following sections provide a comparative overview of transition-metal, photoredox, and enzymatic catalysis, with representative data to illustrate their relative strengths and weaknesses.

Transition-Metal Catalysis

Transition-metal catalysis is the most established and versatile approach for C-H functionalization.[2][6] Palladium, rhodium, and iridium complexes are particularly prominent.[2][7] These reactions often rely on the use of a directing group on the substrate to position the metal catalyst in proximity to the target C-H bond, thereby controlling regioselectivity.[6]

Mechanism of Action: The catalytic cycle typically involves C-H activation to form a cyclometalated intermediate, followed by oxidative addition, migratory insertion, or reductive elimination to form the final product.[6][8] The specific mechanism can vary depending on the metal, ligands, and oxidant used.[9]

Performance:

Catalyst SystemSubstrateFunctionalizationYield (%)RegioselectivityTONReference
Pd(OAc)₂N-(phenylsulfonyl)indoleC2-Arylation748:1 (C2:C3)-[10]
[CpRhCl₂]₂N-PᵗBu₂ indoleC7-Arylation92>99:1 (C7)-[11]
[CpIrCl₂]₂BenzaldehydeFormyl C-H Arylation95Ortho-[12]
Pd(OAc)₂/PyridineBenzeneAcetoxylation48-4756[5]

Causality Behind Experimental Choices: The choice of metal is critical. Palladium is often favored for its versatility in C-C and C-heteroatom bond formation.[6] Rhodium and iridium catalysts can offer complementary reactivity and selectivity, particularly for the functionalization of heterocycles.[11][12] The ligand plays a crucial role in tuning the reactivity and selectivity of the metal center. For instance, the use of specific ligands can switch the regioselectivity of indole arylation from the C2 to the C3 position.[10] The oxidant is also a key parameter, as it is required to regenerate the active catalytic species.

Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful and mild method for C-H functionalization.[13][14] This approach utilizes a photocatalyst (typically an iridium or ruthenium complex, or an organic dye) that, upon light absorption, can initiate single-electron transfer (SET) processes to generate reactive radical intermediates.[15][16]

Mechanism of Action: The photocatalytic cycle is initiated by the photoexcitation of the catalyst. The excited-state photocatalyst can then either oxidize or reduce a substrate to generate a radical ion. This radical ion can then undergo a variety of transformations, including C-H abstraction or addition to an acceptor, ultimately leading to the functionalized product.[13][17] In some cases, photoredox catalysis is combined with transition-metal catalysis in a dual catalytic system to enable novel transformations.[13]

Performance:

PhotocatalystSubstrateFunctionalizationYield (%)RegioselectivityReference
fac-Ir(ppy)₃IndoleC2-Arylation85>20:1 (C2)[1]
Ru(bpy)₃Cl₂TetrahydroisoquinolineC-H Alkylation with Indole92C1 of THIQ[18]
Eosin YTolueneC-H Trifluoromethylation78Benzylic[16]
MoS₂ QDsTetrahydroisoquinolineC-H Functionalization with Indole95C1 of THIQ[18][19]

Causality Behind Experimental Choices: The choice of photocatalyst is determined by its redox potentials in the excited state, which must be sufficient to engage in SET with the substrate or a redox mediator.[15] Organic photocatalysts offer the advantage of being metal-free and having tunable photophysical properties.[19] The light source is also a critical parameter, with blue LEDs being commonly used for many iridium and ruthenium photocatalysts. The solvent can influence the efficiency of the reaction by affecting the solubility of the components and the lifetime of the excited-state catalyst.

Enzymatic Catalysis

Nature has evolved a vast array of enzymes, such as cytochrome P450s, that can catalyze C-H functionalization with remarkable chemo-, regio-, and stereoselectivity under mild, aqueous conditions.[20][21][22] This makes them highly attractive for applications in green chemistry and the synthesis of complex, biologically active molecules.

Mechanism of Action: Cytochrome P450 enzymes utilize a heme cofactor to activate molecular oxygen.[20][21] The catalytic cycle involves the reduction of the heme iron, binding of oxygen, and subsequent proton-coupled electron transfer steps to generate a highly reactive iron(IV)-oxo species (Compound I).[20][21][23] This powerful oxidant is responsible for abstracting a hydrogen atom from the substrate, followed by radical rebound to form the hydroxylated product.[20][24]

Performance:

EnzymeSubstrateFunctionalizationYield (%)RegioselectivityStereoselectivityReference
Cytochrome P450camd-CamphorHydroxylation-100%5-exo[22]
P450BM-3 mutant12-oxotridecanoic acidHydroxylation-ω-2-[25]
P450 11A122-oxocholesterolHydroxylation-C23-[25]

Causality Behind Experimental Choices: The remarkable selectivity of enzymes stems from the precise positioning of the substrate within the active site through a combination of shape complementarity and specific intermolecular interactions.[22] Protein engineering and directed evolution can be used to alter the substrate scope and selectivity of enzymes, tailoring them for specific synthetic applications. The use of whole-cell systems or purified enzymes depends on the complexity of the reaction and the need for cofactor regeneration.

Experimental Protocols

General Procedure for Transition-Metal Catalyzed C-H Arylation of Indole

This protocol is a representative example for the palladium-catalyzed C2-arylation of an N-protected indole.

Materials:

  • N-protected indole (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd(OAc)₂ (5 mol%)

  • Ligand (e.g., 4,5-diazafluoren-9-one for C3 selectivity) (10 mol%)

  • Oxidant (e.g., O₂)

  • Base (e.g., K₂CO₃) (2.0 equiv)

  • Solvent (e.g., Toluene)

Procedure:

  • To an oven-dried reaction tube, add the N-protected indole, arylboronic acid, Pd(OAc)₂, ligand (if applicable), and base.

  • Evacuate and backfill the tube with oxygen (or air) three times.

  • Add the solvent via syringe.

  • Seal the tube and place it in a preheated oil bath at the desired temperature (e.g., 100 °C).

  • Stir the reaction mixture for the specified time (e.g., 24 h).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite, washing with the same solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Procedure for Photoredox-Catalyzed C-H Alkylation

This protocol describes a general method for the alkylation of a heterocycle using a radical precursor.

Materials:

  • Heterocycle (1.0 equiv)

  • Alkyl radical precursor (e.g., alkyl trifluoroborate) (1.5 equiv)

  • Photocatalyst (e.g., fac-Ir(ppy)₃) (1-2 mol%)

  • Base (e.g., K₂CO₃) (2.0 equiv)

  • Solvent (e.g., DMF or MeCN)

Procedure:

  • To a reaction vial, add the heterocycle, alkyl radical precursor, photocatalyst, and base.

  • Add the solvent and degas the mixture by sparging with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Seal the vial and place it in front of a light source (e.g., a blue LED lamp).

  • Stir the reaction at room temperature for the specified time (e.g., 12-24 h).

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Procedure for Enzymatic C-H Hydroxylation

This protocol outlines a typical procedure for the hydroxylation of a substrate using a cytochrome P450 enzyme, often in a whole-cell system for cofactor regeneration.

Materials:

  • Substrate (dissolved in a water-miscible organic solvent like DMSO or ethanol)

  • Whole-cell biocatalyst (e.g., E. coli expressing the desired P450 and a reductase partner)

  • Growth medium (e.g., TB or M9) supplemented with glucose

  • Buffer (e.g., potassium phosphate buffer, pH 7.4)

Procedure:

  • Grow the whole-cell biocatalyst in the appropriate medium to a desired optical density.

  • Induce the expression of the P450 enzyme and its reductase partner.

  • Harvest the cells by centrifugation and resuspend them in the reaction buffer.

  • Add the substrate solution to the cell suspension.

  • Incubate the reaction mixture in a shaking incubator at a controlled temperature (e.g., 30 °C) for the desired time (e.g., 24-48 h).

  • Monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC or GC-MS.

  • After the reaction is complete, extract the product from the reaction mixture using an appropriate organic solvent.

  • Dry the organic extract, concentrate, and purify the product by chromatography.

Visualizing the Mechanisms

The following diagrams illustrate the fundamental catalytic cycles for each system.

TransitionMetalCatalysis cluster_0 Transition-Metal Catalysis (e.g., Pd-catalyzed Arylation) M(II) M(II) M(II)-Substrate M(II)-Substrate M(II)->M(II)-Substrate Coordination Cyclometalated Intermediate Cyclometalated Intermediate M(II)-Substrate->Cyclometalated Intermediate C-H Activation M(IV) Intermediate M(IV) Intermediate Cyclometalated Intermediate->M(IV) Intermediate Oxidative Addition (Ar-X) M(IV) Intermediate->M(II) Reductive Elimination (Product Formation)

Caption: General catalytic cycle for transition-metal catalyzed C-H functionalization.

PhotoredoxCatalysis cluster_1 Photoredox Catalysis (Oxidative Quenching) PC PC PC->PC hv PC+ PC+ PC->PC+ Substrate -> Substrate radical+ PC+->PC Reductant -> Reductant+ Substrate radical+ Substrate radical+ Product Product Substrate radical+->Product Reaction

Caption: Simplified catalytic cycle for photoredox catalysis via oxidative quenching.

EnzymaticCatalysis cluster_2 Enzymatic Catalysis (Cytochrome P450) Fe(III) Fe(III) Fe(II) Fe(II) Fe(III)->Fe(II) e- Fe(II)-O2 Fe(II)-O2 Fe(II)->Fe(II)-O2 O2 Fe(III)-OOH Fe(III)-OOH Fe(II)-O2->Fe(III)-OOH e-, H+ FeO=O FeO=O Fe(III)-OOH->FeO=O H+, -H2O FeO=O->Fe(III) Substrate -> Product

Caption: Catalytic cycle of cytochrome P450 for C-H hydroxylation.

Conclusion and Future Outlook

The field of catalytic C-H functionalization continues to evolve rapidly, with each of the discussed systems offering unique advantages. Transition-metal catalysis provides a broad and versatile toolkit, photoredox catalysis enables reactions under exceptionally mild conditions, and enzymatic catalysis offers unparalleled selectivity. The future of this field will likely see a greater integration of these approaches, such as in metallaphotoredox catalysis, and the development of novel catalysts with enhanced performance and broader substrate scope. For drug development professionals, these advancements will continue to provide powerful new tools for the efficient synthesis and diversification of complex pharmaceutical agents.

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Safety Operating Guide

A Researcher's Guide to the Safe Handling of 4-Chloro-2-fluoro-6-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that the foundation of groundbreaking research is a steadfast commitment to safety. This guide provides essential, field-tested protocols for the safe handling, use, and disposal of 4-Chloro-2-fluoro-6-methoxybenzoic acid. Moving beyond a simple checklist, we will delve into the rationale behind these procedures, empowering you to work with confidence and precision. The protocols outlined here are designed to be a self-validating system, ensuring a secure laboratory environment.

I. Hazard Assessment and Core Principles

This compound is a solid, likely a powder, which necessitates stringent controls to prevent dust inhalation and inadvertent contact.[2] The primary routes of exposure are inhalation, ingestion, and direct contact with skin and eyes.[2][5][6] The core principle of safe handling is the diligent application of the hierarchy of controls: elimination (not possible), substitution (not practical for specific research), engineering controls, administrative controls, and finally, Personal Protective Equipment (PPE).

Key Hazard Classifications (Inferred):

  • Acute Toxicity, Oral

  • Skin Irritation

  • Serious Eye Irritation/Damage

  • May cause respiratory irritation

II. Personal Protective Equipment (PPE): Your Last Line of Defense

The selection of appropriate PPE is critical and must be based on a thorough risk assessment. The following table outlines the minimum required PPE for handling this compound.

Protection Type Specification Rationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or splash goggles.[2]Protects against airborne particles and accidental splashes. Substituted benzoic acids are known to cause serious eye irritation.[3][4][5]
Hand Protection Chemical-resistant gloves (Nitrile rubber recommended).[7]Prevents skin contact, which can lead to irritation.[5][8] Gloves must be inspected before use and removed properly to avoid skin contamination.[2]
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.[8]
Respiratory Protection NIOSH-approved N95 or P2 respirator.[2]Required when handling the powder outside of a certified chemical fume hood or when dust generation is likely.[8][9] Inhalation of dust can cause respiratory tract irritation.[5][6][10]

Table 1: Minimum PPE Requirements

III. Operational Plan: From Receipt to Disposal

A systematic workflow is essential to minimize risk. The following diagram and procedural steps outline the complete lifecycle of handling this compound in a laboratory setting.

cluster_prep Preparation Phase cluster_handling Handling & Use Phase cluster_cleanup Cleanup & Disposal Phase cluster_spill Spill Response prep_ppe 1. Don PPE prep_setup 2. Prepare Fume Hood prep_ppe->prep_setup Ensure sash is at proper height handle_weigh 3. Weigh Compound prep_setup->handle_weigh Use anti-static weigh paper handle_dissolve 4. Dissolve/Use in Reaction handle_weigh->handle_dissolve spill_evacuate A. Evacuate & Secure handle_weigh->spill_evacuate If spill occurs cleanup_decontaminate 5. Decontaminate Surfaces handle_dissolve->cleanup_decontaminate After experiment completion cleanup_waste 6. Segregate Waste cleanup_decontaminate->cleanup_waste cleanup_doff 7. Doff PPE cleanup_waste->cleanup_doff cleanup_wash 8. Wash Hands cleanup_doff->cleanup_wash spill_ppe B. Don Spill-Specific PPE spill_evacuate->spill_ppe spill_contain C. Contain & Clean spill_ppe->spill_contain spill_dispose D. Dispose as Hazardous Waste spill_contain->spill_dispose

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-Chloro-2-fluoro-6-methoxybenzoic acid
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4-Chloro-2-fluoro-6-methoxybenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.